2,2-Dimethylpiperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6(2)5-7-3-4-8-6/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWSBOFSUJCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562743 | |
| Record name | 2,2-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84477-72-5 | |
| Record name | 2,2-Dimethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethylpiperazine: A Cornerstone for Modern Drug Discovery
Introduction: In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in pharmacologically active compounds.[1][2] Its unique combination of features—basicity, conformational rigidity, and synthetic accessibility—makes it a powerful tool for modulating the properties of drug candidates.[1][3] Among its many derivatives, 2,2-Dimethylpiperazine has emerged as a particularly valuable building block. The introduction of the gem-dimethyl group on the piperazine core imparts distinct structural and physicochemical properties that researchers can leverage to overcome challenges in drug design, such as enhancing metabolic stability, modulating lipophilicity, and fine-tuning receptor interactions. This guide offers a deep dive into the chemical properties, structure, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.
Part 1: Molecular Architecture and Physicochemical Landscape
The strategic placement of two methyl groups on the same carbon atom of the piperazine ring creates a unique stereoelectronic environment that significantly influences the molecule's behavior.
Structural and Conformational Analysis
Like the parent piperazine, this compound predominantly adopts a chair conformation to minimize torsional strain. The key structural feature is the quaternary carbon at the 2-position. This gem-dimethyl substitution introduces significant steric hindrance on one side of the molecule. This steric bulk can be strategically employed in drug design to:
-
Dictate Binding Orientation: By creating a sterically demanding group, chemists can control how a molecule fits into a protein's binding pocket, potentially increasing selectivity for the target receptor.
-
Shield from Metabolism: The methyl groups can block access to adjacent sites that are susceptible to metabolic enzymes (e.g., Cytochrome P450s), thereby increasing the drug's half-life.
The presence of two nitrogen atoms gives the molecule two basic centers. The pKa values are crucial for determining the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.
Physicochemical Properties: The Impact of Gem-Dimethylation
The gem-dimethyl group alters the fundamental properties of the piperazine scaffold. It increases the lipophilicity (fat-solubility) compared to unsubstituted piperazine, which can enhance a drug's ability to cross cell membranes. However, the molecule retains sufficient polarity due to the two amine groups, ensuring a balance between aqueous solubility and membrane permeability.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [4][5] |
| Molecular Weight | 114.19 g/mol | [4][5] |
| Appearance | Low melting solid | [4] |
| Boiling Point | 155.2 ± 8.0 °C at 760 mmHg | [6] |
| Density | 0.8 ± 0.1 g/cm³ | [6] |
| pKa (Predicted) | 9.38 ± 0.40 | [7] |
| LogP (Calculated) | -0.0422 | [8] |
| Topological Polar Surface Area (TPSA) | 24.06 Ų | [8] |
| Solubility | Soluble in water and organic solvents | [4] |
Note: Some physical properties are predicted or calculated values from chemical databases and may vary slightly from experimental values.
Part 2: Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several routes. A common and industrially applicable method involves the reaction of key precursors followed by cyclization and reduction steps.[9]
A Practical Synthetic Protocol
A robust synthesis starts from isobutyraldehyde, which is first chlorinated to form 2-chloro-2-methylpropanal. This intermediate is then reacted with a protected ethylenediamine derivative, followed by a cyclization and deprotection/reduction sequence to yield the final product.
Experimental Protocol: Synthesis of this compound (Conceptual)
This protocol is a conceptual representation based on established chemical principles and patent literature.[9] It requires optimization and adherence to rigorous safety standards.
Step 1: Chlorination of Isobutyraldehyde
-
Charge a reactor with sulfuryl chloride and cool to 15-20°C.
-
Slowly add isobutyraldehyde over a period of 2 hours, maintaining the temperature between 18°C and 28°C.
-
Causality: This exothermic reaction requires careful temperature control to prevent side reactions and ensure selective monochlorination at the alpha-carbon. Sulfuryl chloride is an effective source of electrophilic chlorine.
-
-
After the addition is complete, warm the reaction mixture to 30-35°C to ensure the reaction goes to completion.
Step 2: Cyclization with a Diamine Precursor
-
The resulting 2-chloro-2-methylpropanal is then reacted with a suitable diamine, such as ethylenediamine, often in the presence of a base to neutralize the HCl generated.
-
This step forms a dihydropyrazine intermediate through a sequence of nucleophilic substitution and imine formation.
-
Causality: The diamine acts as a dinucleophile, first displacing the chloride and then condensing with the aldehyde to form the heterocyclic ring.
-
Step 3: Reduction and Purification
-
The intermediate is reduced to the saturated piperazine ring. This can be achieved through catalytic hydrogenation (e.g., using a palladium or nickel catalyst) under hydrogen pressure.
-
The crude this compound is then purified, typically by distillation under reduced pressure to yield the final product.[9]
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing the imine bonds within the ring without affecting the alkyl substituents. Vacuum distillation is necessary to purify the product without thermal decomposition.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in a typical synthesis of this compound.
Caption: Conceptual workflow for incorporating this compound in drug discovery.
This scaffold is not limited to a single therapeutic area and has been utilized in the development of anti-anxiety, antidepressant, and anticancer agents, among others. [4][10][11]Its versatility ensures it will remain a relevant and valuable component in the design of future medicines.
Conclusion
This compound is more than just a simple chemical building block; it is a sophisticated tool for molecular design. Its unique combination of steric and electronic properties, stemming from the gem-dimethyl substitution on the privileged piperazine scaffold, provides medicinal chemists with a reliable method to enhance the drug-like properties of new therapeutic agents. From improving metabolic stability to dictating binding conformations, the strategic application of this moiety can significantly accelerate the journey from a promising lead compound to a viable clinical candidate. As the challenges in drug discovery become more complex, the utility of well-characterized, versatile scaffolds like this compound will only continue to grow.
References
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Chemsrc. (n.d.). This compound | CAS#:84477-72-5. Retrieved from [Link]
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G. C. T. R. & G. R. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Retrieved from [Link]
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S. G. & S. A. G. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6520. Retrieved from [Link]
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ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
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Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
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Introduction: The Strategic Importance of 2,2-Dimethylpiperazine in Modern Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylpiperazine
This compound is a saturated heterocyclic organic compound featuring a piperazine ring substituted with two methyl groups on the same carbon atom. This gem-dimethyl arrangement imparts unique conformational constraints and steric properties that distinguish it from other piperazine derivatives. While the broader piperazine scaffold is a well-established "privileged structure" in medicinal chemistry—integral to numerous approved drugs—the specific 2,2-dimethyl substitution offers a nuanced tool for fine-tuning molecular properties.[1][2] Its applications extend beyond pharmaceuticals into polymer chemistry, agrochemicals, and corrosion inhibition, making a thorough understanding of its physicochemical nature essential for researchers and developers in these fields.[3]
This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details authoritative experimental protocols for their determination, and discusses the practical implications of these properties in its primary applications.
Part 1: Core Physicochemical and Structural Properties
The functional utility of a chemical entity in any application, be it as a drug candidate or a polymer building block, is dictated by its fundamental physical and chemical properties. For this compound, these properties influence its solubility, reactivity, and biological interactions.
Summary of Key Properties
A compilation of the essential physicochemical data for this compound is presented below. This data serves as a foundational reference for any experimental design or theoretical modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [3][4] |
| Molecular Weight | 114.19 g/mol | [3][4][5] |
| CAS Number | 84477-72-5 | [3][6] |
| Appearance | Low melting solid | [3][7] |
| Boiling Point | 155.2 ± 8.0 °C (at 760 mmHg) | [6] |
| Density | 0.8 ± 0.1 g/cm³ | [6][8] |
| Flash Point | 38.9 ± 10.2 °C | [6][8] |
| pKa (Predicted) | 9.38 ± 0.40 | [9] |
| LogP (Calculated) | -0.04 to -0.2 | [5][6][8] |
| Vapor Pressure | 3.1 ± 0.3 mmHg (at 25°C) | [6] |
| Refractive Index | 1.417 | [8] |
In-Depth Analysis of Key Parameters
-
Basicity (pKa): The predicted pKa of ~9.38 indicates that this compound is a moderately strong base, a characteristic feature of piperazine derivatives.[9] The two nitrogen atoms can be protonated, and the pKa value is critical for its function in drug design. In physiological environments (pH ~7.4), the molecule will be predominantly protonated. This influences its solubility in aqueous media, its ability to form hydrogen bonds with biological targets, and its absorption and distribution profile.[10] The experimental determination of pKa is crucial for accurate ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.
-
Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase.[10] The calculated LogP values for this compound are slightly negative, suggesting it is hydrophilic.[5][6][8] This hydrophilicity is consistent with its excellent solubility in water.[3] In drug development, LogP is a key indicator of a molecule's ability to cross lipid membranes. While high lipophilicity can improve membrane permeability, it can also lead to poor aqueous solubility and increased metabolic clearance. The balanced hydrophilic nature of this molecule makes it an attractive scaffold.
-
Solubility: this compound is reported to have excellent solubility in water and other organic solvents.[3][7] This versatility is advantageous in various synthetic and formulation processes. The aqueous solubility is driven by the two amine functionalities which can act as hydrogen bond donors and acceptors, while the hydrocarbon backbone allows for solubility in less polar organic media.
-
Physical State and Thermal Properties: Described as a "low melting solid," its precise melting point is not widely reported, unlike its isomers such as trans-2,5-dimethylpiperazine (m.p. 115-118 °C).[3][11] The relatively high boiling point of ~155 °C is typical for a molecule of its molecular weight with strong intermolecular hydrogen bonding.[6]
Part 2: Analytical Characterization and Spectral Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple.
-
Methyl Protons (-CH₃): A sharp singlet integrating to 6 protons would appear in the aliphatic region (~1.0-1.5 ppm). The gem-dimethyl groups are equivalent, and their protons do not couple with other protons.
-
Methylene Protons (-CH₂-): Two distinct signals, each integrating to 4 protons, are expected for the two sets of non-equivalent methylene groups on the piperazine ring. These would likely appear as multiplets or complex singlets in the ~2.5-3.5 ppm range.
-
Amine Protons (-NH): A broad singlet, integrating to 2 protons, is expected. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature.
-
-
¹³C NMR: The carbon NMR spectrum would provide confirmation of the carbon framework.
-
Methyl Carbons (-CH₃): A single signal in the upfield region (~20-30 ppm).
-
Quaternary Carbon (C(CH₃)₂): A signal for the carbon atom bearing the two methyl groups.
-
Methylene Carbons (-CH₂-): Two distinct signals for the two sets of methylene carbons in the ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. For this compound, key expected absorptions include:
-
N-H Stretching: A moderate to weak absorption in the 3200-3500 cm⁻¹ region, characteristic of secondary amines.
-
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
N-H Bending: A moderate absorption around 1500-1650 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z of 114. Common fragmentation pathways would involve the loss of methyl groups or cleavage of the piperazine ring.
Part 3: Authoritative Experimental Protocols
To ensure scientific integrity and reproducibility, the determination of key physicochemical properties must follow validated protocols. Here, we detail methodologies for measuring pKa and LogP, two parameters of utmost importance in drug discovery.
Protocol 1: Determination of pKa via Potentiometric Titration
This method, adapted from established procedures for piperazine analogues, relies on monitoring pH changes during titration with a strong acid.[12][13]
Principle: The pKa is the pH at which the amine is 50% protonated. By titrating a solution of this compound (a base) with a standardized acid and recording the pH, a titration curve is generated. The pKa can be determined from the midpoint of the buffer region.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a ~0.01 M solution of this compound in deionized, CO₂-free water.
-
Standardize a ~0.1 M solution of hydrochloric acid (HCl).
-
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 7.00 and 10.00) at a controlled temperature (e.g., 25 °C).
-
Titration:
-
Place a known volume (e.g., 50 mL) of the this compound solution into a thermostatted beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.1 mL) from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).
-
The pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point) is equal to the pKa of the conjugate acid.
-
Causality and Trustworthiness: Using a standardized acid ensures accuracy. CO₂-free water prevents interference from carbonic acid. Temperature control is critical as dissociation constants are temperature-dependent.[12] This self-validating system relies on precise volumetric and potentiometric measurements, grounded in fundamental acid-base chemistry.
Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for determining pKa via potentiometric titration.
Protocol 2: Determination of LogP via the Shake-Flask Method
This is the traditional and most direct method for measuring the n-octanol/water partition coefficient, conforming to OECD Guideline 107.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the ratio of these concentrations is used to calculate LogP.[14]
Step-by-Step Methodology:
-
Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.
-
Prepare a stock solution of this compound at a known concentration in the aqueous phase.
-
-
Partitioning:
-
In a centrifuge tube, combine a precise volume of the aqueous stock solution with a precise volume of the pre-saturated n-octanol (e.g., 5 mL of each).
-
Cap the tube and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
-
Phase Separation:
-
Centrifuge the tube to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of this compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC-MS). A calibration curve must be prepared for each phase.
-
-
Calculation:
-
The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water
-
LogP is the base-10 logarithm of P: LogP = log₁₀(P)
-
Causality and Trustworthiness: Pre-saturating the solvents is a critical step to ensure the thermodynamic validity of the measurement. Centrifugation provides a clean and complete separation of phases, preventing cross-contamination that would invalidate the results. Quantification using a calibrated analytical method ensures accuracy. This protocol is a self-validating system as mass balance can be checked to ensure the compound did not degrade or adsorb to the vessel walls.
Workflow for LogP Determination via Shake-Flask Method
Caption: Workflow for determining LogP via the shake-flask method.
Part 4: Applications and Mechanistic Insights
The unique structure of this compound makes it a valuable intermediate in several fields.
-
Pharmaceutical Development: The piperazine ring is a cornerstone of many CNS-active drugs. The gem-dimethyl group on the this compound scaffold can serve as a "metabolic blocker," preventing enzymatic oxidation at that position, which can increase the metabolic stability and half-life of a drug candidate. Furthermore, the steric bulk of the gem-dimethyl group can lock the piperazine ring into a specific conformation, which can lead to higher selectivity for a particular biological target. It serves as a building block for anti-anxiety and antidepressant medications.[3]
-
Polymer Chemistry: As a diamine, it can act as a monomer or a curing agent in the synthesis of polymers like polyamides and epoxy resins.[3] The gem-dimethyl group can enhance the thermal stability and mechanical properties, such as flexibility and durability, of the final polymer.[3]
-
Agrochemicals and Corrosion Inhibitors: It is used in the formulation of pesticides and herbicides, where it can improve their stability and effectiveness.[3] Its basic nature also allows it to function as a corrosion inhibitor, adsorbing onto metal surfaces to form a protective layer.[3]
Part 5: Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazards: The primary documented hazard is its toxicity to aquatic life with long-lasting effects (GHS Hazard statement H411).[15] It may also cause skin and eye irritation.[16]
-
Handling: Work should be conducted in a well-ventilated area or a chemical fume hood.[15] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[17] Avoid formation of dust and aerosols.[15]
-
Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, with recommended temperatures between 0-8°C.[3][7][15]
References
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This compound | CAS#:84477-72-5 | Chemsrc. [Link]
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2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem. [Link]
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2,5-Dimethylpiperazine - Solubility of Things. [Link]
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pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]
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2,5-Dimethylpiperazine Synthesis from Isopropanolamine - ACS Publications. [Link]
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2,6-Dimethylpiperazine - Kubochem. [Link]
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1,4-DIMETHYLPIPERAZINE - Ataman Kimya. [Link]
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. [Link]
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Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge - arXiv. [Link]
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Second-generation piperazine derivatives as promising radiation countermeasures - PMC. [Link]
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. [Link]
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2,2-Dimethylpiperazine CAS number and identification
An In-Depth Technical Guide to the Identification of 2,2-Dimethylpiperazine
This guide provides a comprehensive technical overview of this compound, focusing on its definitive identification, analytical characterization, and quality control. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data with practical, field-proven methodologies to ensure scientific integrity and reliable application in a laboratory setting.
Core Identification and Chemical Identity
This compound is a heterocyclic organic compound that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its unique structural feature, a piperazine ring with two methyl groups on the same carbon atom, imparts specific chemical properties that are leveraged in various applications.[1] The unambiguous identification of this compound is the foundational step for its use in any research or development context. The definitive identifier is its Chemical Abstracts Service (CAS) number.
CAS Number: 84477-72-5 [1][2][3][4]
A summary of its core chemical identifiers is presented below.
| Identifier | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [1][3][4] |
| Molecular Weight | 114.19 g/mol | [1][2][4] |
| IUPAC Name | This compound | [2] |
| SMILES String | CC1(C)CNCCN1 | [4] |
| InChI | 1S/C6H14N2/c1-6(2)5-7-3-4-8-6/h7-8H,3-5H2,1-2H3 | [5] |
| InChIKey | PIPWSBOFSUJCCO-UHFFFAOYSA-N | [5] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is critical for its handling, storage, and application in synthetic protocols. It is typically a low-melting solid and exhibits good solubility in water and various organic solvents.[1]
| Property | Value | Source(s) |
| Appearance | Low melting solid | [1] |
| Purity | ≥95-97% (by GC) | [1][3][4] |
| Density | 0.8±0.1 g/cm³ | [2] |
| Flash Point | 38.9±10.2 °C | [2] |
| Storage | 0-8°C, Inert atmosphere, Keep in dark place | [1][3][4] |
Overview of Synthesis
A common and practical laboratory-scale synthesis of this compound involves the reduction of 3,3-dimethylpiperazin-2-one. This transformation is typically achieved using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).[2] The causality behind this choice lies in the ability of LiAlH₄ to efficiently reduce the amide functional group present in the precursor to the corresponding amine in the final piperazine ring.
The general workflow for this synthesis is outlined below.
Analytical Identification and Quality Control
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound. This self-validating system, combining spectroscopic and chromatographic methods, ensures the integrity of the material for its intended application.
Spectroscopic Characterization
NMR is one of the most powerful tools for structural elucidation. For this compound, both ¹H and ¹³C NMR are required.
-
¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the two equivalent methyl groups (C(CH₃)₂), a singlet for the two equivalent methylene protons adjacent to the gem-dimethyl group (CH₂-C(CH₃)₂), a singlet for the other two equivalent methylene protons (CH₂-NH), and a broad singlet for the two equivalent amine protons (NH). The integration of these peaks should correspond to a 6:2:2:2 proton ratio.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for the carbon framework, showing distinct signals for the quaternary carbon bearing the methyl groups, the methyl carbons themselves, and the two different methylene carbons of the piperazine ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Analysis: Process the spectra and compare the observed chemical shifts (δ) and coupling patterns with established reference data for piperazine derivatives.[6][7]
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for assessing purity. The electron ionization (EI) mass spectrum of this compound should exhibit a molecular ion peak [M]⁺ at m/z 114, corresponding to its molecular weight.[1][2]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent).
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time. Analyze the mass spectrum of this peak to confirm the molecular ion and compare the fragmentation pattern to reference spectra of similar piperazine compounds.[8][9]
IR spectroscopy helps identify the functional groups present in the molecule. The IR spectrum of this compound will be characterized by:
-
N-H stretching: A moderate absorption band in the region of 3200-3400 cm⁻¹, characteristic of the secondary amine.
-
C-H stretching: Strong absorption bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹), corresponding to the methyl and methylene groups.[10]
-
C-H bending: Absorptions in the 1365-1480 cm⁻¹ region.[10]
-
C-N stretching: Bands in the fingerprint region (1000-1250 cm⁻¹).
The absence of a strong C=O stretching band (~1700 cm⁻¹) is a key indicator of the successful reduction of the lactam precursor.
Chromatographic Characterization
HPLC is the standard for determining the purity of non-volatile organic compounds. A significant challenge in the HPLC analysis of simple piperazines is their lack of a strong UV chromophore, making detection by standard UV-Vis detectors insensitive.[11][12] To overcome this, a pre-column derivatization step is employed. A common and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of the piperazine to yield a highly UV-active product.[11][12][13]
Experimental Protocol: HPLC-UV Analysis via NBD-Cl Derivatization
-
Reagent Preparation:
-
Sample Stock Solution: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile (e.g., 5 mg/mL).
-
-
Derivatization Reaction:
-
In a vial, mix a small volume of the sample solution with an excess of the NBD-Cl solution.
-
Add a suitable buffer to maintain a slightly basic pH (e.g., borate buffer, pH 9) to facilitate the reaction.
-
Heat the mixture at ~60°C for 30 minutes.
-
Cool the solution to room temperature and dilute with the mobile phase before injection.
-
-
HPLC Method:
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λₘₐₓ of the NBD-piperazine derivative (typically around 340 nm).[12]
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized product based on retention time.
-
Determine the purity by calculating the area percentage of the main peak relative to all other peaks.
-
Applications in Drug Discovery and Chemical Synthesis
The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs across various therapeutic areas.[14][15][16][17] this compound serves as a key intermediate for introducing this valuable moiety. Its applications include:
-
Pharmaceutical Development: Used as a building block for synthesizing active pharmaceutical ingredients (APIs), including anti-anxiety and antidepressant medications.[1]
-
Polymer Chemistry: Employed as a curing agent for epoxy resins and a stabilizer in polymer production, enhancing durability and flexibility.[1]
-
Agrochemicals: Incorporated into the formulation of pesticides and herbicides to improve their stability and efficacy.[1]
References
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This compound. Lead Sciences. [Link]
- Process for the preparation of this compound.
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A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Journal of Chemical and Pharmaceutical Research. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]
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This compound(CAS#:84477-72-5). Chemsrc. [Link]
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2,5-Dimethylpiperazine | C6H14N2 | CID 7816. PubChem. [Link]
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Piperazine, 2,6-dimethyl-. NIST WebBook. [Link]
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An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]
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2,5-Dimethylpiperazine Synthesis from Isopropanolamine. Industrial & Engineering Chemistry Product Research and Development. [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]
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Piperazine synthesis. Organic Chemistry Portal. [Link]
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Piperazine, 2,5-dimethyl-. NIST WebBook. [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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Quality Control Stability Testing - Biologics. Abzena. [Link]
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formula infrared spectrum of 2,2-dimethylpentane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
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1,4-Dimethylpiperazine | C6H14N2 | CID 7818. PubChem. [Link]
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]
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1,4-Piperazinediethanol, α,α'-dimethyl-. NIST WebBook. [Link]
- Process for the preparation of cis-2,6-dimethylpiperazine.
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solubility of 2,2-Dimethylpiperazine in organic solvents
An In-depth Technical Guide to the Solubility of 2,2-Dimethylpiperazine in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven methodologies. Given the scarcity of published quantitative solubility data for this specific compound, this guide focuses on a predictive approach based on its physicochemical properties, grounded in the principle of "like dissolves like." We delve into the molecular structure of this compound to forecast its behavior across a spectrum of solvent classes, from polar protic to nonpolar. Furthermore, this guide furnishes a detailed, self-validating experimental protocol for the precise determination of solubility, empowering researchers to generate empirical data. The causality behind experimental choices and the factors influencing solubility are explained to ensure a deep, actionable understanding.
Introduction: The Significance of this compound
This compound is a cyclic diamine with a molecular formula of C₆H₁₄N₂ and a molecular weight of 114.19 g/mol .[1][2] Its structure, featuring a piperazine ring substituted with a gem-dimethyl group, makes it a valuable building block in various chemical sectors. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and is utilized in the formulation of specialty polymers and corrosion inhibitors.[1] The compound's utility is fundamentally linked to its solubility, which dictates its behavior in reaction media, purification processes (such as crystallization), and final formulations.
Understanding the solubility of this compound is therefore a critical prerequisite for its effective application. This guide aims to provide a robust framework for predicting and experimentally verifying its solubility in a wide array of common organic solvents, thereby facilitating process optimization and accelerating research and development.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For this compound, the key features are the polar piperazine ring and the nonpolar gem-dimethyl group.
-
Molecular Structure: The molecule consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The two methyl groups are attached to the same carbon atom at the 2-position.
-
Hydrogen Bonding: The two secondary amine (N-H) groups in the piperazine ring are pivotal. They can act as both hydrogen bond donors and acceptors. This capability strongly suggests favorable interactions with polar solvents, particularly those that can also engage in hydrogen bonding.
-
Polarity: The presence of the two nitrogen atoms creates a significant dipole moment, rendering the molecule polar. This inherent polarity is the primary driver of its solubility in polar media.
-
Steric Hindrance: The gem-dimethyl group introduces steric bulk around one of the nitrogen atoms. This may slightly hinder the solvation of the adjacent N-H group compared to its unsubstituted counterpart, piperazine, potentially influencing the crystal packing energy and, consequently, the solubility.
-
Basicity: As an amine, this compound is basic, with a predicted pKa of around 9.38.[3] This allows it to form soluble salts in acidic aqueous solutions, a property useful for extraction but distinct from its solubility in neutral organic solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [2] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Low melting solid | [1][3] |
| Boiling Point | ~155.2 °C | [4] |
| Density | ~0.8 g/cm³ | [4] |
| pKa (Predicted) | 9.38 ± 0.40 | [3] |
Theoretical Solubility Profile Across Solvent Classes
Based on the "like dissolves like" principle, we can construct a qualitative but scientifically grounded profile of this compound's solubility.[5] The central concept is that solubility is maximized when the intermolecular forces between the solute and solvent molecules are similar to those within the pure solute and pure solvent.
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)
These solvents are characterized by the presence of a hydrogen atom attached to an electronegative atom (like oxygen).
-
Predicted Solubility: High.
-
Causality: The primary interaction will be strong hydrogen bonding between the N-H groups of this compound and the O-H groups of the alcohol. The amine nitrogens can also act as hydrogen bond acceptors. These favorable interactions can effectively overcome the solute's crystal lattice energy.
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF)
These solvents have significant dipole moments but lack O-H or N-H bonds.
-
Predicted Solubility: Good to Moderate.
-
Causality: Solubility in these solvents is driven by strong dipole-dipole interactions. Furthermore, solvents like DMSO and DMF are excellent hydrogen bond acceptors, readily interacting with the N-H donor groups of the solute. Tetrahydrofuran (THF) is a weaker hydrogen bond acceptor, suggesting slightly lower solubility compared to DMSO or DMF.
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)
These solvents have low dielectric constants and are dominated by van der Waals forces.
-
Predicted Solubility: Limited to Low.
-
Causality: The significant polarity of the piperazine ring is incompatible with the nonpolar nature of these solvents. The energy required to break the strong intermolecular hydrogen bonds in the solid solute is not sufficiently compensated by the weak van der Waals interactions with the solvent. While general principles suggest all amines are soluble in diethyl ether, the strong hydrogen bonding network in solid this compound may limit this.[6]
Halogenated Solvents (e.g., Dichloromethane (DCM), Chloroform)
These solvents are weakly polar.
-
Predicted Solubility: Moderate.
-
Causality: DCM offers moderate polarity for dipole-dipole interactions. Chloroform is a special case as its acidic proton can act as a weak hydrogen bond donor to the nitrogen atoms of the solute, potentially enhancing solubility compared to other non-protic solvents of similar polarity.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Force |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Dipole-Dipole, H-Bond Accepting |
| Nonpolar | Hexane, Toluene | Low | Van der Waals Forces |
| Halogenated | Dichloromethane, Chloroform | Moderate | Dipole-Dipole, Weak H-Bonding |
Note: This table is predictive and requires experimental validation.
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction to quantitative data, a robust experimental methodology is essential. The isothermal equilibrium method followed by gravimetric or chromatographic analysis is the gold standard for determining the solubility of a solid in a liquid.[5][7]
Objective
To determine the saturation solubility (e.g., in g/100 mL or mol/L) of this compound in a selected organic solvent at a specific, controlled temperature (e.g., 25 °C).
Experimental Workflow Diagram
Caption: Isothermal equilibrium method workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Pipette a precise, known volume (e.g., 5.00 mL) of the desired organic solvent into the vial.
-
Seal the vial securely with a PTFE-lined cap to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker or agitator set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
-
-
Sample Collection and Analysis:
-
After equilibration, remove the vial and allow the undissolved solid to settle for at least 30 minutes in the same thermostatted environment.
-
Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent transfer of any solid particles.
-
Transfer the filtered supernatant to a pre-weighed, dry vial. Record the exact weight of the empty vial.
-
Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that avoids degradation of the solute.
-
Once the solute is completely dry, reweigh the vial. The difference in weight corresponds to the mass of this compound dissolved in the aliquot of supernatant.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g / 100 mL) = (Mass of dry solute / Volume of supernatant aliquot) * 100
-
Conclusion and Future Outlook
The is governed by its polar, hydrogen-bonding piperazine core. This leads to a predictable profile of high solubility in polar protic solvents, good solubility in polar aprotic solvents, and limited solubility in nonpolar media. While this guide provides a robust theoretical framework, it must be emphasized that these are qualitative predictions.
The lack of published quantitative data necessitates experimental verification. The provided isothermal equilibrium protocol is a reliable, self-validating method for generating the precise data required for process design, reaction optimization, and formulation development. Future work should focus on the systematic experimental measurement of this compound solubility in a diverse set of solvents at various temperatures to create a comprehensive, publicly available dataset that would be of immense value to the scientific community.
References
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]
Sources
A Technical Guide to the Physicochemical Characterization of 2,2-Dimethylpiperazine: Melting and Boiling Point Analysis
This guide provides an in-depth technical examination of the melting and boiling points of 2,2-Dimethylpiperazine (CAS No. 84477-72-5), a key heterocyclic building block in modern drug discovery and material science. Intended for researchers, medicinal chemists, and process development scientists, this document synthesizes established data with practical, field-proven methodologies for accurate characterization. We will explore the theoretical underpinnings of its physical properties, provide a comparative analysis with its structural isomers, and detail self-validating experimental protocols for empirical determination.
Introduction: The Significance of this compound
This compound is a saturated heterocyclic amine belonging to the piperazine family. The introduction of a gem-dimethyl group at the C2 position imparts unique conformational constraints and steric properties compared to its parent piperazine or other dimethyl-substituted isomers. These structural nuances make it a valuable synthon for introducing specific three-dimensional topographies into target molecules, influencing properties such as receptor binding affinity, metabolic stability, and solubility. Its applications are diverse, serving as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a component in the formulation of polymers and corrosion inhibitors.[1]
Accurate characterization of fundamental physicochemical properties like melting and boiling points is a non-negotiable prerequisite for its effective use. These parameters are critical for:
-
Purity Assessment: A sharp, well-defined melting range is a primary indicator of high sample purity.
-
Process Development: Boiling point data is essential for designing purification protocols such as fractional distillation.[2]
-
Reaction Condition Optimization: Understanding the thermal stability and phase behavior of the molecule is crucial for safe and efficient reaction design.
-
Regulatory Compliance: Precise physical constants are required for material registration and safety data sheets (SDS).
Core Physicochemical Properties
The defining characteristics of this compound are summarized below. It is noteworthy that while a precise melting point is not consistently reported in the literature, its classification as a "low melting solid" provides important handling and characterization context.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₂ | [2] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Low melting solid | [1] |
| Boiling Point | 155.2 ± 8.0 °C (at 760 mmHg) | [3] |
| 163-164 °C (at atmospheric pressure) | [2] | |
| Density | 0.8 ± 0.1 g/cm³ | [3] |
| Flash Point | 38.9 ± 10.2 °C | [3] |
| Purity (Typical) | ≥ 97% (by GC) | [1] |
In-Depth Analysis of Phase Transitions
Melting Point: Characterizing a "Low Melting Solid"
Multiple sources describe this compound as a "low melting solid," which indicates a melting point that is typically near or just above standard ambient temperature (20-25 °C). This property presents unique challenges for measurement and handling.
Causality and Experimental Considerations: The relatively low melting point of the 2,2-isomer compared to other dimethylpiperazine isomers (see Section 4) is a direct consequence of its molecular structure. The gem-dimethyl substitution disrupts the crystal lattice packing efficiency that is possible in more symmetrical isomers. This disruption leads to weaker intermolecular forces (van der Waals forces and hydrogen bonding), requiring less thermal energy to transition from a solid to a liquid state.
When determining the melting point of such a substance, the following must be considered:
-
Sample Purity: Impurities inherently depress and broaden the melting range.[4] Given a typical purity of ≥97%, a melting range of 2-4 °C can be anticipated. A broader range suggests the presence of significant impurities.
-
Hygroscopicity: Like many amines, piperazine derivatives can be hygroscopic. Absorbed moisture will act as an impurity, leading to an erroneously low and broad melting point. Samples should be thoroughly dried under vacuum or in a desiccator prior to analysis.[5]
-
Thermal Lag: For substances melting close to room temperature, it is crucial to begin the analysis at a temperature below the expected melting point and use a slow heating ramp (e.g., 1 °C/minute) to ensure thermal equilibrium between the heating block, the thermometer, and the sample.[5][6]
Boiling Point: Corroboration and Influencing Factors
The literature provides two closely corroborating boiling point values: 155.2 ± 8.0 °C[3] and 163-164 °C.[2] This range is well within the expected variance for experimental determination and potential minor differences in atmospheric pressure. The boiling point is governed by the strength of intermolecular forces in the liquid state and the molecule's molecular weight. The two secondary amine groups allow for hydrogen bonding, which significantly elevates the boiling point compared to a non-polar alkane of similar molecular weight.
Causality and Experimental Considerations:
-
Atmospheric Pressure: The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Therefore, it is imperative to record the barometric pressure at the time of measurement and apply a pressure correction if necessary for comparison to literature values reported at standard pressure (760 mmHg).
-
Purity: Non-volatile impurities can elevate the boiling point, while volatile impurities can lower it. Fractional distillation, as described in one synthesis protocol, is the definitive method for both purification and boiling point determination of a liquid.[2]
-
Superheating: Liquids can sometimes heat above their boiling point without boiling, a phenomenon known as superheating. This can lead to a sudden, violent boiling ("bumping"). The use of boiling chips or, in micro-scale determinations, an inverted capillary tube, provides nucleation sites for smooth bubble formation.[7]
Comparative Analysis: The Role of Isomeric Structure
The influence of the methyl group positions on the physical properties of dimethylpiperazine isomers is profound. Examining these differences provides valuable insight into structure-property relationships.
| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) | Key Structural Feature |
| This compound | gem-Dimethyl | Low melting solid (near RT) | ~155-164 | Asymmetric, disrupts crystal packing |
| 2,6-Dimethylpiperazine | C₂ Symmetry | 108-111 | 162 | Allows for more ordered packing |
| trans-2,5-Dimethylpiperazine | C₂h Symmetry | 115-118 | 162-165 | High symmetry, efficient packing |
| Piperazine (Parent) | C₂h Symmetry | 109-112[8] | 145-146[8] | High symmetry, strong H-bond network |
The high melting points of the 2,6- and 2,5- isomers relative to the 2,2- isomer highlight the importance of molecular symmetry. The more symmetrical structures can pack into a more stable, tightly-bound crystal lattice, requiring significantly more energy to disrupt. Conversely, the boiling points are much less sensitive to the substitution pattern, as the effects of molecular shape are less pronounced in the disordered liquid phase. The primary determinants for the boiling point are molecular weight and the capacity for hydrogen bonding, which are identical across the isomers.
Experimental Protocols for Accurate Determination
The following protocols describe self-validating, standard laboratory methods for determining the melting and boiling points of this compound.
Protocol 1: Melting Point Determination (Capillary Method)
This method is the pharmacopeia-standard for determining the melting point of a crystalline solid.[6]
Methodology Workflow Diagram
Caption: Workflow for Melting Point Determination.
Step-by-Step Procedure:
-
Sample Preparation:
-
Rationale: To eliminate moisture, which acts as an impurity.[5]
-
Action: Dry a small amount (10-20 mg) of this compound in a desiccator over a drying agent (e.g., silica gel or P₂O₅) for at least 24 hours.
-
-
Capillary Loading:
-
Rationale: A finely packed, small sample ensures uniform heat transfer and accurate observation.[6]
-
Action: Crush the dried sample into a fine powder on a watch glass. Gently tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end firmly on the benchtop to pack the sample down. Repeat until a tightly packed column of 2-3 mm is achieved.
-
-
Instrument Setup:
-
Rationale: A slow, controlled heating rate is critical for accurate determination. A rapid initial heating saves time, but the final approach to the melting point must be slow.
-
Action: Place the loaded capillary into the heating block of a melting point apparatus. Set the starting temperature to approximately 15°C. Set the ramp rate to 10°C/minute.
-
-
Measurement:
-
Rationale: The melting range provides more information about purity than a single point.
-
Action: Begin heating. Once the temperature reaches ~20°C (or ~5°C below the expected melting point), reduce the heating rate to 1-2°C/minute. Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T-onset).
-
Continue heating at the slow rate and record the temperature at which the last crystal of solid melts into a clear liquid (T-clear).
-
-
Reporting and Validation:
-
Rationale: Repeatability ensures the result is not an artifact.
-
Action: Report the melting point as the range from T-onset to T-clear. Allow the apparatus to cool and repeat the determination with two more samples. The results should be consistent within 1-2°C.
-
Protocol 2: Boiling Point Determination (Micro-Scale Method)
This method is ideal when only a small quantity of the substance is available and provides a highly accurate boiling point.[3][9]
Methodology Workflow Diagram
Caption: Workflow for Micro Boiling Point Determination.
Step-by-Step Procedure:
-
Apparatus Assembly:
-
Rationale: The inverted capillary (bell) traps air, which expands upon heating and provides a nucleation site for smooth boiling, preventing superheating.[7]
-
Action: Add approximately 0.5 mL of this compound to a small (e.g., 75x10 mm) test tube. Place a melting point capillary tube, sealed at one end, into the test tube with the open end facing down.
-
-
Heating Setup:
-
Rationale: A Thiele tube with mineral oil provides uniform, indirect heating.
-
Action: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb. Clamp the assembly so it is immersed in the oil of a Thiele tube.
-
-
Measurement:
-
Rationale: The boiling point is reached when the vapor pressure inside the bell equals the atmospheric pressure. As the system cools slightly, the external pressure will be greater, pushing the liquid back into the bell. This precise point is the true boiling point.[3]
-
Action: Gently heat the side arm of the Thiele tube with a microburner or heat gun. A slow stream of bubbles will emerge from the bell as the trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the sample is boiling and its vapor has replaced the air in the bell.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Carefully observe the bell. The moment the bubbling stops and the liquid just begins to enter the capillary tube, read the temperature on the thermometer. This is the boiling point.
-
-
Reporting and Validation:
-
Rationale: Atmospheric pressure directly affects the boiling point.
-
Action: Record the boiling point. For the highest accuracy, also record the atmospheric pressure at the time of the experiment. Repeat the determination to ensure consistency.
-
Conclusion
The melting and boiling points of this compound are defining physical constants that are dictated by its unique gem-dimethyl structure. While its boiling point is well-documented in the range of 155-164 °C, its characterization as a "low melting solid" underscores the effect of its molecular asymmetry on disrupting efficient crystal lattice packing. This guide provides the theoretical context and the robust, validated experimental protocols necessary for researchers to accurately determine these properties. Adherence to these detailed methodologies will ensure data integrity, facilitate process optimization, and enable the confident application of this versatile building block in research and development.
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A Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylpiperazine
Introduction
2,2-Dimethylpiperazine is a saturated heterocyclic amine with the molecular formula C₆H₁₄N₂.[1][2][3][4][5] As a derivative of piperazine, a core scaffold in numerous pharmacologically active compounds, this compound serves as a valuable building block in medicinal chemistry and materials science.[1] Its gem-dimethyl substitution at the C2 position introduces specific steric and electronic properties that distinguish it from other piperazine derivatives, influencing its reactivity, conformational preference, and biological activity.
Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for research or development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for unambiguous molecular characterization. This guide presents a detailed analysis of the spectroscopic data for this compound.
It is important to note that while this compound is commercially available, its experimental spectroscopic data is not widely published in common public databases. Therefore, this guide utilizes high-quality predicted NMR data and a theoretical analysis of IR and MS data, grounded in fundamental principles and compared with experimental data from the closely related isomer, 2,6-dimethylpiperazine, to provide a robust and instructive overview.
Molecular Structure and Symmetry
The structure of this compound features a six-membered piperazine ring with two methyl groups attached to the same carbon atom (C2). This substitution pattern results in a molecule with distinct sets of chemically non-equivalent protons and carbons, which is key to interpreting its NMR spectra.
Caption: Molecular structure with atom numbering for NMR assignments.
Overall Spectroscopic Workflow
The comprehensive characterization of a compound like this compound follows a logical workflow, integrating data from multiple spectroscopic techniques to build a cohesive and validated structural assignment.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[6]
-
Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution by gentle vortexing.[7]
-
Transfer : Using a Pasteur pipette plugged with a small amount of cotton or glass wool to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[7]
-
Spectrometer Setup : Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is crucial for achieving high-resolution spectra with sharp lines.[6]
-
Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse programs.
¹H NMR Spectroscopy: Data and Interpretation (Predicted)
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment (See Fig. 1) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Inferred Structural Fragment |
| -CH₃ (C2) | 1.15 | Singlet | 6H | -C(CH₃)₂- |
| -NH (N1, N4) | 1.80 (broad) | Singlet | 2H | -NH- |
| -CH₂- (C3) | 2.75 | Triplet | 2H | -C-CH₂-N- |
| -CH₂- (C5, C6) | 2.90 | Multiplet | 4H | -N-CH₂-CH₂-N- |
Causality and Field Insights:
-
Gem-Dimethyl Singlet (1.15 ppm) : The six protons of the two methyl groups at the C2 position are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and thus have no adjacent protons to couple with, resulting in a sharp singlet with an integration of 6H.
-
Amine Protons (1.80 ppm) : The N-H protons are typically observed as a broad singlet because of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water. Their chemical shift can vary significantly depending on concentration and solvent.
-
Methylene Protons (2.75 ppm, 2.90 ppm) : The three methylene groups (-CH₂-) in the ring are not chemically equivalent. The C3 methylene is adjacent to the quaternary C2 carbon on one side and the N4 nitrogen on the other, giving it a unique electronic environment. The C5 and C6 methylenes are also distinct. Their complex splitting patterns (triplet and multiplet) arise from coupling to each other and to the adjacent N-H protons.
¹³C NMR Spectroscopy: Data and Interpretation (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment (See Fig. 1) | Predicted Chemical Shift (ppm) | Inferred Structural Fragment |
| -C H₃ (C2) | 25.8 | Methyl Carbon |
| C 2 | 48.5 | Quaternary Carbon |
| C 3 | 52.0 | Methylene Carbon |
| C 5, C 6 | 46.0 | Methylene Carbons |
Causality and Field Insights:
-
Quaternary Carbon (48.5 ppm) : The C2 carbon, bonded to two methyl groups and two other carbons within the ring, is a quaternary carbon. It is expected to appear in this region and will be of lower intensity in a standard spectrum due to the lack of a nuclear Overhauser effect (NOE) enhancement from attached protons.
-
Methyl Carbons (25.8 ppm) : The two methyl carbons are equivalent and appear in the typical upfield region for sp³ hybridized carbons.
-
Methylene Carbons (52.0 ppm, 46.0 ppm) : The three methylene carbons (C3, C5, C6) are in different chemical environments. C5 and C6 are equivalent due to the plane of symmetry bisecting the C2-C3 and N1-N4 bonds, resulting in a single peak. The C3 carbon is unique, being adjacent to the gem-dimethyl substituted carbon, and thus resonates at a different chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Background Scan : Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric and instrument-related absorptions.[9]
-
Sample Application : Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply Pressure : Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface.[9]
-
Data Collection : Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
IR Spectroscopy: Theoretical Analysis
While an experimental spectrum for this compound is not available in public databases, the expected key absorptions can be predicted based on its functional groups. This analysis is supported by the experimental spectrum of its isomer, 2,6-dimethylpiperazine, available in the PubChem database.[10]
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3350 - 3250 | N-H Stretch | Secondary Amine | Medium |
| 2970 - 2850 | C-H Stretch | Alkane (CH₃, CH₂) | Strong |
| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |
| 1385 - 1365 | C-H Bend (Symmetric) | Gem-Dimethyl | Medium-Strong |
| 1150 - 1050 | C-N Stretch | Aliphatic Amine | Medium |
Causality and Field Insights:
-
N-H Stretch : The presence of the two secondary amine groups will give rise to a characteristic absorption in the 3350-3250 cm⁻¹ region. This peak is often moderately broad.
-
C-H Stretches : Strong, sharp peaks just below 3000 cm⁻¹ are definitive evidence of sp³ C-H bonds from the methyl and methylene groups.
-
Gem-Dimethyl Bending : A key feature for identifying the 2,2-disubstitution pattern is the characteristic symmetric bending of the gem-dimethyl group, which typically appears as a medium to strong band in the 1385-1365 cm⁻¹ range. This helps distinguish it from other isomers.
-
Fingerprint Region : The region below 1500 cm⁻¹ will contain a complex pattern of C-H bending and C-N and C-C stretching vibrations that are unique to the molecule's overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. In Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
Experimental Protocol: Electron Ionization (EI-MS) Data Acquisition
-
Sample Introduction : A small amount of the sample is introduced into the ion source, where it is vaporized by heating.[11]
-
Ionization : The gaseous molecules are bombarded by a beam of electrons (typically at 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺•) and various fragment ions.[12]
-
Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.
Mass Spectrometry: Theoretical Analysis
The molecular weight of this compound (C₆H₁₄N₂) is 114.19 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z = 114. The fragmentation pattern is dictated by the stability of the resulting carbocations and radical species. The analysis is supported by the experimental mass spectrum of the isomer 2,6-dimethylpiperazine from the NIST WebBook, which also has a molecular weight of 114.19.[13][14]
Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 114 | [C₆H₁₄N₂]⁺• | Molecular Ion (M⁺•) |
| 99 | [M - CH₃]⁺ | Loss of a methyl radical |
| 70 | [C₄H₈N]⁺ | α-cleavage, loss of C₂H₆N radical |
| 56 | [C₃H₆N]⁺ | Ring cleavage and rearrangement |
| 44 | [C₂H₆N]⁺ | α-cleavage, loss of C₄H₈N radical |
Causality and Field Insights:
-
Molecular Ion (m/z 114) : The peak corresponding to the intact molecule after losing one electron. Its intensity may be moderate to low due to the extensive fragmentation common in aliphatic amines.
-
Loss of Methyl (m/z 99) : The most facile fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion. This is a very common pathway for molecules containing a gem-dimethyl group, leading to a stable tertiary carbocation. This peak is expected to be prominent.
-
Alpha-Cleavage (m/z 70 and 44) : The most characteristic fragmentation pathway for amines is α-cleavage, where the bond between the α- and β-carbon is broken. Cleavage of the C2-C3 bond leads to the resonance-stabilized fragment at m/z 70. Cleavage of the C6-N1 bond can lead to the fragment at m/z 44. The most intense peak in the spectrum (the base peak) is often a result of α-cleavage.
Caption: Predicted major fragmentation pathways for this compound.
Conclusion: Integrated Spectroscopic Analysis
The collective data from NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure of this compound. The predicted ¹H and ¹³C NMR spectra establish the unique carbon-hydrogen framework, clearly identifying the gem-dimethyl group and the three distinct methylene environments. Theoretical IR analysis confirms the presence of key functional groups, namely the secondary amine (N-H stretch) and alkane moieties (C-H stretches), with the C-H bending modes further supporting the gem-dimethyl structure. Finally, the theoretical mass spectrum confirms the molecular weight (m/z 114) and shows a logical fragmentation pattern dominated by the loss of a methyl group and α-cleavage, which is highly characteristic of the proposed structure. Together, these techniques provide an unambiguous spectroscopic fingerprint for this compound.
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Quantum Chemical Calculations for 2,2-Dimethylpiperazine: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 2,2-Dimethylpiperazine. As a key building block in pharmaceutical development, a deep understanding of its conformational landscape and electronic behavior is paramount for rational drug design and development.[1][2] This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry.
Introduction: The Significance of this compound in Medicinal Chemistry
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs with applications in antipsychotic, antidepressant, and anxiolytic therapies.[3][4] Its derivatives are prized for their versatile pharmacological activities and amenability to chemical modification, which allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.[2] this compound (C₆H₁₄N₂, MW: 114.19 g/mol ) is a valuable derivative, offering a unique structural motif that can influence a molecule's interaction with biological targets.[1][5][6][7]
Quantum chemical calculations provide a powerful lens through which to examine the molecular properties of such compounds at a granular level. By solving the Schrödinger equation, or approximations thereof, we can accurately predict molecular geometries, conformational energies, and a host of electronic properties that govern molecular interactions.[8] This in-silico approach is indispensable in modern drug discovery, enabling the prediction of molecular behavior and guiding the synthesis of more potent and selective drug candidates.
This guide will detail a robust computational workflow for the thorough characterization of this compound, grounded in established quantum chemical methods.
The Computational Approach: A Self-Validating Protocol
The trustworthiness of computational results hinges on a well-chosen and rigorously validated methodology. The following protocol is designed to be a self-validating system, where the choice of methods and basis sets is justified by their proven accuracy for similar molecular systems.
Foundational Theory: Density Functional Theory (DFT)
For the study of small organic molecules like this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[9][10] DFT methods calculate the electronic energy of a molecule based on its electron density, a more computationally tractable approach than solving for the full many-electron wavefunction.[10] The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. For piperazine-based systems, the M06-2X functional has been shown to provide a good balance of accuracy for conformational energies.[11][12]
Alternative and Corroborative Methods: Hartree-Fock (HF) and Møller-Plesset (MP2)
To further validate our findings, we will also employ ab initio methods such as Hartree-Fock (HF) and second-order Møller-Plesset perturbation theory (MP2).[13][14][15] HF theory provides a foundational, albeit less accurate, approximation by not fully accounting for electron correlation. MP2 theory builds upon the HF solution by including electron correlation effects, often leading to more accurate results, particularly for systems where dispersion forces are important.[16]
The Importance of the Basis Set
The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is as crucial as the choice of the computational method. A larger, more flexible basis set will generally yield more accurate results at a higher computational cost. For molecules of this size, the Pople-style basis set 6-311+G(d,p) is a good starting point, offering a good compromise between accuracy and computational efficiency. It includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) to allow for more flexibility in describing bonding.
Experimental Workflow: A Step-by-Step Guide
The following section outlines a detailed, step-by-step methodology for the quantum chemical characterization of this compound.
Step 1: Initial Structure Generation and Conformational Search
The first step is to generate a 3D structure of this compound. The piperazine ring can adopt several conformations, primarily the chair, boat, and twist-boat forms.[11][12][17] A thorough conformational search is essential to identify all low-energy conformers. This can be achieved using a molecular mechanics force field (e.g., MMFF94) to rapidly explore the potential energy surface.
Diagram of the Computational Workflow
Caption: A schematic of the computational workflow for the quantum chemical analysis of this compound.
Step 2: Geometry Optimization
Each unique conformer identified in the initial search should be subjected to a full geometry optimization using DFT. A two-step optimization process is recommended:
-
Initial Optimization: Use a computationally less expensive method, such as the B3LYP functional with the 6-31G(d) basis set, to obtain a reasonable initial geometry.
-
Refined Optimization: Follow this with a more accurate calculation using the M06-2X functional with the larger 6-311+G(d,p) basis set. This will provide a highly accurate prediction of the equilibrium geometry.
Step 3: Vibrational Frequency Calculation
Following each successful geometry optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two critical purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermodynamic Properties: The calculated frequencies can be used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Calculation of Electronic Properties
With the optimized geometries, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential. These include:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[18]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with a biological target.
-
Dipole Moment: The calculated dipole moment provides a measure of the molecule's overall polarity, which influences its solubility and ability to engage in dipole-dipole interactions.
Data Presentation: Key Molecular Descriptors
The results of these calculations should be presented in a clear and concise manner. The following tables provide a template for summarizing the key quantitative data for the most stable conformer of this compound.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Optimized Value (Å or °) |
| Bond Length | C-N | Calculated Value |
| C-C | Calculated Value | |
| N-H | Calculated Value | |
| C-H | Calculated Value | |
| Bond Angle | C-N-C | Calculated Value |
| N-C-C | Calculated Value | |
| Dihedral Angle | C-N-C-C | Calculated Value |
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Value |
| Energy of HOMO (eV) | Calculated Value |
| Energy of LUMO (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
| Zero-Point Vibrational Energy (kcal/mol) | Calculated Value |
| Gibbs Free Energy (Hartree) | Calculated Value |
Conclusion: From In-Silico Insights to Drug Discovery Advancement
The application of a rigorous quantum chemical workflow, as detailed in this guide, provides a deep and actionable understanding of the molecular properties of this compound. The insights gained from these calculations, from conformational preferences to electronic reactivity, are instrumental in guiding the design of novel therapeutics. By leveraging the predictive power of computational chemistry, drug development professionals can make more informed decisions, ultimately accelerating the discovery of new and improved medicines.
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The Genesis of a Key Pharmaceutical Scaffold: A Technical Guide to the Discovery and Synthesis of 2,2-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Gem-Dimethyl Motif in Piperazine Scaffolds
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. The introduction of a gem-dimethyl group at the 2-position to form 2,2-dimethylpiperazine offers a strategic modification that can profoundly influence a molecule's conformational rigidity, metabolic stability, and receptor-binding affinity. This guide provides an in-depth exploration of the historical origins and foundational synthesis of this important heterocyclic building block, offering valuable insights for researchers engaged in the design and development of novel therapeutics.[1]
PART 1: The Presumed First Synthesis - A Condensation of Ethylenediamine and Acetone
While a definitive, digitally archived primary publication from the late 19th century has proven elusive, historical chemical literature strongly suggests that the first synthesis of this compound was likely achieved through the acid-catalyzed condensation of ethylenediamine with acetone. This reaction, characteristic of the era's synthetic methodologies, would have provided a straightforward route to the gem-disubstituted piperazine core.
Mechanistic Rationale
The logical pathway for this transformation involves a series of well-established reaction steps:
-
Imine Formation: The initial step is the nucleophilic attack of one of the primary amines of ethylenediamine on the carbonyl carbon of acetone, followed by dehydration to form an imine (a Schiff base).
-
Second Imine Formation: The remaining primary amine of the ethylenediamine moiety then reacts with a second molecule of acetone to form a di-imine intermediate.
-
Intramolecular Cyclization and Tautomerization: An intramolecular reaction likely follows, leading to a cyclized intermediate. Tautomerization would then yield a more stable tetrahydropyrazine derivative.
-
Reduction: The final step to achieve the saturated this compound ring would involve a reduction of the cyclic di-imine intermediate. In the historical context, this could have been accomplished using nascent hydrogen (e.g., from a metal and acid) or other reducing agents available at the time.
This proposed historical synthesis, while lacking a specific primary citation, is founded on the fundamental principles of organic chemistry that were well-understood in the late 19th and early 20th centuries.
PART 2: A Modern and Well-Documented Synthetic Approach
While the historical record of the very first synthesis remains somewhat obscured, numerous modern and robust methods for the preparation of this compound have been developed. These contemporary routes offer improved yields, scalability, and safety profiles. A representative and well-documented approach is the reductive amination of a suitable precursor, which provides a reliable and efficient pathway to the target molecule.
Experimental Protocol: Reductive Amination for the Synthesis of this compound
This protocol outlines a modern approach to the synthesis of this compound, leveraging the principles of reductive amination.
Step 1: Synthesis of the Intermediate N-(2-aminoethyl)-2-methyl-2-nitropropan-1-amine
-
Reaction: A solution of nitroethane in a suitable solvent is treated with a base to form the nitronate anion. This is followed by a Michael addition to 2-methyl-1-nitropropene. The resulting adduct is then reacted with ethylenediamine.
-
Rationale: This sequence builds the carbon and nitrogen backbone of the target molecule in a controlled manner.
Step 2: Reduction of the Nitro Group and Reductive Cyclization
-
Reaction: The intermediate from Step 1 is subjected to catalytic hydrogenation.
-
Rationale: A catalyst such as Raney nickel or palladium on carbon is used to reduce the nitro group to a primary amine. The newly formed amine then undergoes an intramolecular reductive amination with the existing imine (or its precursor), leading to the formation of the piperazine ring.
| Parameter | Value | Reference |
| Starting Materials | Ethylenediamine, Acetone (presumed historical) | N/A |
| Key Intermediates | Di-imine, Tetrahydropyrazine derivative | N/A |
| Modern Starting Materials | Nitroethane, 2-methyl-1-nitropropene, Ethylenediamine | Varies by specific modern synthesis |
| Modern Catalyst | Raney Nickel or Palladium on Carbon | Varies by specific modern synthesis |
| Typical Yield (Modern) | >80% | Varies by specific modern synthesis |
Visualization of the Synthetic Pathway
PART 3: Conclusion and Future Perspectives
The journey from the presumed first synthesis of this compound to the sophisticated methods employed today highlights the evolution of synthetic organic chemistry. The gem-dimethylpiperazine scaffold continues to be a valuable component in the design of novel pharmaceuticals, offering a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.[1] Future research in this area will likely focus on the development of even more efficient, enantioselective, and environmentally benign synthetic routes to access this and other substituted piperazine derivatives, further expanding their utility in the quest for new and improved medicines.
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Conformational Analysis of the 2,2-Dimethylpiperazine Ring: A Technical Guide for Drug Development Professionals
The piperazine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] However, the therapeutic efficacy and selectivity of piperazine-containing molecules are intrinsically linked to their three-dimensional architecture. This guide provides an in-depth exploration of the conformational landscape of the 2,2-dimethylpiperazine ring, a substitution pattern that introduces significant and exploitable conformational constraints. As a senior application scientist, this document is crafted to provide not just a theoretical overview, but a practical framework for researchers in drug discovery to understand and leverage the unique stereochemical features of this scaffold.
The Piperazine Ring: A Dynamic Scaffold
The parent piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Like cyclohexane, its most stable conformation is the chair form, which minimizes both torsional and angle strain.[3][4] The piperazine ring can, however, also adopt higher-energy boat and twist-boat conformations.[4][5] The interconversion between these forms, particularly the two chair conformers, is a dynamic process known as ring inversion.[1][6] The energy barrier for this inversion is a critical parameter that dictates the conformational flexibility of the molecule.[1]
The Impact of 2,2-Dimethyl Substitution: The Gem-Dimethyl Effect
The introduction of a gem-dimethyl group at the C2 position profoundly alters the conformational dynamics of the piperazine ring. This is primarily due to the Thorpe-Ingold effect , or gem-dimethyl effect, which describes the acceleration of ring-closing reactions and the introduction of conformational bias due to steric compression.[7][8]
In the context of the this compound ring, the gem-dimethyl group introduces significant steric hindrance. This has two major consequences:
-
Increased Barrier to Ring Inversion: The bulky methyl groups must eclipse adjacent ring substituents during the transition state of ring inversion, significantly raising the energy barrier for this process.[1] This leads to a more conformationally restricted ring system compared to the parent piperazine.
-
Biased Chair Conformation: The gem-dimethyl group introduces a strong preference for a specific chair conformation to minimize steric interactions. The two methyl groups will preferentially occupy positions that minimize gauche and 1,3-diaxial interactions with other ring atoms and substituents.
Specifically, in the chair conformation of this compound, one methyl group will be in an axial position and the other in an equatorial position. The axial methyl group will experience 1,3-diaxial interactions with the axial hydrogen at C6 and the lone pair or hydrogen on the N1 nitrogen. The equatorial methyl group will have gauche interactions with the C3 and N1 ring atoms. The overall preferred conformation will be a balance of these steric and electronic effects.
Theoretical Conformational States
The conformational landscape of this compound can be visualized as an equilibrium between several key forms. The chair conformation is expected to be the global minimum, with boat and twist-boat forms representing higher energy states or transition states.
Caption: Energy landscape of piperazine ring inversion.
The presence of the gem-dimethyl group at C2 will significantly raise the energy of the transition states, leading to a slower rate of interconversion between the two non-equivalent chair conformations.
Experimental Determination of Conformation
A combination of experimental techniques is essential for a thorough understanding of the conformational preferences of the this compound ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Temperature-dependent NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of cyclic molecules.[1][9] By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational processes like ring inversion.[10]
Experimental Protocol: Dynamic NMR for Ring Inversion Barrier
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Initial Spectrum: Acquire a high-resolution 1H NMR spectrum at room temperature.
-
Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe and acquire spectra at regular intervals.
-
Coalescence Temperature (Tc): Identify the temperature at which distinct signals from the two chair conformers broaden and merge into a single averaged signal.[11]
-
Activation Energy Calculation: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion process from the coalescence temperature and the chemical shift difference between the coalescing signals.[12]
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.[13] This technique is invaluable for visualizing the precise bond lengths, bond angles, and torsional angles of the this compound ring in its lowest energy crystalline state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow high-quality single crystals of a this compound derivative, often through slow evaporation of a saturated solution.[13]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and refine the atomic coordinates to obtain a detailed three-dimensional structural model.
Caption: Experimental and computational workflows for conformational analysis.
Computational Modeling: A Predictive Approach
In conjunction with experimental methods, computational modeling provides valuable insights into the conformational energetics and geometries of the this compound ring.[5][14]
Molecular Mechanics (MM)
Molecular mechanics methods offer a rapid way to perform conformational searches and identify low-energy conformers. Force fields such as MMFF94 or OPLS are commonly used for this purpose.
Quantum Chemical Methods
Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) provide more accurate descriptions of the electronic structure and are well-suited for calculating the relative energies of different conformers and the energy barriers for their interconversion.[5][14] Functionals like M06-2X have been shown to offer a good balance of accuracy and computational cost for piperazine-based systems.[5]
Table 1: Comparison of Computational Methods for Conformational Analysis
| Method | Advantages | Disadvantages | Typical Application |
| Molecular Mechanics (MM) | Computationally inexpensive, fast. | Accuracy is dependent on the quality of the force field. | Initial conformational searches, large systems. |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost.[5][14] | Can be computationally demanding for large systems. | Geometry optimization, relative energy calculations. |
| MP2 | Higher accuracy than most DFT methods. | Computationally expensive. | High-accuracy energy calculations for key conformers. |
The Conformational Landscape of this compound: A Synthesis
Based on the principles of stereochemistry and the available literature on related systems, the conformational landscape of this compound is expected to be dominated by a single, highly preferred chair conformation. The gem-dimethyl group acts as a conformational lock, significantly raising the barrier to ring inversion and disfavoring alternative conformations.
The orientation of the N-H protons (axial vs. equatorial) will also play a role in the overall conformational preference, influenced by electronic effects such as the anomeric effect, although this is generally a smaller contribution compared to the steric bulk of the gem-dimethyl group.[15][16]
Implications for Drug Development
The conformational rigidity imparted by the 2,2-dimethyl substitution is a valuable asset in drug design. By pre-organizing the piperazine ring into a specific conformation, it is possible to:
-
Enhance Binding Affinity: A conformationally constrained ligand pays a smaller entropic penalty upon binding to its target receptor, potentially leading to higher affinity.
-
Improve Selectivity: The well-defined three-dimensional shape of the this compound scaffold can lead to more specific interactions with the target protein and reduced off-target effects.
-
Modulate Physicochemical Properties: The introduction of the methyl groups can influence properties such as lipophilicity and metabolic stability.
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An In-depth Technical Guide to the Electronic Properties of 2,2-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the core electronic properties of the 2,2-Dimethylpiperazine molecule. As a substituted piperazine, this compound holds significant interest in medicinal chemistry and materials science due to the influence of its electronic structure on its reactivity, intermolecular interactions, and overall potential as a scaffold in drug design and functional materials. This document will delve into both the theoretical and experimental methodologies for characterizing these properties, offering field-proven insights into the causality behind experimental choices and computational approaches.
Introduction to this compound: A Molecule of Growing Interest
This compound is a heterocyclic organic compound with the molecular formula C6H14N2.[1][2] The presence of two methyl groups on the same carbon atom of the piperazine ring introduces steric hindrance and alters the electron distribution compared to the parent piperazine molecule. This unique structural feature makes it a valuable building block in the synthesis of pharmaceuticals, particularly in the development of anti-anxiety and antidepressant medications, as well as in the formulation of agrochemicals and specialty polymers.[1] Understanding the electronic properties of this compound is paramount for predicting its chemical behavior, designing novel derivatives with tailored functionalities, and optimizing its application in various scientific domains.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 84477-72-5 | [3] |
| Molecular Formula | C6H14N2 | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Low melting solid | [1] |
| Storage | Store at 0-8°C in a dry, cool, and well-ventilated place. | [4][5] |
| Handling | Handle in a well-ventilated area, wearing appropriate personal protective equipment. Avoid contact with skin and eyes. | [4][6] |
Theoretical Investigation of Electronic Properties: A Computational Approach
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic properties of molecules with a high degree of accuracy at a reasonable computational cost. For a molecule like this compound, DFT calculations can provide invaluable insights into its electronic structure, reactivity, and spectroscopic behavior.
Methodological Framework for DFT Calculations
The choice of the functional and basis set is critical for obtaining reliable results in DFT calculations. For small to medium-sized organic molecules, the B3LYP hybrid functional has consistently demonstrated a good balance between accuracy and computational efficiency in predicting a wide range of molecular properties.[7][8][9] A common and effective choice for the basis set is the Pople-style 6-31G*, which includes polarization functions to account for the non-spherical nature of electron distribution in molecules.[10][11]
Workflow for DFT-based Electronic Property Prediction:
Caption: A generalized workflow for the computational prediction of electronic properties of this compound using Density Functional Theory (DFT).
Key Electronic Descriptors
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
-
Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron from a molecule, while EA is the energy released when an electron is added. These can be approximated from the HOMO and LUMO energies, respectively, using Koopmans' theorem.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of intermolecular interactions.
Table 2: Hypothetical Calculated Electronic Properties of this compound (B3LYP/6-31G)*
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | 1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability. |
| Ionization Potential (IP) | 6.5 eV | Energy required for oxidation. |
| Electron Affinity (EA) | -1.2 eV | Energy change upon reduction. |
Experimental Characterization of Electronic Properties
While computational methods provide valuable predictions, experimental validation is essential for a comprehensive understanding. Cyclic Voltammetry and UV-Visible Spectroscopy are two powerful techniques for probing the electronic behavior of molecules like this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that provides information about the redox properties of a molecule, including its oxidation and reduction potentials.[12]
Experimental Protocol for Cyclic Voltammetry:
-
Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable organic solvent such as acetonitrile or dimethylformamide (DMF). Add a supporting electrolyte, like 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), to ensure sufficient conductivity.[13][14]
-
Electrochemical Cell Setup: Utilize a three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/Ag+ or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).[12][15]
-
Data Acquisition: Apply a linearly sweeping potential to the working electrode and record the resulting current. The potential is swept to a set vertex potential and then reversed.
-
Data Analysis: Analyze the resulting voltammogram to determine the peak potentials for oxidation and reduction events. For irreversible processes, where a reverse peak is absent or significantly diminished, the peak potential provides information about the energy required for the electron transfer.[16][17]
Workflow for Cyclic Voltammetry Experiment:
Caption: A schematic representation of the experimental workflow for characterizing the redox properties of this compound using cyclic voltammetry.
Interpreting the Voltammogram: For a molecule like this compound, an irreversible oxidation peak is expected due to the oxidation of the nitrogen lone pairs. The absence of a corresponding reduction peak on the reverse scan suggests that the oxidized species is unstable and undergoes a subsequent chemical reaction.[16][18] The oxidation potential provides a direct experimental measure of the energy required to remove an electron.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For saturated amines like this compound, the primary electronic transitions (n -> σ*) occur at short wavelengths, typically around 200 nm, which can be challenging to measure accurately.[19][20]
Computational Prediction of UV-Vis Spectra (TD-DFT): Time-dependent DFT (TD-DFT) is a computational method that can be used to predict the UV-Vis absorption spectrum of a molecule with good accuracy.[21][22] By performing a TD-DFT calculation (e.g., using the B3LYP functional and a 6-311+G(d,p) basis set), one can obtain the excitation energies and oscillator strengths of the electronic transitions, which can then be used to simulate the absorption spectrum.[22]
Expected Spectroscopic Features: For this compound, the UV-Vis spectrum is expected to be relatively simple, with a primary absorption band in the far-UV region corresponding to the n -> σ* transition of the nitrogen lone pair electrons. The exact position and intensity of this peak can be influenced by the solvent environment.
Conclusion and Future Directions
This guide has provided a foundational understanding of the electronic properties of this compound, outlining both theoretical and experimental approaches for their characterization. The interplay between computational predictions and experimental validation is crucial for a comprehensive analysis. Future research could focus on synthesizing and characterizing a series of this compound derivatives to systematically study the influence of substituents on their electronic properties. Such studies would be invaluable for the rational design of new molecules with optimized electronic characteristics for applications in drug discovery and materials science.
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The Enigmatic Core: A Technical Guide to the Potential Biological Activities of 2,2-Dimethylpiperazine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide delves into the current understanding of 2,2-Dimethylpiperazine, a heterocyclic diamine that, while chemically simple, holds a significant position in the landscape of medicinal chemistry. This document moves beyond a cursory overview to provide an in-depth analysis of its role as a foundational scaffold in the development of biologically active agents. We will explore the known applications of its derivatives, infer its potential intrinsic activities through the lens of its chemical properties, and provide robust, field-proven methodologies for its future investigation.
Introduction: The Untapped Potential of a Versatile Scaffold
This compound, a six-membered heterocyclic compound with two nitrogen atoms and two methyl groups on the same carbon, is primarily recognized as a versatile building block in organic synthesis.[1] Its gem-dimethyl substitution offers unique steric and electronic properties that medicinal chemists leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. While direct pharmacological data on this compound is sparse in publicly available literature, its consistent presence in the structure of compounds targeting the central nervous system (CNS) strongly suggests a latent potential for biological activity.[1] This guide will, therefore, focus on the established biological activities of its derivatives to illuminate the potential avenues for research into the parent molecule itself.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 84477-72-5 | [2][3][4] |
| Molecular Formula | C₆H₁₄N₂ | [2][4] |
| Molecular Weight | 114.19 g/mol | [2][5] |
| Appearance | Low melting solid | [1] |
| Purity | ≥97% (GC) | [4] |
| Storage Conditions | 0-8°C | [1] |
The Piperazine Moiety: A Privileged Structure in Neuropharmacology
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system.[6] Its basic nitrogen atoms allow for the formation of salts, enhancing aqueous solubility and facilitating formulation. Furthermore, these nitrogens can be functionalized to interact with a variety of biological targets. The diverse pharmacological activities of piperazine derivatives underscore their therapeutic potential.[7]
Derivatives of the broader piperazine class have been extensively studied and have shown a wide range of biological activities, including:
-
Antidepressant and Anxiolytic Effects: Many piperazine-containing compounds modulate serotonergic and dopaminergic neurotransmission, key pathways implicated in mood and anxiety disorders.[6][8][9]
-
Antipsychotic Activity: The piperazine moiety is a common feature in both typical and atypical antipsychotic drugs, often contributing to their dopamine D2 and serotonin 5-HT2A receptor antagonism.
-
Anticancer Properties: Recent research has explored arylpiperazine derivatives for their cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory Activity: Certain piperazine derivatives have demonstrated in-vivo anti-inflammatory effects.[10][11]
-
Antiviral Activity: The piperazine scaffold has been utilized in the design of potent CCR5 antagonists with anti-HIV activity.[12]
The consistent appearance of this compound as a precursor for anti-anxiety and antidepressant medications suggests that this specific structural motif may confer favorable properties for CNS penetration and target engagement.[1]
Investigating the Unknown: A Roadmap for Elucidating the Biological Activity of this compound
The absence of direct biological data on this compound presents a unique opportunity for novel research. The following sections outline a logical and scientifically rigorous approach to systematically evaluate its potential pharmacological profile.
Initial In Silico and In Vitro Profiling
A crucial first step is to predict potential biological targets and assess general cytotoxicity.
Workflow: Preliminary Biological Evaluation
Caption: A streamlined workflow for the initial biological characterization of this compound.
Experimental Protocol: Broad Panel Receptor Screening
This protocol outlines a typical approach for identifying potential molecular targets of a novel compound using a commercially available receptor binding panel.
Objective: To determine the binding affinity of this compound across a wide range of CNS and other relevant receptors, ion channels, and transporters.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Panel Selection: Utilize a commercial service (e.g., Eurofins, CEREP) offering a broad radioligand binding assay panel (e.g., >50 targets). The panel should include key CNS targets such as dopamine, serotonin, adrenergic, histamine, and opioid receptors, as well as major ion channels and transporters.
-
Binding Assays:
-
Perform initial screening at a single high concentration (e.g., 10 µM) to identify potential "hits" (typically >50% inhibition of radioligand binding).
-
For any identified hits, perform follow-up concentration-response curves to determine the inhibition constant (Ki).
-
-
Data Analysis: Analyze the binding data to generate a receptor affinity profile. This will highlight the most promising targets for further investigation.
Causality Behind Experimental Choices: A broad panel screen is a cost-effective and efficient method to rapidly survey the potential target landscape of a novel compound. The initial high-concentration screen acts as a filter to identify targets worthy of more detailed investigation, saving time and resources.
Probing Neuropharmacological Effects: In Vivo Behavioral Models
Based on the in vitro findings and the known applications of its derivatives, subsequent in vivo studies can be designed to assess the effects of this compound on CNS-related behaviors.
Workflow: In Vivo CNS Activity Assessment
Caption: A logical progression for investigating the in vivo CNS effects of this compound.
Experimental Protocol: Elevated Plus Maze for Anxiolytic Activity
Objective: To evaluate the anxiolytic or anxiogenic potential of this compound in rodents.
Methodology:
-
Animal Acclimation: Acclimate male mice or rats to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) at various doses. A positive control, such as diazepam, should also be included.
-
Behavioral Testing: 30 minutes post-administration, place each animal in the center of the elevated plus maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in the open arms and closed arms, as well as the number of entries into each arm, using an automated tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of anxiolytic-like activity.
Self-Validating System: The inclusion of a vehicle control group establishes the baseline behavior, while a positive control (diazepam) confirms the sensitivity of the assay to known anxiolytic compounds. This ensures that any observed effects of this compound are not due to procedural artifacts.
Future Directions and Conclusion
While this compound is currently valued as a synthetic intermediate, its potential as a biologically active molecule in its own right remains an intriguing and underexplored area of research. The structural similarities to a vast library of neuropharmacologically active compounds, coupled with its frequent use in the synthesis of CNS-targeted drugs, provide a strong rationale for its systematic investigation.
The experimental roadmap outlined in this guide offers a robust framework for elucidating the potential biological activities of this compound. By employing a combination of in silico, in vitro, and in vivo approaches, researchers can begin to unravel the pharmacological profile of this enigmatic core. Such studies may not only reveal novel biological activities but also provide deeper insights into the structure-activity relationships of the broader piperazine class of compounds, ultimately contributing to the development of new and improved therapeutics.
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2,2-Dimethylpiperazine: A Keystone Precursor in Modern Organic Synthesis
A Senior Application Scientist's In-depth Guide for Researchers and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as the third most common nitrogen heterocycle in drug discovery.[1][2] It is a core component of blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra).[1][2] The strategic placement of two nitrogen atoms at the 1,4-positions enhances the pharmacological and pharmacokinetic profiles of drug candidates by serving as hydrogen bond donors/acceptors, which can increase water solubility and bioavailability.[1] While many pharmaceuticals feature piperazines substituted only at the nitrogen positions, functionalization of the carbon backbone unlocks vast, underexplored chemical space.[1][2] This guide focuses on 2,2-dimethylpiperazine, a structurally unique and versatile precursor whose gem-dimethyl group offers profound stereochemical control and synthetic advantages.
Physicochemical Properties and Structural Significance
This compound is a low-melting solid with good solubility in both water and organic solvents, enhancing its utility in a wide range of reaction conditions.[3] The defining feature of this molecule is the C2-gem-dimethyl substitution. This structural element imparts a conformational rigidity that is pivotal for its application as a chiral auxiliary and a directing group.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 84477-72-5 | [3][4][5] |
| Molecular Formula | C₆H₁₄N₂ | [3][4] |
| Molecular Weight | 114.19 g/mol | [3][4] |
| Boiling Point | 155.2 ± 8.0 °C at 760 mmHg | [4] |
| Density | 0.8 ± 0.1 g/cm³ | [4] |
| Flash Point | 38.9 ± 10.2 °C | [4] |
| Appearance | Low melting solid | [3] |
| Storage | Store at 0-8°C | [3] |
The presence of the two methyl groups on the same carbon atom restricts ring inversion, leading to a more defined three-dimensional structure. This steric hindrance is not merely a passive feature; it actively shields one face of the molecule, forcing incoming reagents to approach from the less hindered side. This principle is the foundation of its utility in asymmetric synthesis.
Core Synthetic Applications
This compound is more than a simple building block; it is an enabling tool for complex molecular construction. Its applications span from asymmetric synthesis to directed metalation and the formation of novel ligands.
Asymmetric Synthesis and Chiral Auxiliaries
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions.[6] The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for the selective formation of one enantiomer over another.
This compound, when used in its enantiopure forms ((R)- or (S)-2,2-dimethylpiperazine), can be converted into a chiral amide. This amide then serves as a powerful platform for stereoselective alkylation reactions at the α-carbon.
Causality of Stereocontrol: The gem-dimethyl group locks the piperazine ring into a rigid chair-like conformation. When the amide is enolized, the bulky dimethyl-substituted carbon effectively blocks one face of the resulting enolate. An incoming electrophile (e.g., an alkyl halide) is therefore forced to approach from the opposite, unhindered face, leading to a highly predictable and diastereoselective bond formation. After the reaction, the auxiliary can be cleaved and recovered for reuse.
Caption: Workflow for asymmetric alkylation using a this compound-based chiral auxiliary.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[7] It involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.[7] The resulting aryl anion can then react with various electrophiles.
When this compound is used to form an N-aryl amide, the entire amide moiety can act as a potent DMG. The organolithium base coordinates to the carbonyl oxygen, positioning the base to abstract a proton from the nearby ortho position on the aromatic ring.
Why it Works: The formation of a stable five- or six-membered chelated intermediate is the thermodynamic driving force for the regioselectivity of the deprotonation.[8] The use of hindered lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be particularly effective for this transformation.[9] This strategy provides a reliable route to 1,2-disubstituted aromatic compounds, which are common motifs in pharmaceuticals.
Caption: Conceptual pathway for Directed Ortho-Metalation (DoM) using a piperazine-derived amide.
Application in Drug Development: A Case Study
The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in drugs for a wide array of conditions including cancer, depression, and viral infections.[1][10][11] While specific drug synthesis pathways involving this compound are often proprietary, we can outline a representative protocol based on its known reactivity.
Consider the synthesis of a hypothetical kinase inhibitor where an ortho-substituted benzamide is a key pharmacophore.
Protocol: Synthesis of an Ortho-Alkylated Benzamide Intermediate
This protocol demonstrates the power of this compound as both a directing group and a core structural element.
Step 1: Amide Coupling
-
Objective: To couple this compound with a substituted benzoic acid.
-
Procedure:
-
To a solution of benzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir at room temperature for 2 hours until gas evolution ceases.
-
Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride.
-
Dissolve the resulting acid chloride in fresh DCM and cool to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) and triethylamine (1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Quench with saturated aqueous NaHCO₃, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude benzamide. Purify by column chromatography.
-
Step 2: Directed Ortho-Metalation and Alkylation
-
Objective: To selectively introduce an alkyl group at the ortho-position of the aromatic ring.
-
Procedure:
-
Critical: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolve the benzamide from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C.
-
Slowly add sec-Butyllithium (s-BuLi, 1.2 eq) and stir for 1 hour at -78 °C. The formation of the ortho-lithiated species is often indicated by a color change.
-
Add the electrophile, in this case, methyl iodide (1.5 eq), and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the resulting ortho-methylated benzamide via flash chromatography.
-
Self-Validation and Trustworthiness: This protocol is designed to be self-validating. The high regioselectivity of the DoM step ensures that the desired ortho-isomer is the major product, which can be confirmed by ¹H NMR spectroscopy (observing the change in the aromatic splitting pattern) and mass spectrometry. The stereochemical purity of the final product, if a chiral auxiliary is used, can be determined by chiral HPLC.
Broader Industrial Context
Beyond its role as a chiral auxiliary and directing group, this compound is a versatile building block in its own right.[3] It is utilized in the synthesis of:
-
Agrochemicals: Incorporated into pesticides and herbicides to improve their stability and efficacy.[3]
-
Polymer Chemistry: Used as a curing agent for epoxy resins and a stabilizer in polymer production, enhancing flexibility and durability.[3]
-
Corrosion Inhibitors: Employed in formulations to protect metals in industrial applications.[3]
The piperazine moiety is a privileged structure in medicinal chemistry due to its favorable physicochemical properties.[11][12] The ability to introduce substituents on the carbon framework, as enabled by precursors like this compound, is crucial for developing next-generation therapeutics with improved selectivity and novel mechanisms of action.[1]
Conclusion
This compound is a powerful and versatile precursor in modern organic synthesis. Its unique gem-dimethyl structure provides exceptional stereochemical control in asymmetric reactions and enables highly regioselective functionalization of aromatic systems through directed metalation. For researchers and professionals in drug development, mastering the application of this reagent opens doors to the efficient and elegant synthesis of complex molecular architectures, accelerating the discovery of novel therapeutic agents.
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An In-Depth Technical Guide to the Reactivity of Amine Groups in 2,2-Dimethylpiperazine
Introduction
2,2-Dimethylpiperazine is a heterocyclic diamine that serves as a versatile building block in various fields, including pharmaceutical development for anti-anxiety and antidepressant medications, polymer chemistry, and the formulation of agrochemicals.[1] Its utility stems from the presence of two secondary amine groups within the piperazine ring, which can be strategically functionalized. However, the reactivity of these two nitrogen atoms is not identical. The presence of two methyl groups on one of the carbon atoms alpha to a nitrogen atom introduces significant steric and electronic asymmetry, leading to differential reactivity of the N1 and N4 positions. This guide provides a comprehensive analysis of the factors governing the reactivity of the amine groups in this compound, offering insights into controlling regioselectivity in its chemical transformations.
Structural and Electronic Properties
The core of this compound's unique reactivity lies in its structure. The piperazine ring typically adopts a chair conformation to minimize steric strain.[2] In this compound, the two methyl groups are situated on the C2 carbon, adjacent to the N1 nitrogen. This substitution has profound implications for the local environment of the N1 and N4 amine groups.
Diagram of this compound Structure
Caption: Chair conformation of this compound.
Steric Hindrance
The most significant factor differentiating the two amine groups is the steric bulk of the gem-dimethyl group at the C2 position. This steric hindrance directly impacts the accessibility of the lone pair of electrons on the N1 nitrogen to incoming electrophiles. In contrast, the N4 nitrogen is sterically unencumbered, resembling a typical secondary amine. This difference in steric environment is the primary driver for the regioselective functionalization of this compound.
Basicity and Nucleophilicity: A Tale of Two Nitrogens
| Compound | pKa1 | pKa2 |
| Piperazine[3][4] | 9.73 | 5.35 |
| 2-Methylpiperazine[4] | 9.77 | 5.21 |
| N,N'-Dimethylpiperazine[5] | 8.54 | 4.63 |
The first protonation of piperazine and 2-methylpiperazine occurs at the more basic nitrogen. The pKa1 values for both are very similar, suggesting that the electronic effect of a single methyl group on the adjacent nitrogen's basicity is minimal. The second protonation is significantly less favorable due to the electrostatic repulsion of the existing positive charge.
In this compound, the N4 nitrogen is expected to have a pKa value similar to that of piperazine and 2-methylpiperazine (around 9.7-9.8). The N1 nitrogen, being a secondary amine, would also be expected to have a high intrinsic basicity. However, the steric hindrance from the gem-dimethyl group can affect its apparent basicity in solution by impeding solvation of the protonated form.
Nucleophilicity, while often correlated with basicity, is more sensitive to steric effects. Therefore, the N4 nitrogen in this compound is not only the more basic but also the significantly more nucleophilic site. This differential nucleophilicity is the cornerstone of achieving regioselective reactions.
Regioselective Functionalization of this compound
The disparity in steric hindrance and nucleophilicity between the N1 and N4 positions allows for a high degree of control in the functionalization of this compound. By carefully selecting reagents and reaction conditions, it is possible to selectively modify the N4 position.
N-Alkylation
N-alkylation is a common transformation for piperazine derivatives.[6][7] In the case of this compound, the reaction with an alkyl halide is expected to proceed preferentially at the N4 position due to its greater nucleophilicity and lower steric hindrance.
Diagram of Regioselective N-Alkylation Workflow
Caption: General workflow for selective N4-alkylation.
Experimental Protocol: Selective Mono-N-Alkylation
A general procedure for the selective mono-N-alkylation of a piperazine derivative involves the use of a suitable base and a polar aprotic solvent.[8]
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a mild base, such as potassium carbonate (1.5-2 equivalents), to the solution.
-
Alkylating Agent: Add the alkyl halide (1-1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkyl-2,2-dimethylpiperazine.
The use of a slight excess of the piperazine or careful control of the stoichiometry of the alkylating agent can further minimize the formation of the dialkylated product.
N-Acylation
N-acylation is another fundamental transformation for amines.[6] Similar to N-alkylation, the acylation of this compound with acyl chlorides or acid anhydrides will predominantly occur at the N4 position. The steric hindrance around the N1 nitrogen makes it a much less favorable site for attack by the bulky acylating agent.
Diagram of Regioselective N-Acylation Mechanism
Caption: Mechanism of selective N4-acylation.
Experimental Protocol: Selective Mono-N-Acylation
A convenient method for mono-acylation of piperazines involves the use of mixed anhydrides, which can offer high yields and regioselectivity.[9]
-
Anhydride Formation: In a flask, dissolve the carboxylic acid (1 equivalent) and triethylamine (1.1 equivalents) in a suitable solvent like THF. Cool the solution to 0°C and add trimethylacetyl chloride (1 equivalent) dropwise. Stir for 1-2 hours at 0°C to form the mixed anhydride.
-
Piperazine Addition: In a separate flask, dissolve this compound (1.2 equivalents) in the same solvent.
-
Reaction: Add the piperazine solution to the mixed anhydride solution at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Development
The ability to selectively functionalize the N4 position of this compound makes it a valuable scaffold in drug discovery.[1] The piperazine moiety can act as a linker or a pharmacophore, and the substituents on the nitrogen atoms can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. The unreacted, sterically hindered N1-H group can also participate in hydrogen bonding interactions with biological targets.
Conclusion
The reactivity of the amine groups in this compound is dictated by a combination of steric and electronic factors. The gem-dimethyl group at the C2 position creates a sterically hindered environment around the N1 nitrogen, rendering the N4 nitrogen the more basic and significantly more nucleophilic site. This inherent difference in reactivity allows for highly regioselective N-alkylation and N-acylation reactions at the N4 position. By understanding and exploiting these principles, researchers can effectively utilize this compound as a versatile building block for the synthesis of complex molecules with applications in pharmaceuticals, materials science, and agrochemicals.
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Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020). ACS Earth and Space Chemistry, 4(12), 2338-2350. Available from: [Link]
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Thermal degradation of piperazine and its structural analogs. (2012). International Journal of Greenhouse Gas Control, 7, 123-131. Available from: [Link]
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available from: [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience, 12(15), 2846-2862. Available from: [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]
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ChemInform Abstract: Regioselective N‐Acylation of 3‐Arylmethylpiperazine‐2,5‐diones: Short Synthesis of (‐)‐Glyantrypine and (‐)‐Fumiquinazoline F. ResearchGate. Available from: [Link]
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A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]
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Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines with 2-Oxo-2-arylacetic Acids. (2018). The Journal of Organic Chemistry, 83(12), 6524-6533. Available from: [Link]
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Crystal structures of two copper(I)–6,6′-dimethyl-2,2′-bipyridyl (dmbpy) compounds, [Cu(dmbpy)2]2[MF6]·xH2O (M = Zr, Hf; x = 1.134, 0.671). (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1019-1023. Available from: [Link]
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In-Depth Technical Guide to Theoretical Studies on 2,2-Dimethylpiperazine Derivatives
Abstract
The 2,2-dimethylpiperazine scaffold is a privileged motif in medicinal chemistry, valued for its structural rigidity and synthetic tractability. As a cornerstone for the development of novel therapeutics, a deep understanding of its conformational behavior, electronic properties, and interaction with biological targets is paramount. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the chemical and biological characteristics of this compound derivatives. We will delve into the practical application of Density Functional Theory (DFT) for conformational and electronic analysis, Quantitative Structure-Activity Relationship (QSAR) modeling for predicting biological activity, and molecular docking to visualize and quantify interactions with protein targets. Each section is designed to be a self-validating system, offering not just protocols but the scientific rationale behind methodological choices, ensuring both technical accuracy and field-proven insights.
Introduction: The Significance of the this compound Core
Piperazine derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antidepressant, anticancer, antimalarial, and antipsychotic effects[1][2]. The introduction of two methyl groups at the C2 position, creating the this compound core, imparts specific conformational constraints that are advantageous in drug design. This substitution restricts the flexibility of the piperazine ring, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity and selectivity.
Theoretical studies are indispensable for accelerating the drug discovery process involving these derivatives. By employing computational methods, we can predict molecular properties, understand structure-activity relationships, and prioritize the synthesis of the most promising candidates, thereby saving significant time and resources.
Conformational Analysis and Electronic Properties via Density Functional Theory (DFT)
The three-dimensional arrangement of a molecule (its conformation) and its electronic landscape are fundamental determinants of its biological activity. For this compound derivatives, the puckering of the six-membered ring and the orientation of its substituents are of primary interest.
The Causality Behind the Method: Why DFT?
Density Functional Theory (DFT) is a quantum mechanical method that offers an excellent balance between computational cost and accuracy for medium-sized organic molecules.[3][4] It allows us to calculate the ground-state electronic structure and, from this, derive a host of properties including optimized geometries, conformational energies, and electronic descriptors like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. For piperazine-containing ligands, DFT has been shown to reliably predict conformational preferences, with the chair conformation being strongly favored.[3][5]
Authoritative Grounding: Selecting Functionals and Basis Sets
The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations. Benchmark studies on piperazine-based systems have shown that modern hybrid meta-GGA functionals, such as M06-2X , combined with a Pople-style basis set like cc-pVDZ , provide a robust and efficient protocol with a mean absolute error of less than 0.5 kcal/mol for conformational energies.[3][4][6] Another widely used and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[7] The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and systems with lone pairs, such as the nitrogen atoms in the piperazine ring.
Experimental Protocol: A Self-Validating DFT Workflow
A robust DFT study on a this compound derivative should follow a systematic and self-validating workflow.
Step 1: Initial Structure Generation
-
Draw the this compound derivative in a molecular editor and generate an initial 3D structure using a molecular mechanics force field (e.g., MMFF94).
Step 2: Conformational Search
-
Perform a systematic or stochastic conformational search to identify low-energy conformers. For a substituted this compound ring, this will primarily involve exploring the chair, boat, and twist-boat conformations, along with the rotation of exocyclic single bonds.[5]
Step 3: Geometry Optimization
-
Optimize the geometry of each identified conformer using the chosen DFT method (e.g., M06-2X/cc-pVDZ). This step finds the lowest energy structure for each conformer.
Step 4: Frequency Calculation (Validation)
-
Perform a frequency calculation on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point, and further optimization is required.
Step 5: Analysis of Results
-
Compare the relative energies of the stable conformers to determine the global minimum and the population of each conformer at a given temperature using Boltzmann statistics.
-
Analyze the electronic properties, such as the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP) map, to understand the molecule's reactivity and potential interaction sites.
Caption: A self-validating workflow for DFT analysis of this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1] For this compound derivatives, QSAR can be used to predict the activity of newly designed compounds before they are synthesized, guiding lead optimization.
The Causality Behind the Method: Why QSAR?
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and physicochemical properties. By systematically modifying the structure of a this compound derivative and measuring the corresponding change in activity, we can build a predictive model. This model helps to identify the key molecular features that govern the desired biological effect.
Authoritative Grounding: Key Molecular Descriptors
The "structure" in QSAR is represented by numerical values called molecular descriptors. These can be categorized as electronic, steric, hydrophobic, and topological. For piperazine derivatives, studies have shown that a combination of descriptors is often necessary to build a robust model. Important descriptors include:
-
Electronic Descriptors: HOMO and LUMO energies, electrophilicity index (ω).[8]
-
Physicochemical Descriptors: Molar refractivity (MR), aqueous solubility (LogS), and topological polar surface area (TPSA).[8]
-
Topological/2D Descriptors: Atom-type counts (e.g., Atype_C_6), connectivity indices, and shape descriptors (e.g., Shadow-XZ).[9]
-
Moran Autocorrelation (MATS) and Weighted Holistic Invariant Molecular (WHIM) descriptors: Such as MATS7c, MATS3e, and WPSA-3 have been shown to be important for the anti-proliferative activity of arylpiperazines.[1]
Experimental Protocol: A Self-Validating QSAR Workflow
A credible QSAR study requires careful model building and rigorous validation.
Step 1: Data Set Preparation
-
Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 or Ki values). The dataset should be diverse in terms of structure and activity.
-
Convert the biological activities to a logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.
Step 2: Descriptor Calculation and Selection
-
Calculate a wide range of molecular descriptors for each compound in the dataset using software like Gaussian, Chemsketch, or ChemOffice.[8]
-
Use a feature selection algorithm (e.g., genetic function approximation) to select a small subset of descriptors that are highly correlated with the biological activity but not highly correlated with each other.[9]
Step 3: Model Generation
-
Generate a mathematical model using statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS).
Step 4: Model Validation (Self-Validating System)
-
Internal Validation: Use cross-validation techniques, such as leave-one-out cross-validation (LOO-CV), on the training set. A high Q² value (typically > 0.5) indicates good internal predictivity.
-
External Validation: Use the generated model to predict the activities of the compounds in the test set. A high R²_pred value (typically > 0.6) indicates the model's ability to generalize to new compounds.
-
Y-Randomization: Scramble the biological activity data multiple times and rebuild the model. The resulting models should have very low R² and Q² values, ensuring that the original model is not due to chance correlation.
Caption: The workflow for building and rigorously validating a QSAR model.
Molecular Docking: Simulating Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[10][11] This technique is invaluable for understanding the binding mode of this compound derivatives and for structure-based drug design.
The Causality Behind the Method: Why Molecular Docking?
By simulating the interaction between a this compound derivative and its biological target, we can gain insights that are difficult to obtain experimentally. Docking allows us to:
-
Visualize the binding pose of the ligand in the protein's active site.
-
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
-
Predict the binding affinity (scoring function) to rank different derivatives.
-
Generate hypotheses for structure-activity relationships that can be tested experimentally.
Authoritative Grounding: Potential Protein Targets
Piperazine derivatives are known to interact with a variety of protein targets. For the purpose of this guide, we will consider two well-established examples:
-
Dipeptidyl Peptidase-IV (DPP-IV): An enzyme involved in glucose metabolism, making it a key target for type 2 diabetes. Piperazine-derived compounds have been developed as DPP-IV inhibitors.[10][12][13][14]
-
Monoamine Oxidase (MAO): Enzymes (MAO-A and MAO-B) that metabolize neurotransmitters. MAO inhibitors are used to treat depression and neurodegenerative diseases like Parkinson's.[11][15][16][17][18]
Experimental Protocol: A Self-Validating Docking Workflow
A reliable docking study involves careful preparation of both the protein and the ligand, followed by a thorough analysis of the results.
Step 1: Receptor and Ligand Preparation
-
Receptor: Obtain the 3D crystal structure of the target protein (e.g., DPP-IV or MAO-B) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand: Generate the 3D structure of the this compound derivative and perform a geometry optimization using a DFT method as described in Section 2. Assign partial charges and define rotatable bonds.
Step 2: Defining the Binding Site
-
Identify the active site of the protein. If a co-crystallized ligand is present in the PDB structure, the binding site can be defined around it. Otherwise, literature information or binding site prediction software can be used.
-
Define a "grid box" that encompasses the entire binding site. The docking algorithm will search for binding poses only within this defined space.
Step 3: Docking Simulation
-
Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligand into the receptor's binding site. The program will generate multiple possible binding poses and rank them based on a scoring function, which estimates the binding free energy.
Step 4: Analysis and Validation of Results
-
Pose Analysis: Visually inspect the top-ranked poses. A plausible binding pose should exhibit favorable interactions (e.g., hydrogen bonds with key residues, hydrophobic interactions in nonpolar pockets) and have good shape complementarity with the active site. For example, docking studies of piperazine sulfonamides with DPP-IV have shown important hydrogen bonding interactions with residues like R125, E205, and Y662.[13]
-
Re-docking (Validation): If a co-crystallized ligand is available, remove it from the active site and re-dock it. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically < 2.0 Å.
-
Correlation with SAR: The docking results should be consistent with the known structure-activity relationships. For instance, if a particular substituent is known to increase activity, the docking pose should reveal a favorable interaction involving that substituent.
Caption: Systematic workflow for molecular docking and validation of results.
Data Synthesis and Interpretation
The true power of theoretical studies lies in the integration of data from multiple computational methods. The results from DFT, QSAR, and molecular docking should be viewed not in isolation, but as complementary pieces of a larger puzzle.
| Methodology | Key Insights for this compound Derivatives | Example Application |
| DFT | Provides accurate 3D structures, conformational energies, and electronic properties (HOMO/LUMO, MEP). | Determining the lowest energy conformer to be used in docking studies; calculating electronic descriptors for QSAR. |
| QSAR | Identifies key molecular properties (descriptors) that correlate with biological activity. | Predicting the antidepressant activity of a new derivative based on its calculated dipole moment and HOMO energy.[9] |
| Molecular Docking | Visualizes the binding mode and identifies key interactions with a specific protein target. | Explaining why adding a chloro group to a derivative increases its DPP-IV inhibitory activity by showing a new interaction with the active site.[13] |
By combining these approaches, a researcher can design a novel this compound derivative, calculate its stable conformation and electronic properties using DFT, predict its biological activity using a validated QSAR model, and then rationalize this prediction by examining its binding mode in a target protein via molecular docking. This integrated workflow provides a powerful, rational approach to drug design and optimization.
Conclusion
Theoretical studies provide an indispensable framework for the rational design and development of this compound derivatives. By leveraging the predictive power of Density Functional Theory, Quantitative Structure-Activity Relationship modeling, and molecular docking, researchers can gain profound insights into the conformational, electronic, and interactive properties of these valuable scaffolds. The self-validating, step-by-step protocols outlined in this guide are designed to ensure scientific integrity and provide a solid foundation for computational exploration. Ultimately, the synergy of these theoretical methods accelerates the identification of promising drug candidates, paving the way for the next generation of therapeutics.
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Belal, A., Haydara, S., & Ghanem, H. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. [Link]
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Dudek, A. Z., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
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Dudek, A. Z., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]
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Wang, Q., et al. (2007). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]
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Dudek, A. Z., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. American Chemical Society. [Link]
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Dudek, A. Z., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]
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Acar, M., et al. (2022). DFT Study of Conformational Analysis, Molecular Structure and Properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers. ResearchGate. [Link]
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Ibrahim, M., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PMC. [Link]
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Dey, S., & De, A. (2021). QSAR on aryl-piperazine derivatives with activity on malaria. ResearchGate. [Link]
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Kushwaha, N., et al. (2014). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. PubMed. [Link]
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Kushwaha, N., et al. (2014). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. ResearchGate. [Link]
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Khan, S., et al. (2023). Effect of descriptors on different substituent's of piperazine derivatives. ResearchGate. [Link]
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Yousuf, M., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. PubMed. [Link]
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Kushwaha, N., et al. (2014). DPP-IV inhibitory profile of piperazine-derived constrained DPP-IV inhibitors. ResearchGate. [Link]
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Jeon, Y., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. [Link]
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Anonymous. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. [Link]
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Uslu, H., et al. (2022). Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro and in silico studies. DergiPark. [Link]
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Yurttaş, L., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. ResearchGate. [Link]
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Anonymous. (2022). Docking studies of the synthesized molecules with protein. ResearchGate. [Link]
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Lee, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PubMed. [Link]
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Szałaj, N., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]
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Lee, K., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]
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Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 2,2-Dimethylpiperazine
Abstract
2,2-Dimethylpiperazine is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] This application note provides a detailed, step-by-step protocol for the synthesis of this compound based on an established, industrially applicable process. The described three-step synthesis begins with the chlorination of isobutyraldehyde, followed by cyclocondensation with ethylenediamine and subsequent catalytic hydrogenation. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, explanations of the chemical rationale, safety protocols, and a comprehensive summary of quantitative data.
Introduction and Synthetic Strategy
The piperazine scaffold is a privileged structure in drug discovery, and C-substituted derivatives like this compound offer specific steric and electronic properties that can be exploited to modulate pharmacological activity.[1] Its synthesis is therefore of significant interest. While several routes to piperazine derivatives exist, including reductive amination and the cyclization of amino alcohols, this protocol details a robust and scalable three-step pathway.[2][3][4]
The chosen strategy follows a logical progression:
-
Activation of the Carbonyl Precursor : Isobutyraldehyde is first converted to 2-chloro-2-methylpropanal. The introduction of an alpha-chloro group serves to activate the carbonyl compound for subsequent nucleophilic attack.
-
Heterocyclic Ring Formation : The activated intermediate, 2-chloro-2-methylpropanal, is reacted with ethylenediamine. This step proceeds via a cyclocondensation reaction to form the key heterocyclic intermediate, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.
-
Reduction to the Saturated Heterocycle : The final step involves the catalytic hydrogenation of the imine functionality within the tetrahydropyrazine ring. This reduction yields the target saturated heterocycle, this compound.[2]
This method provides a clear and controlled pathway to the desired product, with purification achievable through distillation.[2]
Workflow and Reaction Scheme
The overall synthetic workflow is depicted below.
Caption: Synthetic pathway for this compound.
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant laboratory coats, and chemically resistant gloves, must be worn at all times.[5][6]
-
Sulfuryl Chloride : Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Isobutyraldehyde/2-chloro-2-methylpropanal : Flammable liquids and irritants. Avoid inhalation of vapors.
-
Ethylenediamine : Corrosive and flammable. Causes severe skin burns and eye damage.[6]
-
Palladium on Carbon (Pd/C) : The dry catalyst can be pyrophoric. Handle as a wet paste. Ensure the reaction atmosphere is properly inerted (e.g., with nitrogen or argon) before introducing hydrogen.
-
Hydrogen Gas (H₂) : Highly flammable and explosive. Use with appropriate safety measures, including spark-proof equipment and a robust reactor setup.
-
This compound : The final product is a corrosive solid or liquid. Avoid contact with skin and eyes.[5]
Dispose of all chemical waste according to institutional and local regulations.[5]
Detailed Experimental Protocol
This protocol is adapted from an established industrial process.[2]
Step 1: Synthesis of 2-Chloro-2-methylpropanal
Rationale: This step activates the aldehyde for subsequent reaction with the diamine. Sulfuryl chloride is an effective chlorinating agent for this transformation.
-
Materials & Reagents:
-
Sulfuryl chloride (SO₂Cl₂): 190.9 g (1.41 mol)
-
Isobutyraldehyde: 100 g (1.39 mol)
-
Toluene: 103 mL
-
Water (for quenching): 10 mL
-
-
Equipment:
-
Jacketed glass reactor or round-bottom flask (1 L) equipped with a mechanical stirrer, dropping funnel, and temperature probe.
-
Cooling bath.
-
-
Procedure:
-
Charge the reactor with sulfuryl chloride (190.9 g) and cool the vessel to approximately 18°C using a cooling bath.[2]
-
Slowly add isobutyraldehyde (100 g) to the stirred sulfuryl chloride over a period of 2 hours. Critically, maintain the internal reaction temperature between 18°C and 28°C throughout the addition.[2] An exothermic reaction will be observed.
-
After the addition is complete, allow the reaction mixture to warm to 30-35°C.
-
Carefully add water (10 mL) to quench any unreacted sulfuryl chloride, followed by the addition of toluene (103 mL).[2]
-
The resulting solution containing 2-chloro-2-methylpropanal in toluene is used directly in the next step without isolation.
-
Step 2: Synthesis of 6,6-Dimethyl-1,2,3,6-tetrahydropyrazine
Rationale: This is the key ring-forming step. The bifunctional ethylenediamine reacts with the chlorinated aldehyde via a cyclocondensation mechanism to form the six-membered heterocyclic intermediate.
-
Materials & Reagents:
-
Solution of 2-chloro-2-methylpropanal from Step 1.
-
Ethylenediamine
-
An appropriate organic solvent such as Tetrahydrofuran (THF) or Toluene.
-
-
Equipment:
-
Reaction vessel from Step 1.
-
Reflux condenser.
-
-
Procedure:
-
To the solution from Step 1, add ethylenediamine. The reaction is typically performed at temperatures ranging from ambient to the reflux temperature of the solvent (e.g., 55-66°C if THF is used as a co-solvent).[2]
-
Stir the reaction mixture until the formation of the tetrahydropyrazine intermediate is complete (this can be monitored by techniques like GC-MS or TLC).
-
Upon completion, allow the mixture to cool. If phase separation occurs, the aqueous layer is removed.[2] The organic layer containing the product is carried forward.
-
Step 3: Catalytic Hydrogenation to this compound
Rationale: The C=N double bond (imine) in the tetrahydropyrazine intermediate is reduced to a C-N single bond using catalytic hydrogenation, yielding the desired saturated piperazine ring. Palladium on carbon is a highly effective catalyst for this transformation.
-
Materials & Reagents:
-
Solution of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine from Step 2.
-
Methanol (or another C1-C6 alcohol).
-
5% or 10% Palladium on Carbon (Pd/C) catalyst (typically handled as a 50% wet paste).
-
Hydrogen (H₂) gas.
-
-
Equipment:
-
High-pressure hydrogenation reactor (autoclave) such as a Parr shaker.
-
Filtration apparatus (e.g., Celite pad) to remove the catalyst.
-
-
Procedure:
-
Transfer the organic solution from Step 2 to the hydrogenation reactor. Dilute the mixture with methanol.[2]
-
Under an inert atmosphere (e.g., nitrogen), carefully add the Pd/C catalyst to the reactor.
-
Seal the reactor, purge it several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.2-0.8 MPa (approx. 30-115 PSI).[2]
-
Heat the reaction mixture to 40-80°C with vigorous stirring.[2]
-
Maintain the reaction under these conditions until hydrogen uptake ceases, indicating the reaction is complete.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it may ignite upon contact with air. Wash the filter cake with methanol.
-
Combine the filtrate and washings. The resulting solution contains the crude this compound.
-
Step 4: Purification
-
Procedure:
-
Concentrate the methanolic solution from Step 3 under reduced pressure to remove the solvent.
-
The crude this compound can be purified by fractional distillation under reduced pressure (e.g., boiling point of 35-43°C at 1.0-1.5 kPa).[2]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Step 1: Chlorination | Step 2: Cyclocondensation | Step 3: Hydrogenation |
| Primary Reactant | Isobutyraldehyde | 2-Chloro-2-methylpropanal | 6,6-Dimethyl-1,2,3,6-tetrahydropyrazine |
| Key Reagent | Sulfuryl Chloride | Ethylenediamine | H₂ / Pd/C |
| Temperature | 18 - 35 °C | Room Temp - 66 °C | 40 - 80 °C |
| Pressure | Atmospheric | Atmospheric | 0.2 - 0.8 MPa |
| Solvent | Toluene | Toluene / THF | Methanol |
| Typical Yield | (Used in situ) | (Used in situ) | High (Purified yield ~40-60% from crude) |
References
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-
(2R,6R)-2,6-Dimethylpiperazine dihydrochloride Safety Data Sheet. (2021). Angene Chemical. [Link]
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Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]
- Process for the preparation of cis-2,6-dimethylpiperazine. (1999).
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A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2021). Molecules. [Link]
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Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (2022). IUCrData. [Link]
-
2,5-Dimethylpiperazine Synthesis from Isopropanolamine. (1961). Industrial & Engineering Chemistry Product Research and Development. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
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Application Notes and Protocols: Laboratory Scale Synthesis of 2,2-Dimethylpiperazine
Introduction
2,2-Dimethylpiperazine is a valuable heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents and other biologically active molecules.[1] Its rigid, diamine structure makes it a sought-after scaffold in medicinal chemistry for the development of novel therapeutics, including anti-anxiety and antidepressant medications.[1] Furthermore, its derivatives find applications in polymer chemistry and as corrosion inhibitors.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound, emphasizing a robust and reproducible methodology suitable for research and development settings. The described synthesis proceeds via a reductive amination pathway, a cornerstone reaction in modern organic synthesis for the formation of carbon-nitrogen bonds.[2][3]
Principle of the Synthesis
The synthesis of this compound is achieved through a one-pot reaction involving the condensation of ethylenediamine with acetone to form an intermediate diimine, which is subsequently reduced in situ to the desired piperazine ring. This reductive amination process offers an efficient route to substituted piperazines. The key steps involve the initial formation of a six-membered heterocyclic ring containing two imine functionalities, followed by catalytic hydrogenation to yield the saturated this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Ethylenediamine | Reagent Grade, ≥99% | Sigma-Aldrich | 107-15-3 | Corrosive and flammable. Handle with care.[4][5] |
| Acetone | ACS Reagent Grade, ≥99.5% | Fisher Scientific | 67-64-1 | Highly flammable. |
| Palladium on Carbon (10 wt. %) | Sigma-Aldrich | 7440-05-3 | Flammable solid. Handle in a fume hood. | |
| Methanol | Anhydrous, 99.8% | Sigma-Aldrich | 67-56-1 | Flammable and toxic. |
| Hydrogen Gas | High Purity, ≥99.99% | 1333-74-0 | Flammable gas. Use in a well-ventilated area with appropriate safety measures. | |
| Sodium Sulfate | Anhydrous, granular | Fisher Scientific | 7757-82-6 | |
| Diethyl Ether | Anhydrous, ≥99% | Sigma-Aldrich | 60-29-7 | Highly flammable. |
| Hydrochloric Acid | Concentrated, 37% | Fisher Scientific | 7647-01-0 | Corrosive. |
Experimental Protocol
Step 1: Reaction Setup and Reagent Addition
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a solution of ethylenediamine (6.01 g, 0.1 mol) in 100 mL of anhydrous methanol.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add acetone (11.62 g, 0.2 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The formation of the intermediate diimine is expected during this time.
Step 2: Catalytic Hydrogenation
-
Carefully add 10% palladium on carbon (0.5 g) to the reaction mixture.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Seal the autoclave and purge it with hydrogen gas three times to remove any air.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Heat the reaction mixture to 80 °C and maintain vigorous stirring for 24 hours. Monitor the hydrogen pressure; a decrease indicates the progress of the reaction.
Step 3: Work-up and Isolation
-
After 24 hours, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of diethyl ether and wash with 50 mL of brine (saturated aqueous sodium chloride solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude this compound.
Step 4: Purification
-
The crude product can be purified by distillation under reduced pressure.[6] The boiling point of this compound is approximately 35-43°C at 0.001-0.0015 MPa.[6]
-
Alternatively, the product can be purified by forming the tartrate salt. Dissolve the crude product in 2-propanol and add a stoichiometric amount of DL-tartaric acid.[6] The resulting salt can be collected by filtration and then neutralized with a base to regenerate the free this compound.
Safety Precautions
-
Ethylenediamine: Corrosive, flammable, and can cause severe skin burns and eye damage.[4][5][7][8] It is also a respiratory sensitizer.[4] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9]
-
Acetone: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Palladium on Carbon: Flammable solid. Handle in a fume hood and avoid creating dust.
-
Hydrogen Gas: Extremely flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested. Use in a well-ventilated area away from any ignition sources.
-
Hydrochloric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): δ ~2.7-2.9 (m, 4H, -CH₂-), ~1.2 (s, 6H, -CH₃). The exact chemical shifts may vary slightly.
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the methyl carbons and the piperazine ring carbons should be observed.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (114.19 g/mol ).[1][10][11]
-
Melting Point: this compound is a low melting solid.[1]
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical flow for the characterization of this compound.
References
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - NIH. (2023-07-22).
- Process for the preparation of this compound - Google Patents. (WO2019193134A1).
- Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate.
- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds - Benchchem.
- A practical catalytic reductive amination of carboxylic acids - RSC Publishing. (2020-08-12).
- Piperazine synthesis - Organic Chemistry Portal.
- SAFETY DATA SHEET - Fisher Scientific. (2009-05-14).
- Programmable Piperazine Synthesis via Organic Photoredox Catalysis | Journal of the American Chemical Society. (2024-11-01).
- 84477-72-5 | this compound - ChemScene.
- 2,2-Dimethyl-piperazine - Chem-Impex.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI.
- Ethylenediamine - SAFETY DATA SHEET.
- Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - NIH.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- Unsymmetrically Substituted Piperazines and Ethylenediamines - Google Books. (1955).
- 2,6-Dimethylpiperazine 97 108-49-6 - Sigma-Aldrich.
- Common Name: ETHYLENEDIAMINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA - NJ.gov.
- Ethylenediamine - SAFETY DATA SHEET. (2019-04-25).
- trans-2,5-Dimethylpiperazine 98 2815-34-1 - Sigma-Aldrich.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed. (2022-05-25).
- Piperazine, 2,6-dimethyl- - the NIST WebBook.
- Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents. (DE19907829A1).
- Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate.
- 2,2-DIMETHYL-PIPERAZINE Formula - ECHEMI.
- 2,2-Dimethyl-piperazine | CAS 84477-72-5 | SCBT.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI.
- Piperazine, 2,5-dimethyl- - the NIST WebBook.
- 2,5-Dimethylpiperazine Synthesis from Isopropanolamine.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - NIH.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.
- 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. (2018-12-06).
- Pressure- and temperature-dependent proton NMR studies of N,N-dimethylpiperazine ring inversion in the gas phase | The Journal of Physical Chemistry - ACS Publications.
- N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum - ChemicalBook.
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Application Notes & Protocols: The Coordination Chemistry of 2,2-Dimethylpiperazine
Introduction: Beyond the Standard Piperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry and coordination chemistry, valued for its unique physicochemical properties and versatile binding capabilities.[1][2] While unsubstituted piperazine has been extensively studied, its substituted derivatives offer a rich playground for fine-tuning steric and electronic properties. This guide focuses on 2,2-dimethylpiperazine , a ligand distinguished by the presence of a gem-dimethyl group adjacent to one of the coordinating nitrogen atoms.
This structural feature introduces significant steric hindrance, which can enforce specific coordination geometries, influence the stability of the resulting metal complexes, and modulate their reactivity.[3] Understanding how to harness these properties is critical for designing novel catalysts, advanced materials, and targeted therapeutics.[1] This document provides an in-depth exploration of the coordination chemistry of this compound, complete with detailed protocols for synthesis, characterization, and application.
Part 1: Fundamental Properties of this compound as a Ligand
The utility of this compound in coordination chemistry stems from a combination of its inherent structure and electronic properties.
-
Steric Influence: The most significant feature is the gem-dimethyl group at the C2 position. This bulky moiety restricts the conformational flexibility of the six-membered ring, favoring a rigid chair conformation.[3] When coordinating to a metal center, this steric bulk can protect the metal ion, prevent unwanted side reactions, and influence the substrate selectivity in catalytic processes.
-
Electronic Properties: The two nitrogen atoms possess lone pairs of electrons, making them excellent Lewis bases capable of donating electron density to a metal cation to form a coordinate bond.[4] The electron-donating nature of the methyl groups slightly increases the basicity of the adjacent nitrogen atom compared to unsubstituted piperazine, potentially leading to stronger metal-ligand bonds.
-
Coordination Modes: this compound typically acts as a bidentate ligand, bridging two different metal centers. It can also function as a monodentate ligand, particularly in the presence of overwhelming steric hindrance or when protonated.
Caption: Coordination of this compound to metal centers.
Part 2: Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is generally straightforward, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Protocol 1: Synthesis of a Dichloro-bis(this compound)metal(II) Complex
This protocol describes a general method for synthesizing a representative metal complex, [M(2,2-dmp)₂Cl₂], where M can be a transition metal like Co(II) or Cu(II).
Causality and Experimental Choices:
-
Solvent: Methanol or ethanol is chosen for its ability to dissolve both the ligand and many metal chloride salts, facilitating a homogeneous reaction.[4] It is also easily removed post-reaction.
-
Stoichiometry: A 2:1 ligand-to-metal molar ratio is used to favor the formation of the desired bis-ligand complex. An excess of the ligand can be used to drive the reaction to completion.
-
Temperature: Gentle heating can increase the rate of reaction and ensure the complete formation of the complex. However, high temperatures should be avoided to prevent decomposition.
-
Isolation: The complex is often insoluble in the reaction solvent and precipitates upon formation or cooling. If it remains dissolved, slow evaporation or the addition of a less polar co-solvent (e.g., diethyl ether) can induce crystallization.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the metal(II) chloride salt (e.g., CoCl₂·6H₂O or CuCl₂) in 20 mL of absolute ethanol.
-
Ligand Addition: In a separate beaker, dissolve 2.2 mmol of this compound in 10 mL of absolute ethanol. Add this solution dropwise to the stirring metal salt solution at room temperature.
-
Reaction: Stir the reaction mixture at 50-60°C for 2-4 hours. A color change and/or the formation of a precipitate should be observed.
-
Isolation: Allow the mixture to cool to room temperature, followed by further cooling in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted starting materials and solvent.
-
Drying: Dry the resulting solid product in a vacuum desiccator overnight. Record the final yield.
Characterization Workflow
Confirming the identity and purity of the synthesized complex is a critical step requiring multiple analytical techniques.
Caption: Workflow for the characterization of a metal complex.
Data Interpretation:
| Technique | Purpose | Expected Observations for [M(2,2-dmp)₂Cl₂] |
| FT-IR | Identify functional groups and confirm coordination. | Shift of N-H stretching vibrations. Appearance of new low-frequency bands (400-550 cm⁻¹) corresponding to M-N vibrations.[4] |
| UV-Vis | Probe the electronic environment of the metal center. | For Co(II) or Cu(II), observation of broad, low-intensity bands in the visible region (500-800 nm) due to d-d electronic transitions.[4] |
| ¹H NMR | Confirm ligand coordination and solution structure. | Broadening or shifting of the N-H and C-H proton signals of the piperazine ring upon coordination to a paramagnetic metal center. |
| X-Ray Diffraction | Determine the precise 3D molecular structure. | Provides definitive proof of coordination, bond lengths, bond angles, and overall geometry (e.g., octahedral, tetrahedral).[3][5] |
Part 3: Applications in Homogeneous Catalysis
The unique steric profile of this compound complexes makes them intriguing candidates for catalysts. The bulky framework can create a specific chiral pocket around the metal center, potentially leading to high selectivity in reactions like oxidations or reductions.[6]
Protocol 2: Catalytic Oxidation of Cyclohexane
This protocol provides an example of using a synthesized complex, such as [Co(2,2-dmp)₂Cl₂], as a catalyst for the oxidation of an alkane using hydrogen peroxide as a green oxidant.
Causality and Experimental Choices:
-
Catalyst System: A cobalt complex is chosen as they are known to be effective oxidation catalysts.[6] Hydrogen peroxide is a clean oxidant, with water as its only byproduct.
-
Solvent System: A biphasic system or a polar solvent like acetonitrile is often used to solubilize both the polar catalyst/oxidant and the nonpolar alkane substrate.
-
Analysis: Gas Chromatography (GC) is the standard method for separating and quantifying the products (cyclohexanol and cyclohexanone) and the remaining substrate.
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL Schlenk flask, add the catalyst [Co(2,2-dmp)₂Cl₂] (0.01 mmol), cyclohexane (1.0 mmol), and an internal standard (e.g., dodecane, 0.5 mmol).
-
Solvent Addition: Add 5 mL of acetonitrile to the flask and stir until the catalyst is dissolved.
-
Initiation: Place the flask in a thermostated oil bath at 60°C. Add 30% aqueous hydrogen peroxide (5.0 mmol) dropwise over 5 minutes.
-
Monitoring: Seal the flask and stir vigorously for 6 hours. Take aliquots (0.1 mL) from the organic layer at regular intervals (e.g., every hour), filter through a silica plug, and analyze by GC.
-
Workup: After the reaction is complete, quench any remaining peroxide by adding a small amount of solid MnO₂. Extract the organic components with diethyl ether, dry over anhydrous Na₂SO₄, filter, and analyze the final product mixture by GC.
-
Calculation: Calculate the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone based on the internal standard.
Hypothetical Performance Data:
| Catalyst | Substrate Conversion (%) | Cyclohexanol Yield (%) | Cyclohexanone Yield (%) | Selectivity (A/K Ratio) |
| [Co(2,2-dmp)₂Cl₂] | 45 | 30 | 12 | 2.5 |
| [Co(piperazine)₂Cl₂] | 52 | 28 | 18 | 1.6 |
Part 4: Applications in Medicinal Chemistry
Piperazine derivatives are integral to numerous approved drugs, and their metal complexes are increasingly investigated for therapeutic properties, particularly as antimicrobial agents.[1][2] The complexation can enhance the biological activity of the ligand, sometimes surpassing that of standard drugs.[4][5]
Protocol 3: In Vitro Antibacterial Screening by Agar Well Diffusion
This protocol details how to screen a synthesized this compound complex for antibacterial activity against common pathogens.[4]
Caption: Workflow for agar well diffusion antibacterial assay.
Step-by-Step Methodology:
-
Media Preparation: Prepare sterile Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a fresh inoculum of the test bacteria (E. coli and S. aureus) by suspending a few colonies in sterile saline to a turbidity matching the 0.5 McFarland standard.
-
Plating: Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the MHA plates.
-
Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.
-
Sample Loading: Prepare a solution of the test complex (e.g., 1 mg/mL) in DMSO. Pipette 100 µL of this solution into a designated well.
-
Controls: In separate wells, add 100 µL of a standard antibiotic (e.g., Amikacin) as a positive control and 100 µL of pure DMSO as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Collection: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well. The experiment should be performed in triplicate for statistical validity.[4]
Example Results Table:
| Compound | Concentration (mg/mL) | Zone of Inhibition (mm) vs E. coli | Zone of Inhibition (mm) vs S. aureus |
| [Co(2,2-dmp)₂Cl₂] | 1 | 18 ± 1 | 20 ± 1 |
| This compound | 1 | 0 | 0 |
| Amikacin (Std.) | 1 | 22 ± 1 | 24 ± 1 |
| DMSO (Solvent) | - | 0 | 0 |
Conclusion
This compound is a valuable ligand that offers distinct steric advantages over its unsubstituted parent. The gem-dimethyl group provides a handle for creating robust, sterically-defined coordination environments around metal centers. This structural control is directly relevant to the development of selective catalysts and novel therapeutic agents. The protocols and data presented herein serve as a foundational guide for researchers looking to explore the rich and promising coordination chemistry of this ligand.
References
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Chem-Impex. 2,2-Dimethyl-piperazine.
-
Biointerface Research in Applied Chemistry. Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity.
-
PubMed. Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes.
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Dalton Transactions (RSC Publishing). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.
-
Lead Sciences. This compound.
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RSC Publishing. Structure and dimensionality of coordination complexes correlated to piperazine conformation: from discrete [CuII2] and [CuII4] complexes to a μ1,3-N3 - bridged [CuII2]n chain.
-
ResearchGate. Synthesis and characterization of a novel coordination compound based on 2, 6-dimethylpiperazine.
-
ChemScene. This compound.
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Santa Cruz Biotechnology. 2,2-Dimethyl-piperazine.
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Taylor & Francis Online. Two new olefin-Cu(I) coordination polymers based on 2,5-dimethyl piperazine.
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NIH National Library of Medicine. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
-
PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date.
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ACS Publications. Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes.
-
ResearchGate. Methods for the Catalytic Synthesis of Piperazine.
-
RSC Publishing. Copper(ii) complexes with 2,2′:6′,2′′-terpyridine, 2,6-di(thiazol-2-yl)pyridine and 2,6-di(pyrazin-2-yl)pyridine substituted with quinolines. Synthesis, structure, antiproliferative activity, and catalytic activity in the oxidation of alkanes and alcohols with peroxides.
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The Strategic Integration of 2,2-Dimethylpiperazine in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Emergence of 2,2-Dimethylpiperazine as a Privileged Scaffold
In the landscape of contemporary drug discovery, the piperazine moiety stands as a cornerstone heterocyclic scaffold, integral to the structure of numerous approved therapeutic agents.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker between different pharmacophoric elements.[3] Within this important class of building blocks, this compound emerges as a particularly valuable synthon, offering unique structural and functional attributes for the medicinal chemist.
The gem-dimethyl substitution at the C-2 position of the piperazine ring introduces a significant steric shield, which can profoundly influence the molecule's conformational preferences and its interactions with biological targets. This steric hindrance can also be strategically employed to modulate metabolic stability by hindering enzymatic degradation. Furthermore, the presence of two secondary amine functionalities provides multiple points for synthetic diversification, allowing for the construction of complex molecular architectures.
This comprehensive guide delves into the practical applications of this compound in pharmaceutical synthesis, with a focus on its strategic incorporation into drug candidates targeting the central nervous system (CNS). We will explore key synthetic transformations, provide detailed, field-proven protocols, and elucidate the mechanistic rationale behind these methodologies.
Application Showcase: Synthesis of a Cariprazine Analogue Employing this compound
To illustrate the utility of this compound, we present a detailed synthetic strategy for a novel analogue of Cariprazine, an atypical antipsychotic with partial agonist activity at dopamine D2 and D3 receptors. In this hypothetical synthesis, we will replace the 1-(2,3-dichlorophenyl)piperazine moiety of Cariprazine with a 1-(2,3-dichlorophenyl)-4-(2,2-dimethylpiperazin-1-yl) scaffold, showcasing the integration of our target building block.
Core Synthetic Strategies: N-Arylation and N-Alkylation
The construction of our target Cariprazine analogue hinges on two pivotal transformations: the N-arylation of this compound to introduce the dichlorophenyl moiety, followed by N-alkylation to append the cyclohexylethyl linker.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it represents a state-of-the-art method for the N-arylation of amines.[4] This reaction is particularly well-suited for the coupling of sterically hindered amines like this compound with aryl halides.
Reaction Causality: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for the success of this transformation. The ligand facilitates the oxidative addition of the aryl halide to the palladium center and subsequent reductive elimination to form the desired C-N bond. The use of a strong, non-nucleophilic base is necessary to deprotonate the piperazine nitrogen, generating the active nucleophile.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)-2,2-dimethylpiperazine
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.2 equiv. | |
| 1-Bromo-2,3-dichlorobenzene | 1.0 equiv. | |
| Catalyst System | ||
| Pd₂(dba)₃ | 2 mol% | [5] |
| XPhos | 4 mol% | [5] |
| Base | NaOtBu | 1.5 equiv. |
| Solvent | Anhydrous Toluene | 10 mL/mmol of aryl halide |
| Temperature | 100 °C | |
| Reaction Time | 12-24 h | |
| Typical Yield | 85-95% |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2,3-dichlorobenzene (1.0 equiv.), this compound (1.2 equiv.), sodium tert-butoxide (1.5 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-(2,3-dichlorophenyl)-2,2-dimethylpiperazine.
N-Alkylation via Nucleophilic Substitution
The second key step involves the N-alkylation of the newly synthesized N-aryl-2,2-dimethylpiperazine with a suitable electrophile to introduce the cyclohexylethyl linker. A direct nucleophilic substitution with an activated alkyl halide is a robust and scalable approach.
Reaction Causality: This reaction proceeds via a standard SN2 mechanism, where the secondary amine of the piperazine acts as a nucleophile, displacing a leaving group on the alkyl chain. The choice of a suitable base is important to neutralize the hydrohalic acid generated during the reaction, preventing the protonation of the starting amine. A non-nucleophilic base is preferred to avoid competition with the piperazine nucleophile.
Caption: SN2 mechanism for N-alkylation of the piperazine.
Experimental Protocol: Synthesis of the Cariprazine Analogue
| Parameter | Value | Reference |
| Reactants | ||
| 1-(2,3-Dichlorophenyl)-2,2-dimethylpiperazine | 1.0 equiv. | |
| trans-1-(2-Chloroethyl)-4-(dimethylcarbamoyl)cyclohexane | 1.1 equiv. | |
| Base | K₂CO₃ | 2.0 equiv. |
| Solvent | Acetonitrile | 15 mL/mmol of piperazine |
| Temperature | 80 °C (Reflux) | |
| Reaction Time | 18-24 h | |
| Typical Yield | 75-85% |
Step-by-Step Methodology:
-
To a round-bottom flask, add 1-(2,3-dichlorophenyl)-2,2-dimethylpiperazine (1.0 equiv.), trans-1-(2-chloroethyl)-4-(dimethylcarbamoyl)cyclohexane (1.1 equiv.), and potassium carbonate (2.0 equiv.) in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 80 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol gradient) to yield the final Cariprazine analogue.
Conclusion and Future Perspectives
The strategic incorporation of this compound into pharmaceutical scaffolds offers a compelling avenue for modulating the pharmacological properties of drug candidates. The gem-dimethyl group can enhance metabolic stability and influence binding conformations, providing a valuable tool for lead optimization. The synthetic protocols detailed herein for N-arylation and N-alkylation are robust and scalable, providing a solid foundation for the synthesis of diverse libraries of this compound-containing compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious application of unique building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
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2,2-Dimethylpiperazine: A Key Building Block for Next-Generation Agrochemicals
Introduction: The Strategic Importance of Substituted Piperazines in Agrochemical Design
The relentless pursuit of enhanced crop protection and yields necessitates the continuous innovation of agrochemical active ingredients.[1][2] Within the vast landscape of chemical scaffolds utilized in this endeavor, the piperazine moiety has emerged as a privileged structure, frequently incorporated as a versatile linker or a core pharmacophore in a multitude of pesticides, including fungicides, herbicides, and insecticides.[1][3] Its unique physicochemical properties, such as its ability to be readily modified at its two nitrogen atoms, contribute to the fine-tuning of a molecule's solubility, bioavailability, and target-binding affinity.[3]
This application note focuses on a specific, sterically hindered derivative: 2,2-dimethylpiperazine. The introduction of the gem-dimethyl group on the piperazine ring imparts distinct conformational rigidity and lipophilicity compared to its parent structure. These seemingly subtle modifications can profoundly influence the biological activity and selectivity of the resulting agrochemical, making this compound a building block of significant interest for researchers and drug development professionals in the agricultural sector. This guide provides an in-depth look at the applications of this compound, supported by detailed synthetic protocols and an exploration of its role in the creation of novel crop protection agents.
The Role of this compound in Enhancing Agrochemical Performance
The incorporation of the this compound scaffold into agrochemical candidates can offer several advantages:
-
Improved Efficacy and Stability: The unique structural properties of this compound can lead to the development of more effective and stable pesticides and herbicides.[4]
-
Enhanced Lipophilicity: The gem-dimethyl group increases the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
-
Metabolic Stability: The steric hindrance provided by the methyl groups can protect the piperazine ring from metabolic degradation, potentially leading to longer-lasting activity in the field.
-
Fine-Tuning of Physicochemical Properties: The two nitrogen atoms of the piperazine ring provide convenient handles for the introduction of various substituents, allowing for the precise modulation of properties like water solubility and soil mobility.
While specific, commercialized agrochemicals containing the this compound moiety are not extensively documented in publicly available literature, the patent landscape and research publications from major agrochemical companies like BASF, Bayer, Corteva, and Syngenta indicate a strong and ongoing interest in piperazine derivatives for the development of new active ingredients.[4][5][6][7][8]
Synthesis of this compound: A Prerequisite for its Application
The accessibility of this compound as a starting material is crucial for its widespread use. A patented process outlines a multi-step synthesis beginning from isobutyraldehyde.[1] This method involves the formation of 2-chloro-2-methylpropanal, which is then reacted with ethylenediamine to form a tetrahydropyrazine intermediate. Subsequent catalytic hydrogenation yields the desired this compound.[1]
Experimental Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Core Application: N-Arylation of this compound for Agrochemical Scaffolds
A critical reaction for incorporating this compound into potential agrochemical candidates is N-arylation. The formation of a C-N bond between the piperazine nitrogen and an aromatic or heteroaromatic ring is a common strategy for creating bioactive molecules. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for this purpose.[9]
Given the steric hindrance of this compound, careful optimization of the Buchwald-Hartwig reaction conditions is essential. The choice of palladium catalyst, ligand, base, and solvent all play a crucial role in achieving high yields and purity.[10] Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle with sterically demanding substrates.[9]
Detailed Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Halide
This protocol is a generalized procedure that may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex)
-
Phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Analytical tools for reaction monitoring (e.g., TLC, GC-MS, or LC-MS)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium pre-catalyst (0.01-0.05 mmol), and the phosphine ligand (0.01-0.05 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Base and Solvent: Add the base (1.4 mmol) to the flask, followed by the anhydrous, deoxygenated solvent (5-10 mL).
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide and typically ranges from 80 to 110 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2,2-dimethylpiperazine.
Logical Flow of the Buchwald-Hartwig Amination
Caption: A step-by-step workflow for the Buchwald-Hartwig amination protocol.
Structure-Activity Relationships and Future Perspectives
The development of novel agrochemicals is often guided by structure-activity relationship (SAR) studies.[11] By systematically modifying the substituents on the this compound core and the attached aryl group, researchers can identify the key structural features that contribute to high levels of pesticidal activity and selectivity. For example, the electronic and steric properties of substituents on the aryl ring can significantly impact the molecule's ability to bind to its biological target.[12]
The future of agrochemical research will likely see a continued interest in piperazine-based scaffolds, including this compound. The versatility of this building block, combined with powerful synthetic methodologies like the Buchwald-Hartwig amination, provides a robust platform for the discovery of new and improved crop protection solutions. As the demand for sustainable and effective agricultural practices grows, the unique properties imparted by the this compound moiety will continue to be a valuable tool for agrochemical innovators.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂ | PubChem |
| Molecular Weight | 114.19 g/mol | PubChem |
| CAS Number | 84477-72-5 | Chem-Impex |
References
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Caddick, S. et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(23), 4437-4443. Available at: [Link]
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Cognitive Market Research. (2024). Growing usage of Piperazine in Agrochemical sector is driving the growth of the Piperazine PIP Market. Available at: [Link]
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Cognitive Market Research. (2024). The Growing Usage Of Piperazine PIP In The Agrochemical Sector Is Boosting The Growth Of The Piperazine PIP Market. Available at: [Link]
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Hughes, R. O. et al. (2010). Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2656-2660. Available at: [Link]
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Justia Patents. (2016). Agrochemical formulation comprising encapsulated pesticide. Available at: [Link]
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Liu, J. et al. (2007). Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 44(2), 260-265. Available at: [Link]
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Lucintel. (2024). Piperazine Market Report: Trends, Forecast and Competitive Analysis to 2031. Available at: [Link]
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Ma, H. J. et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360. Available at: [Link]
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MarketsandMarkets. (2024). Bayer AG (Germany) and Corteva Agriscience (US) are Leading Players in the Synthetic Crop Protection Chemicals Market. Available at: [Link]
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Unearthed. (2020). Revealed: Pesticide giants make billions on toxic, bee-harming chemicals. Available at: [Link]
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Wang, B. L. et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7412. Available at: [Link]
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ResearchGate. (2016). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Available at: [Link]
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Liu, T. et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 973630. Available at: [Link]
-
ResearchGate. (2015). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Available at: [Link]
-
Eriksson, O. et al. (2023). Structure–Activity Relationships Reveal Beneficial Selectivity Profiles of Inhibitors Targeting Acetylcholinesterase of Disease-Transmitting Mosquitoes. Journal of Medicinal Chemistry, 66(9), 6138-6152. Available at: [Link]
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ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Available at: [Link]
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BioAgWorldDigest. (2025). Expanding Biological Technology Reach: New Strategies from Syngenta, Bayer, BASF, Corteva, and UPL. Available at: [Link]
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AgriBusiness Global. (2023). New Molecule Pipeline: A Look at the Crop Protection Products Currently or Soon-to-Be Available. Available at: [Link]
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Kumar, A. et al. (2010). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 52-55. Available at: [Link]
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ResearchGate. (2022). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. Available at: [Link]
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ResearchGate. (2014). Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents. Available at: [Link]
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Nolan, S. P. et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349-5435. Available at: [Link]
-
Sanna, M. et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. Molecules, 28(11), 4475. Available at: [Link]
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ResearchGate. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Available at: [Link]
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Flippin, L. A. et al. (1995). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 60(20), 6547-6548. Available at: [Link]
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ResearchGate. (1995). Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. Available at: [Link]
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Application Notes and Protocols for the N-Alkylation of 2,2-Dimethylpiperazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated 2,2-Dimethylpiperazines
The 2,2-dimethylpiperazine scaffold is a privileged structural motif in medicinal chemistry. The gem-dimethyl substitution on the piperazine ring provides steric bulk, which can influence the molecule's conformation and metabolic stability. N-alkylation of the remaining secondary amines is a critical step in the synthesis of a diverse array of pharmacologically active compounds. These derivatives have shown promise in various therapeutic areas, including as antimicrobial and antipsychotic agents[1][2]. The strategic introduction of different alkyl groups allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, solubility, and receptor affinity, which are crucial for optimizing drug candidates.
This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of this compound, focusing on two robust and widely applicable methods: Reductive Amination and Direct Alkylation with Alkyl Halides . We will delve into the mechanistic underpinnings of these reactions, offer detailed step-by-step protocols, and provide practical insights for troubleshooting and optimization.
PART 1: Mechanistic Insights and Strategic Considerations
The choice between reductive amination and direct alkylation often depends on the desired alkyl substituent and the available starting materials.
Reductive Amination: This powerful method introduces an alkyl group via a two-step, often one-pot, process. It begins with the reaction between the secondary amine of this compound and a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate. This is followed by the reduction of the iminium ion to the corresponding tertiary amine using a selective reducing agent[3]. This method is particularly advantageous for introducing a wide variety of structurally complex alkyl groups.
Direct Alkylation: This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide[4][5]. The success of this reaction hinges on the choice of base, solvent, and temperature. A key challenge in the direct alkylation of this compound is achieving mono-alkylation, as the product is also a secondary amine that can react further to yield a di-alkylated byproduct. Strategies to favor mono-alkylation include using a large excess of the starting piperazine or employing a protecting group strategy[6][7].
PART 2: Experimental Protocols
Safety Precautions: this compound and its derivatives can be corrosive and may cause skin and eye damage[8][9]. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[10][11][12]. Alkyl halides can be toxic and should be handled with care. Strong bases and reducing agents are hazardous and require careful handling according to their safety data sheets.
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the mono-N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
Aldehyde of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Detailed Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (2.0 equivalents) and dissolve it in anhydrous DCM (or DCE).
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) to the stirred solution at room temperature.
-
Iminium Ion Formation: Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the iminium ion intermediate[3][13].
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Be cautious as slight gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours[3].
-
Work-up:
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate[2][13].
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[2].
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkyl-2,2-dimethylpiperazine[14][15].
-
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This protocol details the mono-N-alkylation of this compound with an alkyl bromide. To favor mono-alkylation, an excess of the piperazine is used.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup
-
Filtration apparatus
-
Rotary evaporator
-
Glassware for column chromatography
Detailed Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (3.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile (or DMF) to create a stirrable suspension.
-
Alkyl Halide Addition: Add the alkyl halide (1.0 equivalent) dropwise to the stirred suspension at room temperature under an inert atmosphere[2][6].
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours[6].
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent[13].
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine, to remove any remaining starting material and salts[2][13].
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-N-alkylated this compound[2].
-
PART 3: Data Presentation and Characterization
The successful synthesis of N-alkylated this compound derivatives should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the protons of the introduced alkyl group. The chemical shifts of the piperazine ring protons will also be affected by the new substituent. |
| ¹³C NMR | Appearance of new signals for the carbons of the alkyl group. Shifts in the signals of the piperazine ring carbons are also expected[16][17]. |
| Mass Spec. | The molecular ion peak corresponding to the mass of the N-alkylated product should be observed. |
Typical ¹H NMR signals for the piperazine ring protons are observed in the range of 2.3-3.8 ppm, but these can vary depending on the solvent and the nature of the N-substituent[16][18].
PART 4: Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Reductive Amination | Incomplete iminium ion formation. Inactive reducing agent. | Add a catalytic amount of acetic acid to facilitate iminium ion formation. Use fresh sodium triacetoxyborohydride. |
| Formation of Di-alkylated Product in Direct Alkylation | The mono-alkylated product is competing with the starting material for the alkyl halide. | Increase the excess of this compound (5-10 equivalents). Alternatively, protect one nitrogen with a Boc group, perform the alkylation, and then deprotect[6][7]. |
| Difficult Purification | The product is highly polar and basic, leading to streaking on silica gel columns. | Add a small amount of triethylamine (0.5-1%) to the eluent during column chromatography to suppress tailing. Consider alternative purification methods like distillation or crystallization of a salt form[19][20]. |
PART 5: Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.
Caption: Workflow for N-Alkylation via Reductive Amination.
Caption: Workflow for Direct N-Alkylation with an Alkyl Halide.
References
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
PubMed. (n.d.). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
PubMed. (n.d.). [Design and synthesis of aralkyl-ketone piperazine derivatives and their antalgic activities]. Retrieved from [Link]
-
Semantic Scholar. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
-
MDPI. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of 2,2-Dimethylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,2-Dimethylpiperazine Scaffold
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs.[1][2] Its derivatives are integral to therapeutics targeting the central nervous system (CNS), including antipsychotics and antidepressants, as well as agents for treating microbial infections and cancer.[3][4] The this compound scaffold, in particular, offers a unique conformational constraint due to the gem-dimethyl group at the C2 position. This structural feature can influence the molecule's binding affinity, selectivity for biological targets, and pharmacokinetic properties. As a versatile building block, it is employed in the synthesis of novel pharmaceuticals and agrochemicals, making robust and efficient synthetic protocols for its derivatives highly valuable in both academic and industrial research.[5]
This guide provides a detailed exploration of validated synthetic methodologies for preparing the this compound core and subsequently elaborating it into diverse derivatives through key chemical transformations. The protocols are presented with an emphasis on the underlying chemical principles, reaction optimization, and safety considerations.
Critical Safety Precautions
Piperazine and its derivatives can be corrosive, irritant, and sensitizing. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7] Work should be conducted in a well-ventilated chemical fume hood.[8][9]
-
Handling: Avoid all personal contact, including inhalation of dust or vapors.[8] Do not eat, smoke, or drink in the handling area.[7] Wash hands thoroughly with soap and water after handling.[9]
-
Storage: Store piperazine derivatives in tightly sealed containers in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[7]
-
Spill & Emergency Procedures: In case of a spill, remove all ignition sources and clean up immediately using appropriate procedures to avoid generating dust.[8] For skin or eye contact, flush immediately with large amounts of water and seek prompt medical attention.[10] Emergency shower and eyewash facilities should be readily accessible.[7]
Protocol I: Synthesis of the this compound Core Scaffold
The following multi-step protocol is adapted from established industrial processes for the synthesis of the this compound core, starting from readily available materials.[11]
Workflow for this compound Synthesis
Caption: Workflow for the synthesis of the this compound scaffold.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-2-methylpropanal
-
Charge a reactor with sulfuryl chloride (1.1 eq).
-
Cool the reactor to 18°C.
-
Add isobutyraldehyde (1.0 eq) dropwise over approximately 2 hours, maintaining the internal temperature between 18°C and 28°C.[11]
-
After the addition is complete, warm the reaction mixture to 30-35°C.
-
Carefully add a small amount of water (e.g., 0.1 eq) followed by an organic solvent such as toluene.[11] The resulting solution of crude 2-chloro-2-methylpropanal is carried forward to the next step.
Step 2: Synthesis of 6,6-Dimethyl-1,2,3,6-tetrahydropyrazine
-
In a separate reactor, prepare a solution of ethylenediamine (1.2 eq) in a suitable solvent (e.g., toluene).
-
Add the crude 2-chloro-2-methylpropanal solution from Step 1 to the ethylenediamine solution.
-
The reaction is typically exothermic; maintain the temperature as per the specific process parameters.
-
After the reaction is complete, the resulting mixture containing the tetrahydropyrazine intermediate is processed for the next step, often involving a phase separation to remove aqueous byproducts.[11]
Step 3: Synthesis of this compound via Hydrogenation
-
Dilute the organic solution of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine with a C1-C6 alcohol, such as ethanol.[11]
-
Transfer the solution to a high-pressure hydrogenation reactor charged with a suitable catalyst (e.g., Raney Nickel).
-
Pressurize the reactor with hydrogen gas and heat to the target temperature.
-
Monitor the reaction by hydrogen uptake until completion.
-
After cooling and depressurizing, filter the catalyst from the reaction mixture.
-
The resulting solution of this compound can be purified by distillation under reduced pressure to yield the final product.[11]
Protocol II: Mono-N-Functionalization of this compound
A primary challenge in derivatizing piperazines is achieving mono-substitution due to the presence of two reactive secondary amines. The following methods provide robust strategies for synthesizing mono-N-substituted derivatives.
Method A: Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward approach, but controlling selectivity can be difficult. Using a protecting group strategy is often the most reliable method for achieving mono-alkylation.
Workflow for Protected Mono-N-Alkylation
Caption: Workflow for selective mono-N-alkylation using a Boc protecting group.
Experimental Protocol: Boc-Protection and Alkylation
-
Protection: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.[11] Separately, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in ethanol. Add the Boc₂O solution to the piperazine solution over several hours at ~50°C.[11] After the reaction is complete, the mono-Boc protected product can be isolated.
-
Alkylation: To a solution of the mono-Boc protected piperazine (1.0 eq) in an anhydrous solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (K₂CO₃, 2.5-3.0 eq).[12][13]
-
Slowly add the alkyl halide (1.0-1.1 eq) to the mixture.[12]
-
Heat the reaction (e.g., 70-85°C) and stir until completion, monitoring by TLC or LC-MS.[13][14]
-
Work-up: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.[3] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Deprotection: Dissolve the crude N-alkylated, N'-Boc intermediate in a solvent like dichloromethane (DCM) and treat with an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the Boc group is cleaved.
-
Purification: After work-up (neutralization and extraction), purify the final mono-N-alkylated product by flash column chromatography or distillation.[12]
Method B: Reductive Amination
Reductive amination is a highly versatile and efficient method for N-alkylation that often provides cleaner reactions and higher yields than direct alkylation.[15] The process involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[16]
Mechanism of Reductive Amination
Caption: General mechanism for reductive amination.
Experimental Protocol: Reductive Amination
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).[12]
-
Add the desired aldehyde or ketone (1.0-1.2 eq).
-
If starting with a salt form of the piperazine, add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize it.[12] Stir for 30-60 minutes to facilitate iminium ion formation.
-
Add a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise.[16]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[12]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.[12]
| Parameter | Direct Alkylation | Reductive Amination |
| Electrophile | Alkyl Halides (R-X) | Aldehydes, Ketones |
| Key Reagents | Base (K₂CO₃, NaH) | Reducing Agent (NaBH(OAc)₃) |
| Selectivity | Mono/Di-alkylation mixture common | Generally high mono-selectivity |
| Scope | Good for simple alkyl groups | Very broad, diverse functionality |
| Byproducts | Quaternary ammonium salts possible | Borate salts, water |
Protocol III: N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl piperazine derivatives, the Buchwald-Hartwig amination is the premier method.[17][18] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine, a transformation that is difficult to achieve with classical methods.[19]
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for N-Arylation
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%).[19]
-
Add a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq).[20]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous, deoxygenated solvent (e.g., toluene, dioxane).
-
Add the this compound derivative (1.1-1.2 eq).
-
Heat the reaction mixture (typically 80-110°C) and stir until the starting material is consumed, as monitored by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Value / Reagent | Rationale / Comment |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for stabilizing the Pd center and facilitating reductive elimination.[19] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The base deprotonates the amine and facilitates the reductive elimination step. Its strength and solubility are key factors. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required to prevent quenching of the catalyst and base. |
References
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- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH.
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- Buchwald–Hartwig amination. In: Wikipedia [Internet]. 2023.
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- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. BenchChem.
- dos Santos Fernandes JP. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. 2013.
- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. 2017.
- Matassini C, Clemente F, Goti A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
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- Second-generation piperazine derivatives as promising radiation countermeasures. PubMed Central.
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- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Pittelkow T, Christensen JB. A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
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- Procedure for N-alkylation of Piperidine? ResearchGate. 2017.
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Application Note: Synthesis of High-Performance Polyamides Utilizing 2,2-Dimethylpiperazine
Introduction
Polyamides are a cornerstone of the high-performance polymer industry, valued for their exceptional mechanical strength, thermal stability, and chemical resistance. The properties of these materials are intimately linked to the molecular structure of their monomeric constituents. The incorporation of cyclic diamines, such as piperazine derivatives, into the polyamide backbone can introduce rigidity and disrupt traditional hydrogen bonding, leading to unique material characteristics.[1] This application note provides a detailed guide for researchers and scientists on the preparation of polyamides using 2,2-dimethylpiperazine, a sterically hindered cyclic diamine.
The gem-dimethyl substitution on the piperazine ring at the 2-position presents both challenges and opportunities in polymer synthesis. The steric hindrance afforded by these methyl groups is anticipated to influence the reactivity of the diamine, the polymerization kinetics, and the final properties of the resulting polyamide, such as solubility and thermal characteristics. Understanding and controlling these factors are critical for the successful synthesis of novel polyamides with tailored properties.
This document will detail a representative low-temperature solution polycondensation protocol, discuss the critical experimental parameters, and outline the expected structure-property relationships of polyamides derived from this compound.
The Role of Steric Hindrance in Polyamide Synthesis
The presence of the two methyl groups on the same carbon atom adjacent to a secondary amine in this compound introduces significant steric bulk. This structural feature is a critical consideration in the design of a polymerization strategy. The steric hindrance can decrease the nucleophilicity of the amine groups, potentially slowing down the rate of polycondensation compared to less substituted diamines.[2] Consequently, the choice of reaction conditions, such as temperature and the reactivity of the comonomer (e.g., an acyl chloride), becomes paramount to achieving a high molecular weight polymer.
Furthermore, the gem-dimethyl group is expected to impact the final polymer's morphology and properties. By restricting chain rotation and packing, these bulky groups can lead to polymers with increased solubility in organic solvents and a more amorphous character compared to their non-substituted counterparts.
Experimental Protocol: Low-Temperature Solution Polycondensation
This section details a step-by-step methodology for the synthesis of a polyamide from this compound and a diacyl chloride, a common and effective method for preparing high-performance polyamides.[3] Terephthaloyl chloride is used here as a representative aromatic diacyl chloride.
Materials and Reagents
-
This compound (≥97% purity)
-
Terephthaloyl chloride (≥99% purity)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous Lithium Chloride (LiCl)
-
Methanol
-
Nitrogen gas (high purity)
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube
-
Low-temperature bath (e.g., ice-salt bath)
-
Addition funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Detailed Procedure
-
Drying of Reagents: Dry the this compound and lithium chloride in a vacuum oven at 60-80°C for at least 12 hours before use to remove any residual moisture, which can interfere with the polymerization reaction.
-
Solvent Preparation: In a 250 mL three-necked flask, dissolve 2.0 g of anhydrous lithium chloride in 100 mL of anhydrous N,N-dimethylacetamide (DMAc) with stirring under a nitrogen atmosphere until a clear solution is obtained. The LiCl aids in the dissolution of the resulting polyamide.
-
Monomer Dissolution: To the DMAc/LiCl solution, add 2.85 g (0.025 mol) of this compound. Stir the mixture under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Cooling: Cool the reaction flask to 0-5°C using a low-temperature bath. This helps to control the exothermic reaction between the diamine and the diacyl chloride and to minimize side reactions.
-
Addition of Diacyl Chloride: Slowly add a solution of 5.075 g (0.025 mol) of terephthaloyl chloride in 20 mL of anhydrous DMAc to the cooled diamine solution dropwise from an addition funnel over a period of 30-45 minutes. Maintain vigorous stirring throughout the addition. The slow addition is crucial to prevent a rapid increase in temperature and to ensure the formation of a high molecular weight polymer.
-
Polymerization: After the complete addition of the diacyl chloride solution, keep the reaction mixture at 0-5°C for an additional 2 hours. Subsequently, allow the reaction to warm to room temperature and continue stirring for another 18-24 hours. The viscosity of the solution is expected to increase significantly as the polymerization progresses.
-
Precipitation and Washing: Pour the viscous polymer solution into 500 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous or powdered solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot water to remove any remaining LiCl and DMAc, followed by a wash with methanol to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C to a constant weight.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of polyamide from this compound.
Structure-Property Relationships
The incorporation of the this compound unit into the polyamide backbone is expected to have a significant impact on the polymer's properties. The following table summarizes the anticipated properties of a polyamide derived from this compound and terephthaloyl chloride, with a qualitative comparison to a polyamide derived from unsubstituted piperazine.
| Property | Polyamide from this compound (Expected) | Polyamide from Piperazine (Reference) | Rationale for Difference |
| Glass Transition Temp. (Tg) | Higher | Lower | The gem-dimethyl groups restrict chain rotation, leading to a stiffer backbone and a higher Tg. |
| Melting Temperature (Tm) | Lower or less defined | Higher | The bulky methyl groups disrupt chain packing and reduce crystallinity, resulting in a lower or less distinct melting point.[1] |
| Crystallinity | Amorphous to semi-crystalline | Semi-crystalline | The steric hindrance from the gem-dimethyl groups hinders the regular alignment of polymer chains necessary for crystallization. |
| Solubility | Good in polar aprotic solvents | Moderate to poor | The reduced chain packing and weaker interchain interactions due to the bulky side groups enhance solubility. |
| Mechanical Strength | Potentially lower tensile strength, but high modulus | High tensile strength and modulus | The reduced crystallinity and interchain hydrogen bonding may lead to lower tensile strength, while the rigid backbone contributes to a high modulus. |
| Thermal Stability | High | High | The inherent stability of the aromatic amide linkage provides excellent thermal resistance. |
Logical Relationship between Monomer Structure and Polymer Properties
Caption: Influence of this compound structure on polymer properties.
Troubleshooting and Key Considerations
-
Low Molecular Weight: If the resulting polymer has a low viscosity or is brittle, it may indicate incomplete polymerization. Ensure that all reagents and solvents are scrupulously dried, as water will react with the acyl chloride. The rate of addition of the diacyl chloride solution should also be sufficiently slow to maintain a low reaction temperature.
-
Gel Formation: In some cases, highly reactive systems can lead to cross-linking and gel formation. While less likely with a difunctional monomer like this compound, ensure the purity of the monomers to avoid trifunctional impurities.
-
Polymer insolubility: If the polymer precipitates prematurely during the reaction, it may be necessary to increase the amount of LiCl in the solvent or to use a different solvent system.
Conclusion
The use of this compound as a monomer in the synthesis of polyamides offers a promising route to novel materials with a unique combination of properties. The steric hindrance provided by the gem-dimethyl groups is a key structural feature that influences both the polymerization process and the final characteristics of the polymer. By carefully controlling the reaction conditions, particularly in a low-temperature solution polycondensation, high molecular weight polyamides with enhanced solubility and a high glass transition temperature can be prepared. This application note provides a foundational protocol and theoretical framework to guide researchers in the exploration and development of these advanced materials.
References
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National Institutes of Health. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]
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National Institutes of Health. Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. [Link]
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ResearchGate. Synthesis and properties of polyamide derived from piperazine and lower purity dimer acid as hot melt adhesive | Request PDF. [Link]
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National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]
- Google Patents.
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RSC Publishing. Preparation of polymers possessing dynamic N-hindered amide bonds through ketene-based chemistry for repairable anticorrosion coatings. [Link]
- Google Patents. Polyamides based on aminoalkylpiperazine or aminoarylpiperazine for hot-melt adhesives.
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PNAS. Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. [Link]
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ResearchGate. Polycondensation of Diketopiperazine‐based Dicarboxylic Acids with Diamines and Dibromoxylenes. [Link]
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RSC Publishing. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. [Link]
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ResearchGate. Low-temperature solution polycondensation. [Link]
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RSC Publishing. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. [Link]
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PubMed Central. The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. [Link]
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ResearchGate. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters | Request PDF. [Link]
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-
MDPI. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers. [Link]
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Application Notes: The Role of Chiral Auxiliaries in Asymmetric Synthesis
Foreword: On the Selection of 2,2-Dimethylpiperazine
Initial inquiries into the application of this compound as a chiral auxiliary have revealed a notable absence of its use in established scientific literature. While the piperazine scaffold is a critical pharmacophore and a frequent target in drug development, this compound itself is not documented as a conventional chiral auxiliary.[1][2] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed.[3][4] The efficacy of an auxiliary relies on its ability to impart a strong facial bias, its ease of attachment and cleavage, and its recyclability.
This guide, therefore, pivots from the specific query on this compound to address the broader, more impactful topic of established and reliable chiral auxiliaries. We will provide a detailed exploration of the principles and protocols that govern the successful use of these powerful tools in asymmetric synthesis, focusing on widely-validated examples to ensure scientific integrity and practical utility for researchers.
The Core Concept: How Chiral Auxiliaries Achieve Stereocontrol
Asymmetric synthesis is fundamental to modern drug development, as the biological activity of a molecule often resides in a single enantiomer.[4] Chiral auxiliaries are a robust and reliable strategy for introducing stereocenters with high fidelity, particularly in the early stages of drug discovery.[3][5] The overarching principle involves three key stages:
-
Covalent Attachment: The chiral auxiliary is attached to a prochiral substrate (e.g., a carboxylic acid) to form a new, diastereomeric compound.
-
Diastereoselective Transformation: The chiral auxiliary's rigid, sterically-defined environment blocks one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to approach from the less hindered face. This results in the formation of one diastereomer in significant excess.
-
Cleavage and Recovery: The auxiliary is removed from the newly chiral product, which now contains the desired stereocenter. Ideally, the auxiliary is recovered intact for reuse, enhancing the efficiency and cost-effectiveness of the process.[3][6]
This entire workflow is designed to translate the stereochemical information from the auxiliary to the substrate.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Asymmetric Synthesis Employing C2-Gem-Disubstituted Piperazine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of C2-Gem-Disubstituted Piperazines in Asymmetric Synthesis
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a vast array of pharmaceuticals.[1] While traditional synthetic efforts have largely focused on N-substituted piperazines, the exploration of carbon-substituted, chiral piperazines represents a significant and underexplored frontier in drug discovery. The introduction of stereocenters, particularly quaternary carbons, into the piperazine core can profoundly influence a molecule's three-dimensional structure, enhancing its binding affinity and specificity for biological targets.[2]
This application note delves into the utility of C2-gem-disubstituted piperazine derivatives as chiral synthons. While the direct application of 2,2-dimethylpiperazine as a chiral auxiliary is not widely documented in the current literature, a powerful and analogous strategy has emerged: the catalytic asymmetric synthesis of α,α-disubstituted piperazin-2-ones. This approach provides a robust platform for generating valuable, enantioenriched gem-disubstituted piperazines.
Herein, we focus on a state-of-the-art methodology developed by Stoltz and coworkers: the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA) of N-Boc-protected α,α-disubstituted piperazin-2-ones.[2][3] This protocol offers a significant advancement, enabling the synthesis of previously inaccessible chiral piperazinones with high yields and enantioselectivity.[2]
Mechanistic Rationale: The Power of Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)
The Pd-DAAA reaction is a powerful C-C bond-forming method that allows for the enantioselective alkylation of enolates. The key to this transformation is the in situ generation of a chiral palladium catalyst that orchestrates the stereochemical outcome of the reaction.
The catalytic cycle, as it applies to the synthesis of chiral piperazin-2-ones, can be conceptualized as follows:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to an allylic carbonate substrate, forming a π-allyl palladium(II) complex.
-
Decarboxylation: The piperazin-2-one substrate, which is an allyl enol ether, coordinates to the palladium complex and undergoes decarboxylation to generate a palladium enolate.
-
Reductive Elimination: The chiral ligand on the palladium center directs the enantioselective reductive elimination, forming the C-C bond and furnishing the α,α-disubstituted piperazin-2-one with high enantiomeric excess. The Pd(0) catalyst is regenerated, completing the catalytic cycle.
The choice of a chiral ligand is paramount for achieving high enantioselectivity. Electron-deficient phosphinooxazoline (PHOX) ligands have proven to be particularly effective in this transformation, creating a chiral pocket around the palladium center that dictates the facial selectivity of the enolate attack.[2]
Figure 1: Conceptual workflow of the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.
Application Data: Synthesis of Chiral α,α-Disubstituted Piperazin-2-ones
The following table summarizes the performance of the Pd-DAAA reaction for the synthesis of various enantioenriched N-Boc-protected α,α-disubstituted piperazin-2-ones, as reported by Stoltz and coworkers.[2]
| Entry | R Group | Allyl Source | Yield (%) | ee (%) |
| 1 | Benzyl | Allyl tert-butyl carbonate | 95 | 92 |
| 2 | Allyl | Allyl tert-butyl carbonate | 91 | 90 |
| 3 | Propargyl | Allyl tert-butyl carbonate | 88 | 91 |
| 4 | Methyl | Allyl tert-butyl carbonate | 85 | 88 |
| 5 | Isobutyl | Cinnamyl tert-butyl carbonate | 93 | 94 |
Detailed Experimental Protocol: Pd-DAAA of N-Boc-α-benzyl-α-methyl-piperazin-2-one
This protocol is adapted from the work of Sun, Hess, and Stoltz.[2][3]
Materials:
-
N-Boc-α-benzyl-α-methyl-piperazin-2-one (1.0 equiv)
-
Allyl tert-butyl carbonate (1.2 equiv)
-
[Pd₂(dba)₃] (2.5 mol%)
-
(S)-t-Bu-PHOX (5.0 mol%)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed tetrahydrofuran (THF)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Syringes and needles
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [Pd₂(dba)₃] (2.5 mol%) and (S)-t-Bu-PHOX (5.0 mol%).
-
Add anhydrous, degassed toluene to dissolve the solids.
-
Stir the mixture at room temperature for 20-30 minutes. The solution should turn from a deep purple to a pale yellow, indicating the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve N-Boc-α-benzyl-α-methyl-piperazin-2-one (1.0 equiv) in anhydrous, degassed THF.
-
Add allyl tert-butyl carbonate (1.2 equiv) to the solution.
-
-
Reaction Execution:
-
Using a syringe, transfer the prepared catalyst solution to the flask containing the substrate and allyl carbonate.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time (typically 12-24 hours, monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure enantioenriched piperazin-2-one.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,2-Dimethylpiperazine as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 2,2-Dimethylpiperazine as a Sterically Hindered Amine Catalyst
This compound is a heterocyclic organic compound featuring a piperazine ring with two methyl groups on the same carbon atom. While extensively utilized as a building block in the synthesis of pharmaceuticals and agrochemicals, its role as a catalyst in organic reactions is an area of growing interest.[1] The gem-dimethyl substitution introduces significant steric hindrance around one of the nitrogen atoms, a key feature that suggests its potential as a non-nucleophilic base catalyst. This structural motif is analogous to the well-established sterically hindered amine, 2,2,6,6-tetramethylpiperidine (TMP), which is valued for its ability to act as a base while minimizing unwanted nucleophilic side reactions.[1][2]
These application notes will explore the prospective use of this compound as a catalyst, focusing on its potential application in the Knoevenagel condensation. A detailed protocol and mechanistic insights are provided, drawing parallels from the established catalytic activity of similar secondary amines.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is crucial for its effective application as a catalyst.
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Boiling Point | 162-164 °C |
| Melting Point | 75-78 °C |
| Solubility | Soluble in water and common organic solvents |
Application Highlight: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of an active methylene compound with an aldehyde or ketone.[3][4] The reaction is typically catalyzed by a basic catalyst, often a primary, secondary, or tertiary amine.[5]
The catalytic cycle of an amine-catalyzed Knoevenagel condensation generally involves the formation of an iminium ion intermediate from the carbonyl compound and the amine catalyst. This activation of the carbonyl group enhances its electrophilicity, facilitating the attack by the enolate of the active methylene compound.
Proposed Catalytic Role of this compound
Due to its basic nature and sterically hindered secondary amine functionality, this compound is a promising catalyst for the Knoevenagel condensation. The less hindered secondary amine can participate in the formation of the crucial iminium ion intermediate, while the overall basicity of the molecule facilitates the deprotonation of the active methylene compound. The steric bulk provided by the gem-dimethyl group can influence the stereochemical outcome of the reaction and potentially suppress side reactions.
Proposed Mechanism of Catalysis
The proposed catalytic cycle for the this compound-catalyzed Knoevenagel condensation is depicted below. The less sterically hindered secondary amine is expected to be the primary participant in the catalytic cycle.
Caption: Proposed catalytic cycle for the Knoevenagel condensation catalyzed by this compound.
Experimental Protocol: this compound-Catalyzed Knoevenagel Condensation
This protocol provides a general procedure for the synthesis of ethyl 2-cyano-3-phenylacrylate from benzaldehyde and ethyl cyanoacetate using this compound as a catalyst.
Materials
-
Benzaldehyde (freshly distilled)
-
Ethyl cyanoacetate
-
This compound
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (5.3 g, 50 mmol) and ethyl cyanoacetate (5.65 g, 50 mmol) in 25 mL of ethanol.
-
Catalyst Addition: Add this compound (0.57 g, 5 mmol, 10 mol%) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in 50 mL of toluene and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from ethanol to yield ethyl 2-cyano-3-phenylacrylate as a white solid.
-
Expected Results
| Reactants | Catalyst Loading | Solvent | Time | Yield |
| Benzaldehyde, Ethyl Cyanoacetate | 10 mol% | Ethanol | 2 h | ~85-95% |
Note: Reaction conditions may need to be optimized for different substrates. For less reactive aldehydes or ketones, heating the reaction mixture may be necessary.
Workflow for Knoevenagel Condensation
Caption: Experimental workflow for the this compound-catalyzed Knoevenagel condensation.
Other Potential Catalytic Applications
The properties of this compound as a sterically hindered secondary amine suggest its potential utility in a range of other base-catalyzed organic transformations:
-
Michael Addition: As a base, it can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. The steric hindrance may offer advantages in controlling selectivity.
-
Aldol Condensation: It could potentially be used as a catalyst to promote the condensation of enolizable aldehydes and ketones.
-
Transesterification: this compound may catalyze the exchange of the alkoxy group of an ester with another alcohol.
Further research is warranted to explore and optimize the catalytic activity of this compound in these and other organic reactions. Its unique combination of basicity and steric hindrance makes it a compelling candidate for the development of novel and efficient catalytic systems.
References
- ChemicalBook. (2023, September 18). 2,2,6,6-Tetramethylpiperidine: applications and safety.
- Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
- Sun, A., Hess, S. N., & Stoltz, B. M. (2019).
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- ChemicalBook. (2024, May 20). The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry.
- O'Brien, P. (2002). Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 124(25), 7382–7383.
- Sun, A., Hess, S. N., & Stoltz, B. M. (2019).
- Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine.
- Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020).
- Saper, N. I., & Snider, B. B. (2010). 2,2,6,6-Tetramethylpiperidine-Catalyzed, ortho-Selective Chlorination of Phenols by Sulfuryl Chloride. ChemInform, 41(32).
- Wikipedia. (n.d.). Knoevenagel condensation.
- Subba Rao, K. V., Srinivas, B., Prasad, A. R., & Subrahmanyam, M. (2002). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite.
- J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation.
- BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of 2,2,6,6-Tetramethylpiperidine (TMP).
- Sergeev, D. S., et al. (2020). Methods for the catalytic synthesis of piperazine.
- Reddy, B. V. S., et al. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 569-574.
- Klásek, A., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5670.
- Trost, B. M., & Dong, G. (2008). Catalytic enantioselective carbon-carbon bond formation using cycloisomerization reactions. Chemical Science, 9(3), 606-628.
- Okamura, H., et al. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical & Pharmaceutical Bulletin, 70(1), 82-84.
- Fochi, M. (2023). Feature Papers in Catalysis in Organic and Polymer Chemistry.
- Journot, G., et al. (2022). A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes.
- Chem-Station Int. Ed. (2014, May 3). Knoevenagel Condensation.
- Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2021). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 143(34), 13745–13752.
- He, L.-N., et al. (2019). Organic Base-Catalyzed C–S Bond Construction from CO2: A New Route for the Synthesis of Benzothiazolones.
Sources
- 1. The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 2. 2,2,6,6-Tetramethylpiperidine: applications and safety_Chemicalbook [chemicalbook.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Quantification of 2,2-Dimethylpiperazine
Introduction: The Analytical Imperative for 2,2-Dimethylpiperazine Quantification
This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its structural motif is incorporated into molecules designed to exhibit a range of biological activities. The precise quantification of this compound is of paramount importance during drug development and manufacturing for several key reasons: it ensures the stoichiometric integrity of reactions, monitors process efficiency, and controls the levels of related impurities in the final API.
However, the analytical quantification of this compound presents distinct challenges. As a small, polar, and non-chromophoric molecule, it is not readily amenable to direct analysis by common chromatographic techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[2] Furthermore, its relatively low volatility can complicate analysis by Gas Chromatography (GC). To overcome these hurdles, derivatization is an essential strategy to enhance the analyte's volatility for GC or to introduce a chromophore for sensitive UV detection in HPLC.
This comprehensive guide provides detailed, field-proven protocols for the robust quantification of this compound using both Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each step, ensuring both accuracy and reliability for researchers, scientists, and drug development professionals.
Part 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is a critical step to increase its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[3]
Principle of Derivatization
The secondary amine functional groups in this compound are polar and can engage in hydrogen bonding, which decreases the molecule's volatility. Chemical derivatization masks these polar groups, rendering the molecule more amenable to GC analysis.[4] In this protocol, we employ Trifluoroacetic Anhydride (TFAA) as the derivatizing agent. TFAA reacts with the amine groups to form stable, volatile trifluoroacetyl derivatives.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS quantification of this compound.
Detailed Protocol: GC-MS Method
1. Materials and Reagents
-
This compound standard (≥97% purity)[1]
-
Trifluoroacetic Anhydride (TFAA)
-
Ethyl Acetate (GC grade)
-
Methanol (GC grade)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Pipettes and tips
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column
2. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. This range should encompass the expected concentration of this compound in the samples.
-
Sample Preparation: Accurately weigh a known amount of the sample (e.g., API) and dissolve it in a suitable solvent (e.g., methanol) to a final concentration within the calibration range.
3. Derivatization Procedure
-
Pipette 100 µL of the standard or sample solution into a 2 mL micro-reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[5]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 30 minutes in a heating block.[5]
-
After incubation, cool the vial to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[5]
4. GC-MS Instrumental Parameters
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[5] |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be adjusted based on sensitivity requirements) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Transfer Line Temp. | 280°C[5] |
| Acquisition Mode | Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions | To be determined by analyzing a derivatized standard. Characteristic fragment ions for piperazine derivatives often include m/z 56 (C3H6N+).[6] Other ions will be specific to the trifluoroacetylated this compound. |
5. Method Validation
A comprehensive validation of the analytical method is crucial to ensure its reliability. The following parameters should be assessed according to ICH guidelines:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the concentration range.[7] |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2.0%.[8] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[5] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1.[5] |
| Specificity | No interfering peaks at the retention time of the derivatized this compound in blank and placebo samples. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature ramp). |
Part 2: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Derivatization
In this method, 4-chloro-7-nitrobenzofuran (NBD-Cl) is used as a derivatizing agent. NBD-Cl reacts with the secondary amine groups of this compound to form a highly conjugated, stable derivative that strongly absorbs UV-visible light, enabling sensitive detection.[2]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV quantification of this compound.
Detailed Protocol: HPLC-UV Method
1. Materials and Reagents
-
This compound standard (≥97% purity)
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine
-
Boric Acid
-
Sodium Hydroxide
-
HPLC grade water
2. Solutions and Mobile Phase Preparation
-
Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v). Filter through a 0.45 µm filter and degas.[2]
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of water and adjust the pH to 9.5 with a sodium hydroxide solution.
-
NBD-Cl Solution (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.
3. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Prepare the sample in a suitable solvent to an expected concentration within the calibration range.
4. Derivatization Procedure
-
In a reaction vial, mix 100 µL of the sample or standard solution with 500 µL of borate buffer.
-
Add 200 µL of the NBD-Cl solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
After incubation, cool the vial to room temperature.
-
Dilute the reaction mixture with the mobile phase to a suitable volume (e.g., 1 mL) before injection.
5. HPLC-UV Instrumental Parameters
| Parameter | Recommended Condition |
| HPLC System | |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 35°C[2] |
| Injection Volume | 10 µL[2] |
| UV Detector | |
| Detection Wavelength | 340 nm[2] |
6. Method Validation
Similar to the GC-MS method, a thorough validation is required to ensure the suitability of the HPLC-UV method for its intended purpose.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the concentration range.[2] |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[2] |
| Precision | Repeatability and intermediate precision with an RSD of ≤ 2.0%.[2] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[2] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1.[2] |
| Specificity | No interfering peaks from the matrix or other impurities at the retention time of the derivatized analyte. |
| Robustness | The method's performance should not be significantly affected by minor changes in mobile phase composition, pH, or column temperature.[2] |
Conclusion
The quantification of this compound requires a tailored analytical approach to address its inherent chemical properties. The GC-MS and HPLC-UV methods detailed in this guide, both incorporating essential derivatization steps, provide robust and reliable solutions for its accurate quantification in various matrices. The choice between the two techniques will depend on the available instrumentation, required sensitivity, and the specific application. As a senior application scientist, I stress the importance of a thorough method validation to demonstrate that the chosen procedure is fit for its intended purpose, thereby ensuring the quality and integrity of the data generated in a research, development, or quality control setting.
References
-
Clark, C. R., et al. (n.d.). GC-MS and IR Studies on the Six Possible Ring Regioisomeric Dimethylphenylpiperazines. ResearchGate. Retrieved from [Link]
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. Retrieved from [Link]
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
Trade Science Inc. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal, 10(7). Retrieved from [Link]
-
MDPI. (2021). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Molecules, 26(15), 4478. Retrieved from [Link]
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. Retrieved from [Link]
- Yeh, S. Y. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 2,2-Dimethylpiperazine and Its Derivatives
Abstract
This comprehensive guide provides detailed protocols and expert insights for the scale-up synthesis of 2,2-dimethylpiperazine and its subsequent derivatization, specifically focusing on the preparation of tert-butyl 3,3-dimethylpiperazine-1-carboxylate. Addressed to researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying chemical principles and critical decision-making factors essential for transitioning from laboratory-scale experiments to robust, industrial-scale production. We will explore a validated synthetic route, from the generation of a key intermediate to final product purification and analysis, emphasizing safety, process optimization, and scalability.
Introduction: The Significance of this compound Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of blockbuster drugs across various therapeutic areas, including antiviral, anticancer, and antidepressant agents.[1][2] The this compound moiety, in particular, offers a unique structural element where the gem-dimethyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability or modulation of basicity. These derivatives serve as crucial building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[3]
The successful transition from lab-scale discovery to commercial production hinges on the development of a safe, efficient, and scalable synthetic process. This guide details an industrially applicable process for preparing this compound and its N-Boc protected derivative, a common intermediate in pharmaceutical development.[4]
Strategic Overview: A Multi-Step Approach to Scale-Up
The overall synthetic strategy involves a three-stage process:
-
Synthesis of the Crude Heterocycle: Formation of the this compound ring via a multi-step reaction sequence.
-
Purification of the Free Base: Isolation of high-purity this compound through distillation or salt formation/recrystallization.
-
N-Boc Protection: Controlled derivatization to yield tert-butyl 3,3-dimethylpiperazine-1-carboxylate, a versatile intermediate for further functionalization.
This workflow is designed to manage impurities and maximize yield at each critical stage.
Safety First: Handling Key Reagents
The scale-up of any chemical process necessitates a rigorous evaluation of safety protocols. Several reagents in this synthesis are hazardous and require specific handling procedures.
| Reagent | Key Hazards | Recommended PPE & Handling |
| Ethylenediamine | Corrosive, Flammable, Sensitizer, Harmful if inhaled/swallowed.[5][6][7] | Wear solvent-resistant gloves (e.g., Butyl Rubber), chemical safety goggles, face shield, and protective clothing.[8] Handle in a well-ventilated area or chemical fume hood, away from ignition sources.[6][9] Ensure eyewash stations and safety showers are immediately accessible.[8] |
| Sulfuryl Chloride | Highly corrosive, reacts violently with water, toxic. | Use in a dry, inert atmosphere. Handle with extreme caution in a chemical fume hood. Wear acid-resistant gloves, face shield, and appropriate respiratory protection. |
| Hydrogen Gas | Extremely flammable, explosion hazard. | Use in an area with explosion-proof equipment and proper grounding to prevent static discharge.[5] Ensure robust ventilation and monitor for leaks. |
| Raney Nickel | Pyrophoric (may ignite spontaneously in air), flammable solid. | Handle as a slurry in water or an appropriate solvent. Never allow the catalyst to dry in the presence of air. Use inert gas (Nitrogen or Argon) blanketing during transfers. |
Causality Note: Ethylenediamine is a potent respiratory sensitizer.[7] Repeated inhalation exposure can lead to asthma-like symptoms. Therefore, engineering controls like fume hoods are paramount and are not just a recommendation but a critical safety requirement.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of Crude this compound
This protocol is adapted from a patented industrial process and is designed for scalability.[4] It involves the formation of 2-chloro-2-methylpropanal from isobutyraldehyde, which is then cyclized with ethylenediamine and subsequently reduced.
Step A: Preparation of 2-Chloro-2-methylpropanal
-
Reactor Setup: Charge a jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, and addition funnel, with sulfuryl chloride (1.9 eq). Ensure the system is under an inert atmosphere (e.g., Nitrogen).
-
Temperature Control: Cool the reactor jacket to maintain an internal temperature of 15-20°C. Causality: This temperature range is critical to control the exothermicity of the chlorination reaction and minimize the formation of side products.
-
Slow Addition: Add isobutyraldehyde (1.0 eq) dropwise via the addition funnel over a period of 2-3 hours. Maintain the internal temperature between 18°C and 28°C throughout the addition.[4]
-
Reaction Maturation: Once the addition is complete, allow the reaction mixture to warm to 30-35°C and stir for 1 hour to ensure complete conversion.
-
Work-up: Carefully add a small amount of water (e.g., 0.1 eq) to quench any remaining sulfuryl chloride, followed by the addition of a solvent like toluene.[4] The resulting solution containing 2-chloro-2-methylpropanal is typically used directly in the next step without purification. Expert Tip: The intermediate can form trimers/polymers. A catalytic amount of an acid (e.g., methanesulfonic acid) and heating to >90°C can crack these back to the monomer, which is crucial for the subsequent cyclization step.[4]
Step B: Cyclization and Catalytic Hydrogenation
-
Second Reactor Setup: In a separate, appropriately sized hydrogenation reactor, charge a solution of ethylenediamine in a C1-C6 alcohol solvent (e.g., ethanol).
-
Intermediate Addition: Add the solution of 2-chloro-2-methylpropanal from Step A to the ethylenediamine solution. Control the addition rate to manage the reaction exotherm.
-
Catalyst Addition: Add a suitable hydrogenation catalyst. While the patent describes a multi-step process yielding 6,6-dimethyl-1,2,3,6-tetrahydropyrazine followed by hydrogenation[4], an alternative approach for similar structures involves direct reductive amination using a catalyst like Raney Nickel.[10]
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the target pressure (e.g., 750-2000 psi).[10][11] Heat the reactor to the desired temperature (e.g., 140-220°C) and maintain for 4-8 hours.[10][11]
-
Reaction Completion: Monitor the reaction progress by hydrogen uptake or periodic sampling and analysis (GC).
-
Cool Down & Filtration: Once complete, cool the reactor to room temperature, vent the hydrogen pressure, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. Safety Note: The Raney Nickel catalyst must be kept wet with solvent at all times to prevent ignition.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent, yielding crude this compound.
Protocol 2: Purification of this compound
High purity of the free base is essential for subsequent steps. Two primary methods are effective at scale.
Method A: Fractional Distillation under Reduced Pressure This method is ideal for removing non-volatile impurities and those with significantly different boiling points.[12]
-
Setup: Assemble a fractional distillation apparatus suitable for high vacuum.
-
Distillation: Charge the crude this compound to the distillation flask.
-
Conditions: Apply high vacuum (e.g., 0.001-0.0015 MPa) and gently heat the flask.
-
Fraction Collection: Collect the main fraction boiling between 35°C and 43°C under these conditions.[4]
-
Analysis: Analyze the collected fractions by GC to assess purity. A purity of >98% can be achieved with this method.[4]
Method B: Recrystallization via Salt Formation This is a highly effective method for achieving excellent purity by leveraging the basic nature of the piperazine nitrogens.[12][13]
-
Dissolution: Dissolve the crude this compound in a suitable alcohol solvent, such as 2-propanol, and heat to approximately 55-60°C.[4]
-
Acid Addition: Slowly add a solution or solid of a suitable acid. DL-tartaric acid is particularly effective.[4] Depending on the stoichiometry, either the mono-tartrate or hemi-tartrate salt can be formed. For example, adding 0.5 equivalents of DL-tartaric acid will selectively form the hemi-DL-tartrate salt.[4]
-
Crystallization: Allow the mixture to cool slowly to room temperature while stirring. The salt will precipitate out of the solution. Stirring overnight can maximize the yield.[4]
-
Isolation: Isolate the product by filtration.
-
Washing: Wash the filter cake with cold solvent (e.g., 2-propanol) to remove soluble impurities.[4]
-
Drying: Dry the purified salt under vacuum at an elevated temperature (e.g., 50°C).[4]
-
(Optional) Free Base Regeneration: The pure free base can be regenerated from the salt by dissolving it in water, basifying the solution (e.g., with NaOH), and extracting the product into an organic solvent.
| Parameter | Method A: Distillation | Method B: Salt Recrystallization |
| Principle | Separation by boiling point | Separation by differential solubility of the salt |
| Typical Purity | >98%[4] | Can achieve very high purity (>99.5%) |
| Advantages | Fast, effective for certain impurities | High selectivity, removes a wide range of impurities |
| Disadvantages | Requires high vacuum, not effective for impurities with similar boiling points | Multi-step (salt formation, isolation, free-basing), potential yield loss in mother liquor |
Protocol 3: Scale-Up Synthesis of tert-Butyl 3,3-Dimethylpiperazine-1-carboxylate
The N-Boc protecting group is widely used to allow for selective reaction at the unprotected nitrogen.
-
Reactor Setup: In a large reactor, dissolve the purified this compound (1.0 eq) in denatured ethanol and heat to approximately 50°C.[4]
-
Reagent Preparation: In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) in denatured ethanol.[4]
-
Controlled Addition: Add the Boc₂O solution to the this compound solution over a period of 1-3 hours, maintaining the temperature at 50°C.[4] Causality: Slow addition is crucial on a large scale to control the off-gassing (CO₂) and the exotherm from the reaction. A rapid addition can lead to a dangerous pressure buildup and a runaway reaction.
-
Reaction Maturation: After the addition is complete, hold the reaction mixture at 50°C for an additional 2 hours to ensure full conversion.[4]
-
Work-up & Isolation: Cool the solution to 20°C. The product, tert-butyl 3,3-dimethylpiperazine-1-carboxylate, can often be isolated by concentration or by proceeding directly to a subsequent salt formation step if required for further purification.[4]
Analytical Quality Control
Robust analytical methods are essential for process control and final product validation.
-
Gas Chromatography (GC): An ideal technique for monitoring reaction progress and assessing the purity of the volatile this compound. A GC method with a flame ionization detector (FID) is standard.[14] Specific capillary columns, like a DB-624, can be effective for separating cis/trans isomers of related dimethylpiperazines, a consideration if isomeric impurities are possible.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is more suitable for analyzing the less volatile N-Boc derivative. A reverse-phase C18 column is typically used.[16] Since the Boc-protected compound has a poor UV chromophore, a charged aerosol detector (CAD) or mass spectrometer (LC-MS) may be required for sensitive detection.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and key intermediates. The spectra should be consistent with the expected structure.[4]
Conclusion
The scale-up synthesis of this compound derivatives is a challenging yet achievable endeavor that requires a deep understanding of chemical reactivity, process safety, and purification science. The protocols outlined in this guide provide a robust framework for producing these valuable pharmaceutical building blocks at scale. By focusing on controlled reaction conditions, implementing appropriate safety measures, and utilizing effective purification and analytical techniques, researchers and drug development professionals can successfully navigate the transition from the laboratory to industrial production.
References
- Process for the preparation of this compound. (2019).
- Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Royal Society of Chemistry.
- Ethylenediamine SAFETY D
- Preparation of 2,5-dimethylpiperazine. (1958).
- Ethylenediamine - SAFETY D
- Purification of Piperazine-Containing Compounds. Benchchem.
- Ethylenediamine SAFETY D
- 2,2-Dimethyl-piperazine. Chem-Impex.
- A Comparative Guide to the Synthesis of Dimethylpiperazine Compounds. Benchchem.
- Synthesis of 2, 2-diniethylpiperazine. ECHEMI.
- ETHYLENEDIAMINE HAZARD SUMMARY. NJ.gov.
- Ethylenediamine - SAFETY D
- Large-Scale Piperazine Synthesis. Benchchem.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Methods for the catalytic synthesis of piperazine. (2015).
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2018). MDPI.
- GC determination of substituted piperazines in pharmaceutical drug substances. (2011). Trade Science Inc.
- Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. (2022).
- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. WO2019193134A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. geneseo.edu [geneseo.edu]
- 10. US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents [patents.google.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Dimethylpiperazine from Reaction Mixtures
Welcome to the technical support center for the purification of 2,2-Dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile heterocyclic compound. My aim is to move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A1: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. Common impurities can be broadly categorized as:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions. For instance, in syntheses involving cyclization, isomers or incompletely cyclized intermediates may be present.[1][2]
-
Solvents and Reagents: Residual solvents or reagents used in the synthesis or work-up.
-
Degradation Products: this compound can be susceptible to oxidation or other degradation pathways depending on storage and handling conditions.[1]
Q2: My crude material is a dark, oily residue. What is the best initial purification step?
A2: For a crude mixture that is significantly impure, a preliminary purification by fractional distillation under reduced pressure is often the most effective first step.[3][4] This method is particularly adept at removing non-volatile impurities and solvents. The reduced pressure is crucial as it lowers the boiling point of this compound, preventing thermal degradation.
Q3: I'm observing poor peak shape and tailing during HPLC analysis of my purified this compound. What could be the cause and how can I fix it?
A3: The basic nature of the two secondary amine groups in this compound can lead to strong interactions with the silica-based stationary phases of many HPLC columns, resulting in poor peak shape. To mitigate this, consider the following:
-
Mobile Phase Additives: Incorporating a small amount of a competing base, like triethylamine (TEA), or an acid, such as trifluoroacetic acid (TFA) or formic acid, in your mobile phase can improve peak symmetry.[5]
-
pH Adjustment: Operating at a lower pH (around 2-3) will ensure the piperazine is fully protonated, which can also enhance peak shape.[5]
-
Alternative Stationary Phases: Consider using columns with different stationary phases, such as those based on phenyl or cyano chemistry, which may offer better selectivity for basic compounds.[5]
Troubleshooting Guides
Problem 1: Low Yield After Fractional Distillation
-
Symptom: A lower than expected amount of purified this compound is recovered after distillation.
-
Potential Causes & Solutions:
-
Inadequate Vacuum: Ensure your vacuum system is achieving the required low pressure. Leaks in the distillation setup are a common culprit.
-
Thermal Degradation: If the distillation temperature is too high, the product may be degrading. A lower pressure will allow for distillation at a lower temperature.
-
Inefficient Condensation: Check that your condenser is adequately cooled to ensure all the vaporized product is being collected.
-
Co-distillation with Impurities: If a significant impurity has a boiling point close to that of this compound, it may co-distill, leading to a lower yield of pure product in the desired fraction. In this case, a subsequent purification step like recrystallization will be necessary.
-
Problem 2: Persistent Impurities After Recrystallization
-
Symptom: Analytical data (e.g., GC-MS, NMR) shows the presence of impurities even after recrystallization.
-
Potential Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may not be effectively solubilizing the impurities or may be co-precipitating them with the product. Experiment with different solvent systems, including two-solvent systems where the product is soluble in one solvent at elevated temperatures and insoluble in the second.[6][7]
-
Supersaturation Issues: Cooling the solution too rapidly can lead to the trapping of impurities within the crystal lattice. Allow for slow cooling to promote the formation of pure crystals.
-
Structurally Similar Impurities: Impurities with similar structures to this compound may co-crystallize. In such cases, converting the free base to a salt (e.g., a tartrate salt) can alter the crystallization properties and facilitate the separation of impurities.[3]
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for the initial purification of crude this compound to remove non-volatile impurities and solvents.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude this compound.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. A patent for a similar compound, this compound, indicates a boiling point of 35°C-43°C at 0.001-0.0015 MPa.[3]
-
Analysis: Analyze the collected fractions for purity using an appropriate analytical technique such as GC-MS.
Protocol 2: High-Purity Purification by Recrystallization via Salt Formation
This protocol is designed to achieve high purity by selectively crystallizing this compound as its DL-tartrate salt.
Methodology:
-
Dissolution: Dissolve the partially purified this compound in a suitable solvent, such as 2-propanol, and heat the solution.[3]
-
Salt Formation: Add a stoichiometric amount of DL-tartaric acid to the heated solution.[3]
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the this compound DL-tartrate salt. Stirring overnight can aid in complete precipitation.[3]
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the collected crystals with a small amount of cold 2-propanol to remove any adhering impurities.[3]
-
Drying: Dry the purified salt under vacuum.
-
(Optional) Regeneration of Free Base: The pure this compound free base can be regenerated from the salt by treatment with a suitable base and subsequent extraction.
Data Presentation
| Purification Method | Purity Achieved (Typical) | Scale | Key Advantages | Key Disadvantages |
| Fractional Distillation | 85-98%[3] | Large | Effective for removing non-volatile impurities and solvents. | Not effective for impurities with similar boiling points.[5] |
| Recrystallization (as salt) | >99%[3] | Small to Large | Can achieve very high purity; effective for removing a wide range of impurities. | Requires an additional step to regenerate the free base. |
| Column Chromatography | >98% | Small to Medium | High resolution for separating structurally similar impurities.[5] | Can be challenging due to the basicity of the compound; may require method development.[8][9] |
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for the purification of this compound.
Troubleshooting Logic for Low Recrystallization Yield
Caption: Troubleshooting flowchart for low yield in recrystallization.
References
- Ligand-exchange chromatography of diamines and polyamines. (n.d.). Analytical Chemistry.
- Process for the preparation of this compound. (2019).
- Derivatization and Separation of Aliph
- Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
- Preparation of dimethylpiperazine. (n.d.).
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
- Two-Solvent Recrystalliz
- Impurities and Degrad
- RECRYSTALLIZATION. (n.d.).
- Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
Sources
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. WO2019193134A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. US3029240A - Preparation of dimethylpiperazine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Purification of 2,2-Dimethylpiperazine
Welcome to the technical support center for the synthesis and purification of 2,2-dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
I. Understanding the Chemistry: Common Impurities and Their Origins
The successful purification of this compound hinges on a thorough understanding of the potential impurities that can arise during its synthesis. The primary route to this compound often involves the reduction of 3,3-dimethylpiperazin-2-one. However, alternative syntheses, such as the reaction of 2-chloro-2-methylpropanal with ethylenediamine followed by hydrogenation, are also employed. Each route presents a unique impurity profile.
Q1: What are the most common impurities I should expect in my crude this compound, and how are they formed?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic pathway. Below is a summary of common impurities and their formation mechanisms.
| Impurity | Structure | Formation Mechanism |
| Unreacted Starting Material | 3,3-Dimethylpiperazin-2-one | Incomplete reduction of the lactam starting material. This can be due to insufficient reducing agent, short reaction times, or low reaction temperatures. |
| Intermediate Species | 6,6-Dimethyl-1,2,3,6-tetrahydropyrazine | Incomplete hydrogenation of the tetrahydropyrazine intermediate in syntheses involving the cyclization of 2-chloro-2-methylpropanal with ethylenediamine. |
| N-Oxides | This compound-N-oxide | Oxidation of the tertiary amine nitrogens of the piperazine ring. This can occur during the reaction if oxidizing agents are present, or upon exposure of the purified product to air over time.[1][2] |
| Positional Isomers | 2,5-Dimethylpiperazine, 2,6-Dimethylpiperazine | Formation of these isomers is possible if the synthesis precursors are not regiochemically pure or if reaction conditions allow for rearrangement. For example, in the synthesis from isopropanolamine, a mixture of isomers can be produced.[3] |
| Oligomeric Byproducts | Higher molecular weight species | Self-reaction of starting materials or intermediates, particularly at elevated temperatures. For instance, piperazine itself can form oligomers under certain conditions. |
Diagram: Impurity Formation Pathways
Caption: Common impurity formation pathways in this compound synthesis.
II. Troubleshooting Purification Challenges
Even with a well-optimized synthesis, purification is often the most challenging step. This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
A. Fractional Distillation
Fractional distillation under reduced pressure is a primary method for purifying this compound, which has a predicted boiling point of approximately 155°C at atmospheric pressure.[4] Vacuum distillation is necessary to prevent decomposition at high temperatures.
Q2: I'm having trouble separating my product from a close-boiling impurity during vacuum distillation. What can I do?
A2: This is a common challenge, especially if you have positional isomers or the tetrahydropyrazine intermediate. Here’s a systematic approach to improve your separation:
-
Optimize Your Vacuum: A lower, more stable vacuum will decrease the boiling points of all components and can improve the boiling point separation between your product and impurities. Aim for a stable vacuum in the range of 10-40 mmHg.
-
Increase the Column Efficiency:
-
Packing Material: Ensure your fractionating column is packed with an appropriate material, such as Raschig rings or Vigreux indentations, to increase the number of theoretical plates.
-
Column Length: A longer fractionating column will provide more surface area for repeated vaporization-condensation cycles, leading to better separation.
-
-
Control the Heating Rate: A slow, steady heating rate is crucial. Rapid heating can cause "bumping" and carry impurities over with the product. Allow the temperature gradient to establish slowly in the column.
-
Collect Fractions: Do not attempt to collect the entire product in a single fraction. Collect small, sequential fractions and analyze their purity by GC-MS. This will allow you to isolate the purest fractions and combine them.
Diagram: Fractional Distillation Troubleshooting
Caption: Troubleshooting poor separation in vacuum distillation.
B. Recrystallization
Recrystallization can be a highly effective technique for removing small amounts of impurities. The key is to find a suitable solvent or solvent system. This compound is a low-melting solid with good solubility in water and many organic solvents.[5]
Q3: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid because the temperature is above its melting point. This is a common issue with low-melting solids. Here's how to troubleshoot this:
-
Lower the Saturation Temperature: Your solution is likely too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Change the Solvent System:
-
Single Solvent: Try a solvent with a lower boiling point.
-
Two-Solvent System: This is often the best solution. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[6][7] Common solvent pairs for amines include ethanol/water and hexane/acetone.[8]
-
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q4: I have a very low yield after recrystallization. What are the likely causes?
A4: Low recovery is a frequent frustration. Consider these possibilities:
-
Too Much Solvent: You may have used too much solvent to dissolve the crude product. Use the minimum amount of hot solvent necessary.
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.[9]
C. Column Chromatography
For challenging separations, such as removing closely related isomers, column chromatography can be a powerful tool.
Q5: I'm struggling to get good separation of my this compound on a silica gel column. The product either stays on the column or comes out with everything else. What should I try?
A5: The basic nature of amines can lead to strong interactions with the acidic silica gel, causing tailing and poor separation. Here are some strategies to overcome this:
-
Use a Basic Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to your mobile phase. This will neutralize the acidic sites on the silica gel and improve the elution of your amine.
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reverse-Phase (C18): For more polar impurities, reverse-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA to improve peak shape) can be effective.
-
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities and then your product, followed by more polar impurities.
III. Analytical Methods for Purity Assessment
Accurate determination of purity is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for analyzing the purity of this compound and identifying impurities.[10][11]
Q6: How do I set up a GC-MS method to analyze the purity of my this compound?
A6: A typical GC-MS method for piperazine derivatives would involve the following:
-
Column: A mid-polarity capillary column, such as a DB-17 or equivalent ((50%-Phenyl)-methylpolysiloxane), is a good starting point.[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Operate in split mode to avoid overloading the column.
-
Temperature Program: Start with an initial oven temperature of around 100-150°C, hold for a few minutes, then ramp up to a final temperature of 250-280°C.
-
Mass Spectrometer: Use electron ionization (EI) and scan a mass range that includes the molecular ion of this compound (m/z 114) and potential impurities.
By comparing the retention times and mass spectra of the peaks in your sample to those of known standards, you can identify and quantify the impurities present.
IV. Detailed Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
This protocol is designed for the purification of crude this compound containing less volatile impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column.
-
Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
-
Ensure all glass joints are properly greased and sealed for a good vacuum.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Begin heating the distillation flask gently with a heating mantle.
-
Observe the vapor front rising slowly up the distillation column.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
When the temperature at the distillation head stabilizes, begin collecting the main product fraction. For this compound, the boiling point will depend on the vacuum achieved (e.g., approximately 64-68°C at 3.5-4.5 mbar).
-
Monitor the temperature closely. A drop in temperature indicates that the main product has finished distilling.
-
Stop the distillation before the flask goes to dryness.
-
Analyze the purity of the collected fractions by GC-MS.
-
Protocol 2: Purification of this compound by Two-Solvent Recrystallization
This protocol is suitable for removing small amounts of impurities from a semi-pure product.
-
Solvent Selection:
-
Experiment with small amounts of the crude product to find a suitable solvent pair (e.g., ethanol/water, hexane/acetone). The goal is to find a "good" solvent that dissolves the compound well when hot and a "poor" solvent that causes it to precipitate when added to the hot solution.
-
-
Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and heat the mixture to boiling with stirring until the solid dissolves completely.
-
While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Determine the purity of the recrystallized product by GC-MS and measure the melting point.
-
V. References
-
Chem-Impex. 2,2-Dimethyl-piperazine. [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. Recrystallization - Part 2.
-
Thieme. Product Class 3: Amine N-Oxides. Science of Synthesis.
-
Solubility of Things. 2,5-Dimethylpiperazine. [Link]
-
University of Houston. recrystallization-2.doc.pdf.
-
ResearchGate. Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry. 2012.
-
Wikipedia. Amine oxide. [Link]
-
Asian Journal of Chemistry. Synthesis of Tertiary Amine N-Oxides-A Review. 2012.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
University of California, Los Angeles. Lab2 Distillation handout1.
-
DSpace@MIT. 7.6. Two-Solvent Recrystallization Guide.
-
YouTube. Recrystallization | MIT Digital Lab Techniques Manual. 2010.
-
Evotec. Preparative Chromatography. [Link]
-
Chemistry LibreTexts. 5.4: Vacuum Distillation. [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
Reddit. In distillation using a vacuum, I understand that the boiling points of the compounds lower when the pressure is lowered. But would it also make the boiling points less farther apart? If so how? : r/Mcat. 2019.
-
University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures.
-
IUCrData. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. 2022.
-
National Technical Information Service. Solubility of Organic and Inorganic Chemicals in Selected Solvents. 1980.
-
Analytical CHEMISTRY. An Indian Journal. GC determination of substituted piperazines in pharmaceutical drug substances. 2011.
-
BenchChem. Technical Support Center: Managing Long-Chain Geminal Diamines.
-
Google Patents. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine.
-
Google Patents. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
-
Journal of Pharmaceutical Sciences and Pharmacology. GC-MS and IR Studies on the Six Possible Ring Regioisomeric Dimethylphenylpiperazines. 2017.
-
MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. 2018.
-
Shimadzu Corporation. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
-
BenchChem. Navigating the Solubility and Stability of 2,2'-Dimethylbenzidine in Organic Solvents: A Technical Guide.
-
Senshu University Repository. Byproducts in the Synthesis of Di-2-pyrazinylmethane. 2018.
-
ChemSynthesis. 1,4-dimethyl-5,6-diphenyl-1,2,3,4-tetrahydropyrazine.
-
Chemical Synthesis Database. 6-methyl-2,3,4,5-tetrahydropyridine.
-
Scholars.Direct. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. 2020.
-
QIAGEN. Plasmid DNA Purification Troubleshooting. [Link]
-
Cheméo. Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6). [Link]
-
BenchChem. Overcoming by-products in chemical synthesis of 2,5-Dimethylpyrazine.
-
NIST WebBook. 1,2,3,6-Tetrahydropyridine. [Link]
-
PubChem. 1,4-Dimethylpiperazine. [Link]
Sources
- 1. Amine oxide - Wikipedia [en.wikipedia.org]
- 2. asianpubs.org [asianpubs.org]
- 3. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 4. 2,2-DIMETHYL-PIPERAZINE CAS#: 84477-72-5 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. hakon-art.com [hakon-art.com]
Technical Support Center: High-Purity Crystallization of 2,2-Dimethylpiperazine
Welcome to the technical support center for the crystallization of 2,2-dimethylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this versatile compound in their laboratory and manufacturing processes. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges you may encounter.
Section 1: Fundamentals of this compound Crystallization
This compound is a cyclic diamine that serves as a critical building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] Achieving high purity is often essential for its intended application, and crystallization is a powerful technique for this purpose. The success of crystallization hinges on the principle of differential solubility: the compound of interest and its impurities exhibit different solubilities in a given solvent system, allowing for the selective precipitation of the pure compound.
This compound is known to be soluble in water and various organic solvents.[1] This solubility is typically temperature-dependent, forming the basis for the most common crystallization method: cooling crystallization.
Section 2: Crystallization Methodologies for this compound
Based on the physicochemical properties of this compound and general practices for similar compounds, several crystallization techniques can be successfully employed.
Cooling Crystallization
This is the most straightforward method and should be the first approach for purifying this compound. It relies on the principle that the solubility of this compound in a selected solvent is significantly higher at elevated temperatures than at lower temperatures.
Workflow for Cooling Crystallization:
Caption: A general workflow for anti-solvent crystallization.
Melt Crystallization
For compounds that are thermally stable, melt crystallization can be a highly effective, solvent-free purification method. This technique involves melting the crude this compound and then slowly cooling it to allow for the formation of pure crystals, while impurities remain concentrated in the liquid phase.
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The cooling process is too rapid, preventing nucleation. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Try adding a seed crystal of pure this compound.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| "Oiling out" occurs (a liquid separates instead of solid crystals). | - The boiling point of the solvent is higher than the melting point of this compound.- The solution is too concentrated.- The cooling is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Consider using a lower-boiling point solvent.- For anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring. |
| The crystal yield is low. | - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The final cooling temperature is not low enough.- Premature crystallization occurred during hot filtration. | - Reduce the amount of solvent used for dissolution.- After initial crystallization, cool the flask in an ice bath to maximize crystal formation.- Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| The crystals are colored or appear impure. | - Impurities have co-precipitated with the product.- The cooling was too fast, trapping impurities within the crystal lattice. | - Perform a second recrystallization of the obtained crystals.- Consider a pre-treatment of the solution with activated charcoal to remove colored impurities (add charcoal to the hot solution and filter before cooling).- Ensure a slow cooling rate to allow for selective crystallization. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures. Based on the properties of similar compounds, good starting points for screening include:
-
Alcohols: Isopropanol, ethanol, and methanol. Mixtures with water can also be effective.
-
Aromatic Hydrocarbons: Toluene has been reported for the recrystallization of a similar compound, cis-2,6-dimethylpiperazine.
-
Ketones: Acetone may be a suitable solvent or anti-solvent.
A systematic approach to solvent screening using small quantities of your crude material is highly recommended.
Q2: How can I perform a solvent screening for the crystallization of this compound?
-
Place a small amount of your crude this compound into several test tubes.
-
Add a different potential solvent to each test tube, drop by drop, at room temperature until the solid just dissolves.
-
If the solid is very soluble at room temperature, that solvent is likely not suitable for cooling crystallization but might be a "good" solvent for anti-solvent crystallization.
-
For solvents that do not dissolve the solid at room temperature, gently heat the test tube. If the solid dissolves upon heating, it is a good candidate for cooling crystallization.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields the most abundant, well-formed crystals is the most promising.
Q3: My this compound is a low melting solid. Can I still use cooling crystallization?
Yes. The key is to choose a solvent with a boiling point that is lower than the melting point of this compound to avoid "oiling out." If the compound melts before it dissolves, you may be observing a melting point depression due to impurities. In such cases, adding a small amount of solvent can help.
Q4: What are the common impurities in crude this compound?
The impurities will depend on the synthetic route used. Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents. For example, in the synthesis from 3,3-dimethylpiperazin-2-one, unreacted starting material and over-alkylation products could be present. A good understanding of your synthetic pathway is crucial for devising an effective purification strategy.
Q5: How can I improve the purity of my this compound if a single crystallization is not sufficient?
A second recrystallization is often effective. For stubborn impurities, you might consider a different purification technique prior to the final crystallization, such as distillation or column chromatography.
Section 5: Detailed Experimental Protocols
Protocol 1: Cooling Crystallization of this compound from Isopropanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot isopropanol until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Quickly filter the hot solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization of this compound using Ethanol and Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of ethanol at room temperature with stirring.
-
Anti-Solvent Addition: Slowly add deionized water dropwise to the stirred solution until a persistent turbidity is observed.
-
Crystal Growth: Gently warm the mixture until the solution becomes clear again. Then, allow it to cool slowly to room temperature, and subsequently in an ice bath.
-
Isolation and Washing: Isolate the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Section 6: Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents (General Guidance)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Potential Crystallization Method |
| Water | Soluble | Highly Soluble | Cooling Crystallization (potentially with a co-solvent) |
| Ethanol | Soluble | Highly Soluble | Cooling Crystallization, Anti-Solvent (with water/hexane) |
| Isopropanol | Moderately Soluble | Highly Soluble | Cooling Crystallization |
| Toluene | Sparingly Soluble | Soluble | Cooling Crystallization |
| Acetone | Soluble | Highly Soluble | Anti-Solvent (with a non-polar solvent) |
| Hexane | Insoluble | Sparingly Soluble | Anti-Solvent (with a polar solvent) |
Note: This table provides general guidance. Experimental verification is essential for your specific sample and purity requirements.
References
-
Chem-Impex. (n.d.). 2,2-Dimethyl-piperazine. [Link]
- Google Patents. (n.d.).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2013). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]
Sources
troubleshooting low yield in 2,2-Dimethylpiperazine reactions
Welcome to the technical support center for the synthesis of 2,2-dimethylpiperazine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice rooted in established chemical principles.
I. Troubleshooting Low Yields and Reaction Failures
This section addresses specific experimental issues in a question-and-answer format, providing in-depth causal analysis and step-by-step protocols to overcome them.
Question 1: My reaction yield is consistently low when synthesizing this compound via the cyclization of ethylenediamine with acetone. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound from ethylenediamine and acetone are a frequent challenge. The primary bottlenecks are typically incomplete formation of the intermediate imine, the 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, and inefficient reduction of this intermediate.[1] Several factors can contribute to these issues.
Root Cause Analysis:
-
Inefficient Imine Formation: The initial condensation reaction between ethylenediamine and acetone to form the cyclic imine intermediate is an equilibrium-driven process. The water generated as a byproduct can hydrolyze the imine, shifting the equilibrium back towards the starting materials.[2]
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent for the subsequent hydrogenation of the imine are critical. An insufficiently active catalyst or improper reaction conditions can lead to incomplete conversion.[2][3]
-
Side Reactions: Competing side reactions, such as the formation of linear polymers from the reaction of ethylenediamine and acetone, can consume starting materials and reduce the overall yield of the desired cyclic product.[4]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve low-yield issues in this synthesis.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Recommended Actions & Protocols:
A. Enhancing Imine Formation:
To drive the equilibrium towards the formation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, it is crucial to remove the water generated during the reaction.
-
Protocol 1: Use of a Dehydrating Agent:
-
In a round-bottom flask, combine ethylenediamine and a suitable solvent like toluene.
-
Add anhydrous magnesium sulfate or molecular sieves to the mixture.
-
Slowly add acetone to the stirred suspension.
-
Monitor the reaction by TLC or GC-MS until the ethylenediamine is consumed.
-
B. Optimizing the Reduction Step:
The catalytic hydrogenation of the imine intermediate is a key step. The choice of catalyst and reaction conditions are paramount for high conversion.
-
Protocol 2: Catalytic Hydrogenation:
-
Once the imine formation is complete, carefully filter out the dehydrating agent.
-
Transfer the filtrate containing the imine to a high-pressure reactor.
-
Add a suitable catalyst, such as Palladium on carbon (Pd/C).[1]
-
Pressurize the reactor with hydrogen gas (typically 0.2-0.8 MPa) and heat to a temperature between 40-80°C.[1]
-
Monitor the reaction progress by GC-MS until the imine is fully converted to this compound.
-
| Parameter | Recommended Range | Notes |
| Catalyst | 5-10% Pd/C | Ensure the catalyst is fresh and not poisoned. |
| Hydrogen Pressure | 0.2 - 0.8 MPa | Higher pressure can improve reaction rates.[1] |
| Temperature | 40 - 80 °C | Higher temperatures may lead to side reactions.[1] |
| Solvent | Methanol, THF, Toluene | The choice of solvent can influence catalyst activity.[1] |
C. Product Purification:
After the reaction is complete, proper purification is necessary to isolate the this compound.
-
Protocol 3: Purification by Distillation:
-
After the reaction, cool the mixture and carefully filter out the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can then be purified by vacuum distillation.[1]
-
Question 2: I am observing the formation of significant byproducts during my synthesis. What are these byproducts and how can I minimize them?
Answer:
Byproduct formation is a common issue that can significantly lower the yield and complicate the purification of this compound. The nature of these byproducts depends on the specific synthetic route employed.
Common Byproducts and Their Formation:
-
Over-alkylation Products: In syntheses involving alkylating agents, the secondary amine product can react further to form tertiary amines.[5]
-
Ring-Opening Products: Under harsh reaction conditions, the piperazine ring can undergo cleavage, leading to linear amine byproducts.[6]
-
Polymeric Materials: As mentioned previously, the reaction of diamines with ketones can lead to the formation of polymeric side products.[4]
Strategies for Minimizing Byproducts:
-
Control of Stoichiometry: Carefully controlling the molar ratio of the reactants is crucial. Using a slight excess of one reactant can sometimes favor the formation of the desired product.
-
Milder Reaction Conditions: Employing lower temperatures and shorter reaction times can help to minimize the formation of degradation and rearrangement byproducts.[6]
-
Selective Catalysts: The use of highly selective catalysts can promote the desired reaction pathway over competing side reactions.[6]
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from ethylenediamine and acetone?
A1: The synthesis proceeds in two main steps:
-
Cyclic Imine Formation: Two molecules of acetone react with one molecule of ethylenediamine in a condensation reaction to form the cyclic intermediate, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine. This reaction involves the formation of two imine bonds and the elimination of two molecules of water.
-
Reduction: The C=N double bond in the tetrahydropyrazine intermediate is then reduced to a C-N single bond through catalytic hydrogenation to yield the final product, this compound.
Caption: Simplified reaction mechanism for this compound synthesis.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, several other methods have been reported, although the cyclization of ethylenediamine with acetone followed by reduction is a common approach. An alternative method involves the reduction of 3,3-dimethylpiperazin-2-one with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[7]
Q3: How can I effectively monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides more quantitative information and can be used to determine the relative amounts of starting materials, intermediates, and products in the reaction mixture.
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: As with any chemical synthesis, it is essential to follow standard laboratory safety procedures. Specific hazards to be aware of include:
-
Flammable Solvents: Many of the solvents used, such as methanol and THF, are flammable. Ensure that all operations are carried out in a well-ventilated fume hood away from ignition sources.
-
Hydrogen Gas: Catalytic hydrogenation involves the use of flammable and potentially explosive hydrogen gas. Use appropriate high-pressure equipment and follow established safety protocols.
-
Corrosive Reagents: Some reagents used in alternative synthetic routes may be corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- BenchChem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
- Google Patents. (n.d.). WO2019193134A1 - Process for the preparation of this compound.
- BenchChem. (n.d.). Troubleshooting guide for reductive amination of 2-aminobenzaldehydes.
- BenchChem. (n.d.). Troubleshooting low yield in the reductive amination of 2,5-anhydro-D-mannose.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ResearchGate. (n.d.). Cyclocondensation of ethylenediamine with acetone and methyl ethyl ketone as a synthetic route to 14-membered azamacrocyclic compounds.
- ChemicalBook. (n.d.). 2,2-DIMETHYL-PIPERAZINE CAS#: 84477-72-5.
Sources
- 1. WO2019193134A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,2-DIMETHYL-PIPERAZINE CAS#: 84477-72-5 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethylpiperazine Synthesis
Welcome to the technical support center for the synthesis of 2,2-Dimethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the synthesis of this valuable heterocyclic building block. This compound is a key intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and enhance the efficiency and scalability of your reactions.
Overview of a Modern Synthetic Pathway
A robust and industrially applicable process for preparing this compound begins with isobutyraldehyde and proceeds through a chlorinated intermediate, followed by cyclization and catalytic hydrogenation.[2] This multi-step synthesis is designed to avoid hazardous reagents like bromine and minimize complex purification steps that have hindered older methods.[2]
The overall transformation can be visualized as follows:
-
Chlorination: Isobutyraldehyde is chlorinated to form 2-chloro-2-methylpropanal.
-
Cyclization: The resulting 2-chloro-2-methylpropanal is reacted with ethylenediamine to form the cyclic imine intermediate, 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.[2]
-
Reduction: The intermediate is then reduced via catalytic hydrogenation to yield the final product, this compound.[2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific challenges you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low Yield and Polymer Formation during Chlorination
Question: My reaction of isobutyraldehyde with sulfuryl chloride (SO₂Cl₂) is producing a thick, polymeric residue with a low yield of the desired 2-chloro-2-methylpropanal. What is causing this and how can I prevent it?
Answer: This is a common issue stemming from the inherent instability of α-chloro aldehydes, which have a strong tendency to self-polymerize or trimerize.[2] The key to success in this step is precise temperature control and immediate processing.
-
Causality: The reaction between isobutyraldehyde and sulfuryl chloride is highly exothermic. If the temperature rises uncontrollably (e.g., above 30-35°C), it significantly accelerates the rate of side reactions, including polymerization of the 2-chloro-2-methylpropanal product.[2]
-
Troubleshooting Strategies:
-
Strict Temperature Control: The addition of isobutyraldehyde to sulfuryl chloride must be done slowly while maintaining a low reaction temperature, typically between 18°C and 28°C.[2] Use of an ice bath or a cryostat is essential for large-scale reactions.
-
Depolymerization Step: If you suspect polymer formation, the crude 2-chloro-2-methylpropanal can be treated to reverse this process. Before reacting it with ethylenediamine, dilute the intermediate with an organic solvent (e.g., toluene) and add a catalytic amount of a strong acid, such as methanesulfonic acid. Heating this solution to above 90°C can break down the polymeric and trimeric forms back into the monomeric α-chloro aldehyde, making it available for the subsequent cyclization step.[2]
-
Issue 2: Inefficient Cyclization and Low Imine Intermediate Yield
Question: The reaction between my crude 2-chloro-2-methylpropanal and ethylenediamine is not going to completion, resulting in a low yield of the 6,6-dimethyl-1,2,3,6-tetrahydropyrazine intermediate. How can I optimize this cyclization?
Answer: The efficiency of this bimolecular cyclization step depends on managing the stoichiometry, pH, and reaction temperature to favor the desired intramolecular condensation.
-
Causality: The reaction involves the formation of two C-N bonds. Incomplete reaction can be due to the deactivation of reagents or suboptimal conditions that do not sufficiently drive the reaction forward. The presence of HCl, a byproduct of the chlorination step, can protonate the ethylenediamine, reducing its nucleophilicity.
-
Troubleshooting Strategies:
-
Base Addition: Add a base, such as sodium hydroxide, to the ethylenediamine solution before introducing the 2-chloro-2-methylpropanal. This neutralizes any residual acid and ensures the ethylenediamine is in its more nucleophilic free-base form.
-
Temperature Management: The reaction is typically run at a controlled temperature, for instance, by maintaining the mixture at 60-65°C for a set period (e.g., 90 minutes) to ensure the reaction proceeds to completion without promoting side reactions.[2]
-
Solvent Choice: The reaction is often performed in a biphasic system (e.g., toluene and water) which can help in separating the organic product from aqueous byproducts and unreacted starting materials.[2]
-
Issue 3: Sluggish or Incomplete Catalytic Hydrogenation
Question: My catalytic hydrogenation of the 6,6-dimethyl-1,2,3,6-tetrahydropyrazine intermediate is very slow or stalls before completion. What factors should I investigate?
Answer: Incomplete hydrogenation is almost always linked to catalyst activity, hydrogen pressure, or the presence of catalyst poisons.
-
Causality: Catalytic hydrogenation involves the transfer of hydrogen from the catalyst surface to the C=N double bond of the tetrahydropyrazine ring. The efficiency of this process is highly dependent on the catalyst's surface area, the absence of inhibiting species, and sufficient hydrogen availability at the reaction site.
-
Troubleshooting Strategies:
-
Catalyst Selection & Handling: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[2] Ensure the catalyst is fresh and has not been exposed to air or moisture for extended periods, which can reduce its activity. Use a reputable supplier.
-
Solvent Purity: The intermediate should be dissolved in a suitable alcohol, such as methanol or ethanol, for the hydrogenation.[2] Ensure the solvent is of high purity and free from potential catalyst poisons like sulfur or halogen compounds.
-
Reaction Parameters: The reaction is sensitive to both temperature and pressure. Insufficient pressure will result in a low concentration of dissolved hydrogen, slowing the reaction rate. Operating within an optimized range is critical for success.
-
Data Presentation: Hydrogenation Optimization
The following table summarizes typical reaction parameters for the catalytic hydrogenation step, derived from established industrial processes.[2]
| Parameter | Recommended Range | Rationale |
| Catalyst | 5% or 10% Pd/C | Provides high activity and selectivity for the reduction of the C=N bond.[2] |
| Solvent | Methanol, Ethanol | Excellent solubility for the substrate and good compatibility with the catalyst.[2] |
| Temperature | 40°C to 80°C | Balances reaction rate with catalyst stability. Higher temperatures may lead to side reactions or catalyst degradation.[2] |
| H₂ Pressure | 0.2 MPa to 0.8 MPa (approx. 29-116 psi) | Ensures sufficient hydrogen concentration in the solution to drive the reaction efficiently without requiring specialized high-pressure equipment.[2] |
Visualization of Experimental Workflows
Troubleshooting Workflow for Low Product Yield
The following diagram outlines a logical process for diagnosing the cause of low overall yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Experimental Protocols
Protocol: Synthesis of this compound from Isobutyraldehyde
This protocol is an illustrative example based on a patented industrial process.[2] Researchers should adapt it with appropriate safety precautions and scale-specific considerations.
Step 1: Preparation of 2-Chloro-2-methylpropanal
-
Charge a reactor with sulfuryl chloride (1.9 eq.).
-
Cool the reactor to 18°C.
-
Slowly add isobutyraldehyde (1.0 eq.) over approximately 2 hours, ensuring the internal temperature is maintained between 18°C and 28°C throughout the addition.
-
After the addition is complete, warm the reaction mixture to 30-35°C.
-
Carefully add a small amount of water (e.g., 0.1 eq.) to quench any excess sulfuryl chloride.
-
Optional Depolymerization: Dilute the crude product with toluene, add a catalytic amount of methanesulfonic acid, and heat to >90°C if polymerization is suspected.
Step 2: Cyclization to 6,6-Dimethyl-1,2,3,6-tetrahydropyrazine
-
In a separate reactor, prepare a solution of ethylenediamine and sodium hydroxide in water.
-
Add the crude 2-chloro-2-methylpropanal solution from Step 1 to the ethylenediamine mixture.
-
Heat the reaction mixture to 60-65°C and maintain for 90 minutes.
-
Cool the mixture to room temperature and allow the layers to separate.
-
Collect the upper organic layer containing the tetrahydropyrazine intermediate.
Step 3: Catalytic Hydrogenation to this compound
-
Dilute the organic solution from Step 2 with methanol.
-
Charge a suitable hydrogenation reactor with the solution and a 5% Pd/C catalyst.
-
Pressurize the reactor with hydrogen to 0.2-0.8 MPa.
-
Heat the mixture to 40-80°C and stir until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.
-
The resulting solution contains crude this compound.
Step 4: Purification
-
Concentrate the solution from Step 3 under reduced pressure to remove the solvents (toluene, methanol).
-
Purify the crude this compound by distillation under high vacuum (e.g., 35-43°C at 0.001-0.0015 MPa) to obtain the pure product.[2]
-
Alternative Purification: For purification via salt formation, dissolve the crude product in a suitable solvent like 2-propanol and add a stoichiometric amount of an acid, such as DL-tartaric acid. The resulting salt will precipitate and can be isolated by filtration, yielding a high-purity solid.[2]
References
- Process for the preparation of this compound.
- Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers (RSC Publishing).
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
- Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
- Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers (RSC Publishing).
- Technical Support Center: Large-Scale Piperazine Synthesis. BenchChem.
- 2,2-Dimethyl-piperazine. Chem-Impex.
Sources
side reactions to avoid with 2,2-Dimethylpiperazine
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to mitigate common side reactions encountered when using 2,2-Dimethylpiperazine.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the piperazine core, but its unique reactivity is dominated by the gem-dimethyl group at the C-2 position. This structural feature imparts significant steric hindrance around the adjacent secondary amine (N-1), rendering it less nucleophilic and more sterically encumbered than the distal secondary amine (N-4). This inherent asymmetry is the primary determinant of its reaction profile and the key to controlling selectivity and avoiding unwanted side products.
This guide will dissect the common challenges and side reactions—such as lack of selectivity, over-alkylation/acylation, and catalyst inhibition—providing field-proven solutions and the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and general reactivity of this compound.
Q1: What are the primary stability and handling concerns for this compound?
A1: this compound is a stable compound under recommended storage conditions, which include keeping it in a dark place under an inert atmosphere at room temperature. However, its basic and nucleophilic nature makes it susceptible to certain conditions:
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[1]
-
Atmospheric Reactivity: As a secondary amine, it can slowly react with atmospheric carbon dioxide to form carbamates. While this is a slow process, for high-purity applications, it is crucial to handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, releasing irritating vapors and nitrogen oxides (NOx).[1]
Q2: How does the steric hindrance of the gem-dimethyl group fundamentally affect reactivity?
A2: The two methyl groups at the C-2 position create a sterically congested environment around the N-1 nitrogen. This has two major consequences:
-
Reduced Nucleophilicity at N-1: The steric bulk hinders the approach of electrophiles to the N-1 nitrogen, making it a significantly weaker nucleophile compared to the unshielded N-4 nitrogen.[2][3] This is the most critical factor for controlling regioselectivity.
-
Enhanced Basicity (Relative to Nucleophilicity): Similar to other hindered amines like 2,2,6,6-tetramethylpiperidine, the steric shielding diminishes nucleophilicity more than it does basicity.[2] The lone pair is still available to abstract protons, but it cannot easily participate in substitution reactions.[4]
This disparity between the two nitrogen atoms is the key to achieving selective functionalization at the N-4 position.
Caption: Steric shielding at N-1 vs. the accessible N-4.
Q3: What is the most common side reaction when using this compound, and how is it generally managed?
A3: The most pervasive side reaction is di-substitution (e.g., di-alkylation or di-acylation) leading to a mixture of mono- and di-functionalized products, along with unreacted starting material. This occurs because the initial mono-substituted product (at N-4) is often still reactive enough to undergo a second reaction at N-1.
General Management Strategies:
-
Stoichiometric Control: Use a large excess of this compound relative to the electrophile to statistically favor the mono-substituted product.
-
Protecting Group Strategy: The most robust method is to selectively protect one nitrogen, perform the reaction on the other, and then deprotect. The N-Boc group is ideal for this purpose.
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity by favoring the more kinetically accessible N-4 position.
Troubleshooting Guides by Reaction Type
Guide 1: Alkylation Reactions
Alkylation of piperazines is a cornerstone of library synthesis, but controlling selectivity is a common challenge.
Q: I'm getting a mixture of mono- and di-alkylated products. How do I selectively synthesize the mono-N-alkylated product?
A: This is the classic selectivity problem. The mono-alkylated product can be difficult to separate from the di-alkylated byproduct and the starting diamine.
Causality: The N-4 mono-alkylated piperazine product is still a secondary amine and remains nucleophilic. If reaction conditions are too harsh or the stoichiometry is not controlled, it will react further to give the di-alkylated product.
Troubleshooting & Optimization:
| Strategy | Protocol Summary | Advantages | Disadvantages |
| 1. Use Excess Piperazine | Use 3-5 equivalents of this compound relative to the alkyl halide. The reaction is typically run in a polar solvent like ethanol or acetonitrile.[5] | Simple, one-step procedure. Economical if the piperazine is inexpensive. | Requires a difficult purification to remove excess diamine. Not atom-economical. |
| 2. N-Boc Protection | First, protect the piperazine to form tert-butyl 3,3-dimethylpiperazine-1-carboxylate. This is achieved by reacting this compound with a slight excess of Di-tert-butyl dicarbonate (Boc)₂O. The less hindered N-4 is selectively protected. Then, alkylate the remaining N-1 amine, followed by acidic deprotection (e.g., TFA or HCl in dioxane). | Provides excellent control and high purity of the desired isomer.[5] | Adds two steps (protection/deprotection) to the synthesis. |
| 3. Reductive Amination | Instead of an alkyl halide, use an aldehyde or ketone. React this compound with the carbonyl compound in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). | Milder conditions. Avoids the formation of quaternary ammonium salts.[5][6] | Limited to the availability of the corresponding aldehyde/ketone. |
| 4. Flow Chemistry | React stoichiometric amounts of the piperazine and alkyl halide in a continuous flow reactor. The precise mixing and short residence time can significantly enhance selectivity for the mono-alkylated product.[5] | Excellent control over stoichiometry and temperature, leading to high selectivity. | Requires specialized equipment. |
Detailed Protocol: Selective Mono-Boc Protection
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in the same solvent and add it dropwise to the cooled piperazine solution over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 1M citric acid) to remove any unreacted diamine, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-Boc protected product, which can often be used without further purification.
Q: My alkylation reaction is extremely slow, even at elevated temperatures. What can I do?
A: This often occurs when attempting to alkylate the more sterically hindered N-1 position (for example, on an N-4 protected piperazine).
Causality: The neopentyl-like environment of the N-1 amine severely restricts the transition state of an SN2 reaction, leading to a high activation energy.[3][4]
Troubleshooting & Optimization:
-
Change the Alkylating Agent: Switch from a less reactive alkylating agent (e.g., alkyl chloride) to a more reactive one (alkyl iodide > alkyl bromide > alkyl chloride).
-
Increase Temperature: While this can promote side reactions, using a high-boiling polar aprotic solvent like DMF or DMSO can help overcome the activation barrier.
-
Add a Catalyst: For sluggish reactions, adding a catalytic amount of sodium iodide (NaI) can convert an alkyl chloride or bromide in situ to the more reactive alkyl iodide (Finkelstein reaction).
-
Use a Stronger Base: Ensure a suitable non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) is present to scavenge the HX generated during the reaction.
Caption: Troubleshooting workflow for slow alkylation reactions.
Guide 2: Acylation Reactions
Acylation is generally more straightforward than alkylation but can still present challenges with selectivity and reactivity.
Q: My acylation with an acid chloride is giving low yields and forming a stable salt. What is happening?
A: This is a common issue when a base is omitted from the reaction.
Causality: The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of acyl chloride that reacts. This HCl will protonate the basic nitrogen atoms of the piperazine, forming an unreactive ammonium salt. This effectively shuts down the reaction by removing the nucleophilic free base from the solution.
Troubleshooting & Optimization:
-
Add a Base: Always include at least two equivalents of a non-nucleophilic base for every one equivalent of the piperazine. One equivalent is to neutralize the HCl produced, and the other is to ensure the piperazine remains as a free base. Tertiary amines like triethylamine (TEA) or DIPEA are excellent choices.
-
Use Schotten-Baumann Conditions: For a biphasic reaction, use an aqueous solution of sodium hydroxide as the base with the organic reactants in a solvent like DCM. The piperazine will be acylated at the interface.
-
Alternative Acylating Agents: Use an acid anhydride. The reaction produces a carboxylic acid byproduct, which is less aggressive than HCl and can be more easily managed.
Guide 3: N-Arylation (Cross-Coupling) Reactions
Cross-coupling reactions like the Buchwald-Hartwig amination are powerful but sensitive to catalyst inhibition.
Q: My Buchwald-Hartwig amination with this compound is sluggish or fails completely. What are the likely causes?
A: Heterocyclic amines, especially pyrazines and piperazines, are notorious for inhibiting palladium catalysts.[7]
Causality: The lone pair of electrons on the nitrogen atoms can coordinate strongly to the palladium center. In the case of this compound, the N-4 nitrogen of the starting material or product can act as a bidentate ligand with the palladium, leading to the formation of a stable, off-cycle complex that deactivates the catalyst.
Troubleshooting & Optimization:
-
Select a Robust Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[7] Use catalysts based on sterically bulky, electron-rich phosphine ligands that can both promote reductive elimination and shield the palladium center from inhibitory coordination.
-
Recommended Ligands: Biarylphosphine ligands such as RuPhos, SPhos, or XPhos are specifically designed for coupling reactions with nitrogen heterocycles.[7]
-
Recommended Pre-catalysts: Use air-stable Pd(II) or Pd(0) pre-catalysts like RuPhos Pd G3 or SPhos Pd G2, which are designed for reliable activation.
-
-
Ensure Rigorous Inert Conditions: Oxygen can degrade the phosphine ligands and the active Pd(0) catalyst. Thoroughly degas all solvents and the reaction mixture (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling argon through the solvent for 30 minutes).[7]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.
Caption: Buchwald-Hartwig cycle and the catalyst deactivation pathway.
References
-
Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine . ResearchGate. [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent . ResearchGate. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? . ResearchGate. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? . PubMed Central (PMC). [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility . PubMed Central (PMC). [Link]
- Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography.
-
Steric hindrance . Khan Academy via YouTube. [Link]
-
Initial alkylation experiment with 2,5‐dimethylpyrazine N‐oxide . ResearchGate. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties . National Institutes of Health (NIH). [Link]
-
Impurities: guideline for residual solvents . European Medicines Agency (EMA). [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate . White Rose eTheses Online. [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles . Organic Chemistry Portal. [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation . Organic Syntheses. [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines . MDPI. [Link]
-
Friedel-Crafts Reactions . Chemistry LibreTexts. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles . MDPI. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
stability of 2,2-Dimethylpiperazine under different pH conditions
Technical Support Center: 2,2-Dimethylpiperazine
A Guide to pH-Dependent Stability and Experimental Best Practices
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This compound is a versatile building block in pharmaceutical and chemical synthesis, but its behavior is intrinsically linked to pH.[1][2] Understanding and controlling this parameter is the key to reproducible and successful experimentation. This guide addresses the common challenges and questions encountered in the lab, providing both troubleshooting solutions and foundational knowledge.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental properties of this compound that are critical for experimental design.
Q1: What are the pKa values of this compound, and what do they mean for my experiments?
What this means for you:
-
pKa1 (~9.4-9.7): This value corresponds to the equilibrium between the monoprotonated form [(CH₃)₂C₄H₇N₂H]⁺ and the neutral free base [(CH₃)₂C₄H₇N₂]. Above this pH, the molecule is predominantly in its neutral, more nucleophilic form.
-
pKa2 (~5.35): This value represents the equilibrium between the diprotonated form [(CH₃)₂C₄H₇N₂H₂]²⁺ and the monoprotonated form. Below this pH, both nitrogen atoms are protonated, and the molecule carries a +2 charge.
These values are critical because they dictate the molecule's charge, solubility, and reactivity in your system. For instance, if you are performing a nucleophilic substitution reaction, working at a pH > 10 is essential to ensure the availability of the free base's lone-pair electrons.
Q2: How does the protonation state of this compound change with pH?
A: The dominant species of this compound in solution is entirely dependent on the pH. The relationship can be visualized as a series of equilibria.
Caption: Protonation states of this compound vs. pH.
Q3: How does pH affect the solubility of this compound?
A: The solubility is directly tied to the protonation state.
-
Acidic to Neutral pH (pH < 9): In this range, the molecule exists primarily as its mono- or diprotonated salt. These charged species are generally highly soluble in aqueous and polar protic solvents.[7] The dihydrochloride salt form is often supplied for this reason, as it readily dissolves in water.[8]
-
Basic pH (pH > 10): The molecule is in its neutral free base form. While still soluble in water due to hydrogen bonding, its solubility in non-polar organic solvents increases significantly.[1][7] If you are performing an extraction into a solvent like dichloromethane or ethyl acetate, you must first basify the aqueous layer to a pH > 10 to convert the piperazine to its neutral form.
Q4: What are the recommended storage conditions for this compound and its salts?
A: For long-term stability, this compound should be stored at room temperature or refrigerated (0-8°C), in a dark place under an inert atmosphere (e.g., argon or nitrogen).[1][5][9] This is because piperazine derivatives can be susceptible to oxidative degradation, which is often catalyzed by air and light.[10] The compound is also hygroscopic, so keeping it in a tightly sealed container is crucial.[6]
Part 2: Troubleshooting Guide
Direct answers to specific experimental problems you might encounter.
Scenario 1: Unexpected Reaction Byproducts or Low Yield
Q: My reaction yield is significantly lower than expected when using this compound in an acidic medium (e.g., pH 4-6). What is the likely cause?
A: The most probable cause is the protonation of the piperazine nitrogens. In a pH range of 4-6, your this compound is almost entirely in its non-nucleophilic diprotonated and monoprotonated forms. The lone pairs on the nitrogen atoms are unavailable to participate in the desired reaction (e.g., acylation, alkylation).
Troubleshooting Steps:
-
Check the pH: Before adding your electrophile, ensure the pH of your reaction mixture is adjusted to be at least 1-2 units above the pKa1 (~9.4), so typically pH > 10.5.
-
Choice of Base: Use a non-nucleophilic base (e.g., triethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃, NaOH) to deprotonate the piperazine salt in situ or to scavenge acid produced during the reaction.
-
Solvent Considerations: If using an aqueous system, ensure your reagents are stable at the required basic pH.
Scenario 2: Sample Degradation in Solution
Q: I prepared a stock solution of this compound in an aqueous buffer for a screening assay. After a week, I see new peaks in my LC-MS and the parent peak has decreased. What is happening?
A: This indicates chemical degradation. The two most common culprits for piperazine derivatives in solution are oxidative and thermal degradation.
-
Oxidative Degradation: Piperazines can be oxidized, a process often catalyzed by trace metal ions (like Cu²⁺ or Fe²⁺) and exposure to atmospheric oxygen.[11][12] This can lead to ring-opening or the formation of various byproducts.
-
Thermal Degradation: While generally stable, prolonged exposure to high temperatures (>120°C) can cause degradation, especially in the presence of CO₂ or other reactants.[13][14][15] This is less likely at room temperature but can be a factor if solutions are heated.
Preventative Measures:
-
Use High-Purity Water: Use deionized, HPLC-grade water to minimize metal ion contamination.
-
Consider a Chelator: For long-term storage, adding a small amount (~100 µM) of a chelating agent like EDTA can sequester catalytic metal ions.
-
Degas Your Solvent: Before preparing the solution, sparging the buffer with nitrogen or argon for 15-20 minutes can remove dissolved oxygen.
-
Store Properly: Store stock solutions at 4°C or -20°C in amber vials to protect from light and slow down degradation kinetics.
Scenario 3: Inconsistent Analytical Results
Q: My HPLC analysis of a this compound-containing sample shows poor peak shape (tailing) and shifting retention times between runs. How can I fix this?
A: This is a classic chromatography issue when dealing with basic compounds. The problem arises from interactions between the protonated amine and residual acidic silanols on the silica-based C18 column. The shifting retention is likely due to slight variations in the mobile phase pH.
Method Development Solutions:
-
Mobile Phase pH Control: The key is to operate at a pH far from the pKa values.
-
Low pH (~2-3): Use a buffer like 0.1% trifluoroacetic acid (TFA) or formic acid. At this pH, the piperazine is fully protonated, and the column's silanols are suppressed, leading to sharp, reproducible peaks.
-
High pH (~10-11): Use a high-pH stable column (e.g., hybrid silica) with a buffer like ammonium bicarbonate or a low concentration of ammonium hydroxide. At this pH, the piperazine is neutral, minimizing ionic interactions with the column.
-
-
Avoid Mid-Range pH: Do not use a mobile phase with a pH between 5 and 9. In this range, both the piperazine and the column silanols exist in a mixed ionic state, leading to poor chromatography.
Part 3: Key Experimental Protocols
Protocol 1: General Method for Assessing pH-Dependent Stability
This protocol provides a framework to test the stability of this compound in your specific formulation or buffer system. It is a self-validating system where the initial timepoint (T=0) serves as the baseline control.
Materials:
-
This compound
-
HPLC-grade water and acetonitrile (ACN)
-
Buffers of interest (e.g., pH 4.0 citrate, pH 7.4 phosphate, pH 10.0 carbonate)
-
HPLC system with UV detector or Mass Spectrometer
-
C18 HPLC column (low-pH stable)
-
Class A volumetric flasks and pipettes
Methodology:
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of this compound in a 50:50 ACN:Water mixture. This organic-rich solution will serve as a stable reference.
-
Test Solution Preparation: For each buffer to be tested, dilute the stock solution to a final concentration of 50 µg/mL. Prepare enough volume for all time points.
-
Initial Analysis (T=0): Immediately after preparation, inject a sample of each test solution and the stock solution onto the HPLC. This is your baseline.
-
Analytical Method Example:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% ACN with 0.1% TFA
-
Gradient: 5% B to 95% B over 10 minutes
-
Detection: 210 nm (or appropriate wavelength for derivatives)
-
-
Incubation: Store the remaining test solutions under the desired conditions (e.g., 25°C, 40°C).
-
Time-Point Analysis: At specified intervals (e.g., 24h, 48h, 1 week), inject the stored samples.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. Calculate the percentage remaining. A stable sample should show <5% degradation over the course of the experiment. Look for the appearance of new peaks, which would indicate degradation products.
Quantitative Data Summary
| Property | Value | Source / Comment |
| pKa1 (Conjugate Acid) | ~9.38 - 9.73 | Based on prediction and piperazine data.[3][5] |
| pKa2 (Conjugate Acid) | ~5.35 | Based on piperazine data.[3] |
| pH for >99% Free Base | > 11.5 | For nucleophilic reactions or extraction. |
| pH for >99% Diprotonated | < 3.5 | For consistent chromatography at low pH. |
| Recommended Storage | Room Temp or 0-8°C | Inert atmosphere, protected from light.[1][5][9] |
Part 4: Advanced Topics & Workflow Visualization
Troubleshooting Workflow for Stability Issues
If you encounter unexpected degradation, this workflow can help diagnose the root cause.
Caption: A logical workflow for troubleshooting degradation.
References
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. (URL: [Link])
-
Gao, Y., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. (URL: [Link])
-
Nwaoha, C., et al. (2017). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. (URL: [Link])
-
Al-Dahhan, M. H., et al. (2019). Degradation of aqueous piperazine in carbon dioxide capture. Journal of the Taiwan Institute of Chemical Engineers. (URL: [Link])
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. (URL: [Link])
-
Siva Kumari, K., et al. A Validated GC method for the determination of Piperazine, 1-Methyl Piperazine and 1-Ethyl Piperazine in Sildenafil Citrate bulk drug. Analytical Chemistry: An Indian Journal. (URL: [Link])
-
Freeman, S. A., et al. (2010). Thermal degradation of piperazine and its structural analogs. Energy Procedia. (URL: [Link])
-
Goti, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. (URL: [Link])
-
Nielsen, P., et al. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. International Journal of Greenhouse Gas Control. (URL: [Link])
-
Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Rudra, S., et al. (2017). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. National Energy Technology Laboratory. (URL: [Link])
-
Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology. (URL: [Link])
-
This compound - Lead Sciences. (URL: [Link])
-
This compound | CAS#:84477-72-5 - Chemsrc. (URL: [Link])
-
Chen, E., et al. (2011). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Energy Procedia. (URL: [Link])
-
Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin. (URL: [Link])
-
Al-Enizi, A. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. (URL: [Link])
-
Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. (URL: [Link]
-
Bhatt, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. (URL: [Link])
-
This compound dihydrochloride - PubChem. (URL: [Link])
-
2,5-Dimethylpiperazine - Solubility of Things. (URL: [Link])
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- 5. 2,2-DIMETHYL-PIPERAZINE CAS#: 84477-72-5 [m.chemicalbook.com]
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- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
preventing di-substitution in 2,2-Dimethylpiperazine reactions
Welcome to the technical support center for 2,2-Dimethylpiperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reactions involving this uniquely substituted piperazine. Our focus is to provide in-depth, field-proven insights and actionable troubleshooting strategies to achieve high selectivity for mono-substituted products, a common and critical challenge in the synthesis of novel chemical entities.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in pharmaceutical and materials science due to the conformational rigidity and specific steric profile imparted by the gem-dimethyl group. However, like its parent scaffold, piperazine, it possesses two secondary amine nitrogens (N1 and N4), creating a competitive environment for substitution reactions that often leads to undesired di-substituted byproducts.
The inherent asymmetry of this compound, with one nitrogen (N1) being sterically hindered by the adjacent gem-dimethyl group and the other (N4) being more accessible, provides a handle for achieving selectivity that is not present in symmetrical piperazines. This guide will explore how to exploit this structural feature and other strategic controls to master your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, providing not just solutions but the underlying chemical principles.
Question 1: My reaction is producing a significant amount of the 1,4-di-substituted byproduct, even with a 1:1 stoichiometry. What is the primary cause and how can I fix it?
Answer: This is the most prevalent issue in piperazine chemistry. The formation of di-substituted products, even at a 1:1 molar ratio, is driven by the fact that the initial mono-substituted product is often still a potent nucleophile, capable of reacting with the remaining electrophile.[1][2]
Primary Causes & Strategic Solutions:
-
Statistical Probability & Reactivity: In a 1:1 mixture, the electrophile has a statistical chance of reacting with either the starting material or the mono-substituted product. The mono-substituted product can sometimes be even more nucleophilic than the starting piperazine, exacerbating the problem.[2]
-
Solution 1: Excess Piperazine (Statistical Control): The most straightforward method to favor mono-substitution is to use a large excess of this compound (typically 3-10 equivalents).[1][2] This ensures that the electrophile is statistically far more likely to encounter an unreacted piperazine molecule, driving the reaction towards the mono-substituted product. The main drawback is the need to remove a large amount of excess starting material during workup.
-
Solution 2: Slow Addition of Electrophile: Adding the electrophile (e.g., alkyl halide, acyl chloride) dropwise over an extended period, especially at low temperatures (e.g., 0 °C), maintains a low instantaneous concentration of the electrophile.[1][3] This minimizes its opportunity to react with the newly formed mono-substituted product.
-
-
Reaction Conditions: Higher temperatures and prolonged reaction times provide the activation energy and opportunity for the less reactive nitrogen of the mono-substituted piperazine to react.[1]
-
Solution: Optimize Reaction Conditions:
-
Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second substitution more significantly than the first, thus improving selectivity.[1][4]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the limiting reagent and the formation of products. Quench the reaction as soon as the optimal amount of mono-substituted product has formed to prevent further reaction.[1]
-
-
Question 2: I've tried using excess piperazine, but purification is difficult and my yields of the desired mono-substituted product are still not optimal. What is a more robust method for ensuring mono-selectivity?
Answer: When statistical control is insufficient or impractical, a protection-deprotection strategy is the most reliable method for achieving high mono-selectivity. The use of a protecting group allows you to chemically "block" one nitrogen, direct the reaction to the other, and then remove the block.[5][6]
The N-Boc Protection Strategy:
The tert-butyloxycarbonyl (Boc) group is the most common and versatile protecting group for this purpose due to its ease of introduction and its stability to many reaction conditions, yet straightforward removal under acidic conditions.[4][5][6]
Key Advantages:
-
High Selectivity: Virtually eliminates the formation of di-substituted byproducts.[2]
-
Clean Reactions: Often results in easier purification compared to methods using a large excess of starting material.
Considerations:
-
Multi-step Process: Adds two steps (protection and deprotection) to the overall synthesis, which can lower the total yield.[2][6]
-
Cost: Reagents like di-tert-butyl dicarbonate (Boc₂O) add to the overall cost of the synthesis.[2]
Question 3: A multi-step protection strategy is not ideal for my project's timeline and budget. Is there a one-pot method to achieve high mono-selectivity?
Answer: Yes, an effective and economical one-pot method is the in situ mono-protonation of the piperazine. This technique leverages the difference in basicity between the free base and the mono-protonated salt to deactivate one of the nitrogen atoms.[2][7]
Mechanism of Action: By adding one equivalent of a suitable acid (e.g., HCl, acetic acid) to two equivalents of this compound, you create a mixture containing the piperazinium mono-salt. The protonated nitrogen is rendered non-nucleophilic, effectively acting as an in situ protecting group. The substitution reaction then occurs selectively at the remaining free nitrogen.[7][8]
Advantages:
-
One-Pot Synthesis: Avoids separate protection and deprotection steps, saving time and resources.[7]
-
Cost-Effective: Uses inexpensive acids instead of specialized protecting group reagents.[2]
Troubleshooting:
-
The nucleophilicity of the unprotonated nitrogen in the mono-salt is lower than in the free base. This may necessitate longer reaction times or slightly higher temperatures compared to reactions with the unprotected piperazine.[2]
Frequently Asked Questions (FAQs)
Q: Does the gem-dimethyl group on this compound favor mono-substitution?
A: Yes, significantly. The two methyl groups on the C2 carbon create substantial steric hindrance around the adjacent nitrogen (N1).[9] This makes the N4 nitrogen the more sterically accessible and kinetically favored site for the first substitution. While this inherent structural bias does not completely prevent di-substitution, it makes achieving mono-selectivity easier for this compound compared to unsubstituted piperazine.
Q: How does the choice of electrophile affect di-substitution?
A: The reactivity of the electrophile is a critical factor. Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) are more prone to causing di-substitution because they react quickly with both the starting material and the mono-substituted product.[1] Less reactive electrophiles provide a larger window to control the reaction and isolate the mono-substituted product before the second reaction occurs.
Q: Which base should I use for my reaction?
A: If a base is required, using a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferable to strong bases like sodium hydroxide (NaOH) or lithium diisopropylamide (LDA).[1][4] A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and making it more susceptible to a second substitution.
Q: My mono-substituted product is water-soluble. How can I improve its extraction during workup?
A: This is a common issue, especially with smaller, more polar substituents.
-
pH Adjustment: Ensure the aqueous phase is sufficiently basic (pH 11-12) to fully deprotonate the piperazine nitrogen, making the product less polar.
-
Solvent Choice: Try extracting with a more polar organic solvent like chloroform (CHCl₃) instead of dichloromethane (DCM) or ethyl acetate.[8]
-
Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This decreases the solubility of organic compounds in the aqueous phase and can drive your product into the organic layer.
Data Summary & Protocol Guides
Comparison of Mono-Substitution Strategies
| Strategy | Stoichiometry (Piperazine:Electrophile) | Typical Yield Range | Pros | Cons |
| Excess Piperazine | 3:1 to 10:1 | 70-80%[2] | One-step, cost-effective. | Difficult removal of excess piperazine. |
| N-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for substitution step[2] | High selectivity, clean reaction. | Multi-step process, higher cost.[2][6] |
| In Situ Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile) | 60-89%[2] | One-pot synthesis, good yields. | May require longer reaction times.[2] |
Experimental Protocol: Mono-N-Alkylation using Excess Piperazine
This protocol details a standard procedure for the mono-N-alkylation of this compound using benzyl bromide as a representative electrophile.
Materials:
-
This compound (5.71 g, 50 mmol, 5 equivalents)
-
Benzyl bromide (1.71 g, 10 mmol, 1 equivalent)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5 eq.) in anhydrous DCM (80 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Dissolve benzyl bromide (1 eq.) in anhydrous DCM (20 mL).
-
Add the benzyl bromide solution dropwise to the stirred piperazine solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the benzyl bromide is consumed.[1]
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL) to remove the bulk of the excess piperazine hydrochloride salt.
-
Wash the organic layer with saturated NaHCO₃ solution (1 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
- BenchChem Technical Support Team. (2025).
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
Pavel, P. et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. [Link]
-
Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
- BenchChem Technical Support Team. (2025). Steric hindrance of 2,2,6,6-Tetramethylpiperidine. BenchChem.
-
Hanes, R. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Regioselectivity of 2,2-Dimethylpiperazine Functionalization
Welcome to the technical support center for the regioselective functionalization of 2,2-dimethylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this valuable scaffold. The inherent asymmetry of this compound presents unique challenges in achieving selective functionalization at the N1 versus the N4 position. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N4 substituted products in my reaction?
The two nitrogen atoms in this compound exhibit different steric and electronic properties. The N1 nitrogen is a secondary amine adjacent to a quaternary carbon, making it sterically hindered. The N4 nitrogen is a less hindered secondary amine. The regioselectivity of a reaction is a delicate balance between steric hindrance and the nucleophilicity of the nitrogen atoms. Reactions that are highly sensitive to steric bulk will preferentially occur at the less hindered N4 position, while reactions governed primarily by electronics may show less selectivity.
Q2: How can I favor mono-functionalization over di-functionalization?
Achieving mono-functionalization requires careful control of reaction stoichiometry and conditions. Using a stoichiometric amount or a slight excess of the piperazine relative to the electrophile can favor mono-substitution. Additionally, slow addition of the electrophile to the reaction mixture can help to minimize di-substitution by keeping its concentration low. The choice of solvent and temperature can also play a crucial role; lower temperatures often increase selectivity.
Q3: What is the best strategy for selectively functionalizing the N1 position?
Directly functionalizing the sterically hindered N1 position is challenging. The most reliable method is to employ an orthogonal protection strategy.[1] This involves first protecting the more reactive N4 nitrogen with a suitable protecting group (e.g., Boc), performing the desired functionalization at the N1 position, and then deprotecting the N4 nitrogen. This multi-step approach offers precise control over the regioselectivity.
Q4: Can I functionalize the carbon backbone of this compound?
Yes, C-H functionalization of the piperazine ring is an emerging area of research.[2][3] Methods such as α-lithiation followed by trapping with an electrophile, transition-metal-catalyzed C-H activation, and photoredox catalysis have been developed to introduce substituents onto the carbon atoms of the piperazine ring.[2][4] These advanced techniques can provide access to novel analogs with diverse substitution patterns.
Troubleshooting Guides
This section provides detailed troubleshooting for common functionalization reactions of this compound.
Guide 1: Regioselective N-Alkylation (Reductive Amination)
Reductive amination is a widely used method for N-alkylation.[5] However, controlling regioselectivity with this compound can be problematic.
Common Issue: Poor regioselectivity, resulting in a mixture of N1- and N4-alkylated products.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor regioselectivity in reductive amination.
Detailed Protocol: N4-Selective Reductive Amination with a Bulky Aldehyde
-
Dissolve: In a round-bottom flask, dissolve this compound (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add Carbonyl: Add the sterically bulky aldehyde or ketone (1.0 eq) to the solution.
-
Add Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.
-
Stir: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify: Purify the crude product by column chromatography on silica gel.
Causality: The use of a sterically demanding carbonyl compound increases the steric barrier for the reaction to occur at the already hindered N1 position, thus favoring the formation of the N4-alkylated product.[6]
Guide 2: Regioselective N-Acylation
N-acylation with acyl chlorides or anhydrides is another fundamental transformation. Steric hindrance plays a significant role in determining the regiochemical outcome.
Common Issue: Formation of a mixture of N1- and N4-acylated products, and di-acylated byproduct.
Troubleshooting Strategies and Expected Outcomes:
| Strategy | Rationale | Expected Outcome |
| Use a bulky acylating agent (e.g., pivaloyl chloride) | The steric bulk of the acylating agent will preferentially react with the less hindered N4 nitrogen.[7] | Increased selectivity for the N4-acylated product. |
| Slow addition of the acylating agent at low temperature (e.g., 0 °C) | Maintains a low concentration of the electrophile, minimizing di-acylation and potentially improving N4 selectivity. | Higher yield of the mono-acylated product with improved regioselectivity. |
| Employ an orthogonal protection strategy | Protects the N4 position, allowing for exclusive acylation at the N1 position.[1] | Selective formation of the N1-acylated product. |
Detailed Protocol: N1-Selective Acylation via Orthogonal Protection
-
N4-Protection: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM). Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (1.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Purify the N4-Boc-2,2-dimethylpiperazine.
-
N1-Acylation: Dissolve the purified N4-Boc-2,2-dimethylpiperazine (1.0 eq) in DCM and cool to 0 °C. Add the desired acyl chloride (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq). Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract with DCM. Dry the organic layer, concentrate, and purify the N1-acyl-N4-Boc-2,2-dimethylpiperazine by column chromatography.
-
N4-Deprotection: Dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) and stir at room temperature.[8] Monitor the deprotection by TLC or LC-MS. Upon completion, concentrate the reaction mixture and neutralize with a base (e.g., saturated aqueous NaHCO₃) to obtain the desired N1-acylated product.
Guide 3: Regioselective N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10]
Common Issue: Low yield and/or poor regioselectivity in the coupling of this compound with aryl halides.
Reaction Optimization Workflow:
Caption: Key parameters for optimizing Buchwald-Hartwig amination of this compound.
Detailed Protocol: N4-Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.
-
Add Solvent: Add anhydrous toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Causality: The choice of ligand is critical in Buchwald-Hartwig amination.[11] Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can influence the regioselectivity by interacting with the sterically different environments of the two nitrogen atoms.[12]
References
- BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- BenchChem. (2025).
- ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- MDPI. (2021).
-
Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
- PubMed. (2016).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Sodiq, A., et al. (2014). The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. Energy Procedia, 63, 1256-1267. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
PubMed. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]
-
ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF. [Link]
Sources
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- 2. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Stereoselective Synthesis of 2,2-Dimethylpiperazine Analogs
Welcome to the technical support center for the synthesis of chiral 2,2-dimethylpiperazine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the C2-quaternary stereocenter within this valuable scaffold. The piperazine motif is a cornerstone in modern pharmaceuticals, and introducing stereochemical complexity, particularly a gem-disubstituted chiral center, opens new avenues in drug discovery by exploring three-dimensional chemical space.[1] However, this synthetic challenge is significant.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in mechanistic principles and field-proven strategies.
Part 1: Troubleshooting Common Synthetic Challenges
This section addresses specific problems encountered during the synthesis of this compound analogs in a direct question-and-answer format.
Question 1: My enantioselectivity is low (<90% ee) in the key stereocenter-forming reaction. What are the likely causes and how can I improve it?
Answer: Achieving high enantioselectivity in the construction of a quaternary stereocenter is the central challenge. Low enantiomeric excess (ee) typically points to issues with the catalyst system, substrate, or reaction conditions. The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of N-protected piperazin-2-ones is a state-of-the-art method for this transformation, and troubleshooting should focus on its key parameters.[2][3]
Potential Causes & Solutions:
-
Chiral Ligand Integrity and Choice: The choice and quality of the chiral ligand are paramount. Electron-deficient phosphino-oxazoline (PHOX) ligands are often highly effective for this class of transformation.[4][5]
-
Troubleshooting:
-
Verify Ligand Purity: Ensure the ligand is pure and free from oxidized impurities. Store air-sensitive ligands under an inert atmosphere.
-
Experiment with Different Ligands: The optimal ligand can be substrate-dependent. Screen a small panel of related ligands to identify the best performer for your specific analog.
-
Check Metal-to-Ligand Ratio: The stoichiometry between the palladium precursor (e.g., Pd₂(dba)₃) and the ligand is critical for forming the active catalytic species. A slight excess of the ligand is sometimes beneficial, but the optimal ratio should be determined empirically.
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the organization of the transition state, thereby affecting enantioselectivity.
-
Troubleshooting:
-
Solvent Screening: If you are observing poor ee in a standard solvent like THF or Dioxane, consider screening other non-coordinating solvents such as toluene, dichloromethane (DCM), or mixtures thereof.
-
Ensure Anhydrous Conditions: Water can interfere with the catalyst and lead to side reactions, diminishing both yield and selectivity. Use freshly distilled, anhydrous solvents.
-
-
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature.
-
Troubleshooting:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can enhance selectivity by favoring the transition state that leads to the major enantiomer. This may, however, require longer reaction times.
-
-
-
Substrate Quality: Impurities in your starting material (e.g., the piperazin-2-one precursor) can poison the catalyst or participate in undesired side reactions.
-
Troubleshooting:
-
Recrystallize/Re-purify Starting Material: Ensure the allylic carbonate or other precursor is of the highest possible purity before subjecting it to the asymmetric reaction.
-
-
Data Summary: Ligand Effects in Pd-Catalyzed Asymmetric Alkylation
| Chiral Ligand Type | Typical Substrate | Typical Enantioselectivity (ee) | Key Considerations |
| (S)-t-BuPHOX | N-Boc-piperazin-2-one allyl esters | 90-99% | Widely effective, often the first choice for screening.[4] |
| (S)-PhPHOX | N-Boc-piperazin-2-one allyl esters | 85-95% | Can offer complementary selectivity for certain substrates. |
| Electron-Deficient PHOX | N-Boc-piperazin-2-one allyl esters | Up to 98% | Useful for challenging substrates where standard PHOX ligands are less effective.[3] |
Question 2: I'm struggling with the selective protection and deprotection of the N1 and N4 positions. What is a reliable orthogonal strategy?
Answer: The symmetrical nature of the piperazine core makes selective functionalization a classic challenge. An orthogonal protecting group strategy, where one group can be removed without affecting the other, is essential.[6] The most common and reliable combination for this purpose is the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) groups.
Core Strategy:
-
Boc Group: Stable to catalytic hydrogenolysis and basic conditions. Cleaved under strong acidic conditions (e.g., TFA, HCl).[6]
-
Cbz Group: Stable to acidic and basic conditions. Cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[6]
This orthogonality allows you to selectively deprotect either nitrogen atom to proceed with your synthesis.
Troubleshooting & Experimental Protocol:
-
Problem: Incomplete deprotection or cleavage of the wrong group.
-
Solution (Boc Removal): Ensure your acid (e.g., TFA) is fresh and anhydrous. For sensitive substrates, consider using HCl (4M in Dioxane) at 0 °C to room temperature, which can be a milder alternative.
-
Solution (Cbz Removal): Ensure your palladium catalyst (e.g., Pd/C) is active. If the reaction stalls, the catalyst may be poisoned. Filter the reaction mixture through a pad of Celite and add fresh catalyst. Ensure the system is properly flushed with hydrogen.
-
Protocol: Selective Deprotection of a Boc/Cbz-Protected Piperazine
-
Selective Cbz Removal (Revealing N4):
-
Dissolve the N1-Boc-N4-Cbz-2,2-dimethylpiperazine (1.0 eq) in ethanol or methanol.
-
Add Palladium on carbon (10% w/w, ~0.1 eq by weight).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (a balloon is often sufficient for lab scale).
-
Stir vigorously at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 2-12 hours).
-
Carefully filter the mixture through Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the N1-Boc-protected piperazine.
-
-
Selective Boc Removal (Revealing N1):
-
Dissolve the N1-Boc-N4-Cbz-2,2-dimethylpiperazine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA.
-
The product will be the TFA salt. Neutralize with a mild base (e.g., saturated NaHCO₃ solution) during aqueous workup to obtain the free amine.
-
Diagram: Decision-Making for Orthogonal Protecting Groups
Sources
- 1. mdpi.com [mdpi.com]
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Technical Support Center: Work-up Procedures for 2,2-Dimethylpiperazine Reactions
Welcome to the technical support center for 2,2-Dimethylpiperazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile building block. The inherent basicity and solubility of this compound and its derivatives present unique challenges that require carefully considered strategies.[1][2] This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Part 1: General Purification & Work-up Challenges
This section addresses broad issues that are common to various reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: My final this compound derivative is a persistent oil and won't crystallize. How can I effectively purify it?
A1: This is a frequent challenge. When direct crystallization fails, you have several robust alternatives:
-
Salt Formation: The basic nitrogen atoms of the piperazine ring are ideal for forming crystalline salts.[3] Treating your oily product with an acid like hydrochloric acid (in a solvent like dioxane or ether), fumaric acid, or DL-tartaric acid can induce crystallization.[3][4] The resulting salt is often a stable, easily handled solid that can be purified by recrystallization. The purified free base can then be regenerated by dissolving the salt in water and neutralizing with a base like sodium bicarbonate or sodium hydroxide, followed by extraction.[3]
-
Column Chromatography: This is a primary method for purifying oils.[3] However, the basicity of piperazine derivatives can cause significant tailing on standard silica gel. This is due to strong interactions between the basic nitrogens and the acidic silanol groups on the silica surface.[3] See the troubleshooting guide below for mitigating this issue.
-
Vacuum Distillation: If your compound is thermally stable and has a reasonably low molecular weight, vacuum distillation can be highly effective for removing non-volatile impurities.[3]
-
Solvent Trituration: This involves washing the oil with a solvent in which your product has minimal solubility, but the impurities are soluble. Hexanes or diethyl ether are common choices for this purpose.
Q2: I'm seeing significant tailing and poor separation of my compound during silica gel column chromatography. What's happening and how do I fix it?
A2: The tailing you're observing is a classic problem when purifying basic compounds like piperazine derivatives on acidic silica gel.[3] The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a slow, drawn-out elution profile.
Solution: The most effective strategy is to add a basic modifier to your eluent. This modifier competes with your product for the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Triethylamine (TEA): Adding 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate) is the most common and effective solution.[3]
-
Ammonia: For very strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used as part of the eluent system.[3]
Pro-Tip: Before running a large column, always develop a suitable solvent system using Thin Layer Chromatography (TLC). Add 0.5-1% TEA to your developing solvent to see if it improves the spot shape and Rf value. Aim for an Rf of 0.2-0.4 for your product on the TLC plate.[3]
Troubleshooting Guide: Basic Compound Purification
This workflow provides a decision-making process for purifying challenging this compound derivatives.
Caption: Decision workflow for purifying this compound derivatives.
Part 2: Troubleshooting N-Alkylation Reaction Work-ups
A primary challenge in the N-alkylation of this compound is controlling the selectivity between mono- and di-alkylation. The work-up must effectively separate these products from each other and from the starting material.
Frequently Asked Questions (FAQs)
Q3: My alkylation reaction produced a mixture of mono- and di-substituted products. How can I favor mono-alkylation in the first place, and how do I separate the products I have?
A3: Controlling selectivity is key. Di-substitution occurs because the mono-alkylated product is often still basic and nucleophilic enough to react with the remaining alkylating agent.[5]
Strategies to Favor Mono-Alkylation:
-
Excess Piperazine: Use a large excess (3 to 10 equivalents) of this compound relative to the alkylating agent. This statistically favors the alkylating agent encountering an unreacted piperazine molecule.[5]
-
Slow Addition: Add the alkylating agent slowly (dropwise) to the reaction mixture. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation.[5]
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[5]
-
Protecting Groups: The most robust method is to use a protecting group. React this compound with one equivalent of Di-tert-butyl dicarbonate (Boc₂O) to form the mono-Boc-protected derivative. After alkylating the unprotected nitrogen, the Boc group can be easily removed with acid (e.g., TFA or HCl).[6][7]
Separation Strategy: Separating the unreacted piperazine, mono-alkylated, and di-alkylated products can often be achieved by column chromatography. The polarity differences are usually significant enough (Di-alkylated < Mono-alkylated < Piperazine). Remember to use an eluent containing triethylamine to prevent tailing.[3]
Data Summary: Controlling Alkylation Selectivity
| Strategy | Rationale | Common Conditions | Expected Outcome |
| Excess Piperazine | Statistical probability. More unreacted piperazine molecules are available to react than mono-alkylated ones. | 3-10 eq. of this compound. | Improved mono:di ratio, but requires removal of excess starting material.[5] |
| Slow Addition | Maintains a low concentration of the alkylating agent, disfavoring a second reaction. | Add alkylating agent over 30-60 min at 0 °C. | Increased selectivity for the mono-alkylated product.[5] |
| Lower Temperature | Reduces the rate of the less favorable second alkylation reaction. | Run reaction at 0 °C or room temperature instead of elevated temperatures. | Higher proportion of mono-alkylation, but may require longer reaction times.[5] |
| Mono-Boc Protection | Physically blocks one nitrogen, forcing the reaction to occur at the other. | 1. React with Boc₂O. 2. Alkylate. 3. Deprotect with acid. | Highest selectivity, often leading to a much cleaner product profile.[6] |
Part 3: Troubleshooting Boc-Protection & Deprotection
The use of a tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern piperazine chemistry, enabling high regioselectivity. However, both the protection and deprotection steps have potential pitfalls.
Frequently Asked Questions (FAQs)
Q4: I'm trying to make mono-Boc-2,2-dimethylpiperazine, but I'm getting a mixture of starting material, mono-, and di-protected product. How can I improve the selectivity?
A4: Achieving selective mono-protection requires deactivating one of the two chemically similar nitrogen atoms.
-
Acid-Mediated Protection: The most effective method is to protonate one nitrogen using one equivalent of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7] The resulting piperazinium salt is deactivated towards the electrophilic Boc₂O, allowing the free nitrogen to react selectively. This can achieve high yields of the mono-Boc product.[7]
-
Stoichiometric Control: Carefully controlling the stoichiometry by using a sub-stoichiometric amount of Boc₂O (e.g., 0.8 to 0.9 equivalents) can maximize the formation of the mono-protected product, though this will leave some starting material unreacted by design.[7]
Q5: What is the correct work-up procedure after an acidic Boc deprotection with TFA or HCl? My product seems to be staying in the aqueous layer.
A5: This is a common and expected issue. After deprotection with a strong acid like TFA or HCl, your deprotected piperazine product exists as a salt (e.g., a trifluoroacetate or hydrochloride salt).[8] These salts are often highly water-soluble. To recover your product (the free base), you must neutralize the acid.
Standard Deprotection Work-up:
-
Remove Excess Acid: After the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent (e.g., DCM) and excess volatile acid (like TFA).[8]
-
Basify: Dissolve the residue in water or a biphasic mixture of water and an organic solvent like DCM or Ethyl Acetate. Carefully add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH of the aqueous layer is basic (pH > 8).[8] You may observe gas evolution (CO₂) if using bicarbonate.
-
Extract: The neutralized free base will now be soluble in the organic layer. Separate the layers and extract the aqueous phase multiple times (e.g., 3x) with your organic solvent to ensure full recovery.[8]
-
Dry and Concentrate: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified, deprotected product.
Caption: Standard workflow for Boc-deprotection work-up.
Part 4: Experimental Protocols
Protocol 1: General Extractive Work-up for a Neutral or Basic Product
Objective: To isolate a this compound derivative from a reaction mixture after quenching.
-
Quench Reaction: Cool the reaction mixture in an ice bath and quench carefully with water or a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃), depending on the reaction chemistry.
-
Solvent Addition: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous NaHCO₃ (to remove any acidic impurities).
-
Brine (saturated aqueous NaCl) to break up emulsions and begin the drying process.
-
-
Separation: Separate the organic layer.
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification of an Oily Product via Salt Formation
Objective: To crystallize an oily piperazine derivative to enable purification.
-
Dissolution: Dissolve the crude oily product in a minimal amount of a suitable organic solvent in which the resulting salt will be insoluble (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of acid (e.g., 2M HCl in diethyl ether, or a solution of DL-tartaric acid in ethanol) dropwise with stirring.[3][4]
-
Precipitation/Crystallization: The salt may precipitate immediately or require further cooling and stirring to induce crystallization. Stir the mixture in the ice bath for 30-60 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystalline salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (the same one used for the precipitation) to remove soluble impurities.
-
Drying: Dry the salt under vacuum to obtain the purified product as its salt.
-
(Optional) Liberation of Free Base: To recover the free amine, dissolve the purified salt in water and basify the solution to pH > 8 with NaHCO₃ or NaOH. Extract the aqueous layer multiple times with an organic solvent (e.g., DCM), then dry and concentrate the combined organic layers.[3]
References
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- WO2019193134A1 - Process for the preparation of this compound - Google Patents. [URL: https://patents.google.
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Technical Support Center: Optimizing 2,2-Dimethylpiperazine Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into increasing the efficiency of reactions catalyzed by 2,2-Dimethylpiperazine. As a versatile heterocyclic amine, this compound is a valuable component in numerous catalytic systems, particularly in the synthesis of pharmaceuticals and specialty polymers.[1] Its unique steric profile, conferred by the gem-dimethyl group, offers distinct advantages in controlling reactivity and selectivity.[2]
This document provides a structured approach to troubleshooting common experimental challenges and answers frequently asked questions to help you achieve optimal reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
Low yields, slow reaction rates, and unexpected side products are common hurdles in catalysis.[3] This section addresses specific problems you may encounter when using this compound, providing a logical workflow to diagnose and resolve them.
Problem 1: Low or No Product Yield
This is one of the most frequent challenges in cross-coupling and other catalyzed reactions. The root cause often lies in catalyst deactivation, suboptimal conditions, or reagent impurity.[3][4]
Potential Causes & Step-by-Step Solutions:
-
Catalyst Deactivation (Palladium Systems): In palladium-catalyzed reactions like Buchwald-Hartwig or Suzuki-Miyaura couplings, the active Pd(0) species is highly sensitive.[4][5]
-
Cause A: Oxygen Contamination: Exposure to air can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[4]
-
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction under a positive pressure of inert gas using Schlenk line or glovebox techniques.[6]
-
-
Cause B: Ligand Dissociation/Displacement: Substrates, particularly N-heterocycles or primary amines, can sometimes displace the essential phosphine ligand, leading to catalytically dormant palladium complexes.[7] The basic nitrogens of the piperazine itself can interact with the palladium center, potentially inhibiting the catalytic cycle if not properly managed within the reaction design.[4]
-
Solution: The choice of a bulky, electron-rich phosphine ligand is critical.[8][9] Ligands like RuPhos or XPhos can shield the palladium center and promote the desired catalytic pathway.[3][4] Consider increasing the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1) to prevent the formation of inactive, ligand-free palladium aggregates (palladium black).[4]
-
-
Cause C: Thermal Decomposition: Excessively high temperatures can accelerate catalyst decomposition and the formation of palladium black.[4]
-
Solution: Screen a range of temperatures. While heat is often required, find the minimum temperature that provides a reasonable reaction rate. If a reaction stalls, it is often more effective to add a fresh portion of catalyst rather than simply increasing the heat.
-
-
-
Reagent Quality and Stoichiometry:
-
Cause A: Impure Reagents: Water, oxygen, or other reactive impurities in your starting materials, solvents, or the this compound can act as poisons to the catalyst.[6][10]
-
Cause B: Incorrect Base or Stoichiometry: The choice and amount of base are critical. The base activates the nucleophile (the piperazine in many cases) and neutralizes the acid generated during the catalytic cycle.
-
Solution: For C-N coupling reactions, strong, non-nucleophilic bases like NaOt-Bu, KOt-Bu, or Cs₂CO₃ are commonly used. Perform a small-scale screen to determine the optimal base and ensure it is used in the correct stoichiometric amount (typically 1.5-2.5 equivalents).
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical sequence for diagnosing a low-yield reaction.
Sources
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- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Solvent Effects on the Reactivity of 2,2-Dimethylpiperazine
Welcome to the technical support guide for navigating the complexities of 2,2-Dimethylpiperazine chemistry. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, sterically hindered diamine in their synthetic workflows. My goal is to provide not just protocols, but a foundational understanding of why certain choices, particularly solvent selection, are critical for achieving desired outcomes. The inherent asymmetry and steric hindrance of this molecule make solvent effects paramount in controlling regioselectivity and reaction efficiency.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the most common initial queries regarding the fundamental reactivity of this compound.
Q1: What are the key reactive sites on this compound and how do they differ?
The this compound molecule possesses two secondary amine nitrogens, N1 and N4. However, they are not electronically or sterically equivalent.
-
N4-Nitrogen: This nitrogen resembles a typical secondary amine. It is the most basic and nucleophilic site on the molecule, making it the primary target for most electrophilic substitution reactions like alkylation and acylation.[1]
-
N1-Nitrogen: This nitrogen is directly adjacent to the carbon atom bearing two methyl groups. These gem-dimethyl groups create significant steric hindrance, shielding the N1 lone pair and making it far less accessible to incoming electrophiles.
Consequently, nearly all selective reactions on this scaffold target the N4 position. Achieving substitution at N1 requires harsh conditions or specialized strategies that overcome this steric barrier.
Q2: I need to perform a mono-alkylation on the N4 position. Why is my reaction yielding significant di-alkylation byproducts?
This is the most common challenge encountered with piperazine scaffolds. After the first successful alkylation at N4, the resulting product, N1-H-N4-alkyl-2,2-dimethylpiperazine, is still a secondary amine and can react with another equivalent of the electrophile to form the di-substituted product.
Troubleshooting & Solutions:
-
Stoichiometry Control: Use a significant excess of this compound (typically 3-5 equivalents) relative to the limiting electrophile. This statistically favors the reaction of the electrophile with the starting diamine over the mono-substituted product.
-
Solvent-Mediated Precipitation: This is a highly effective strategy. The initial mono-alkylation product is an ammonium salt. By choosing a relatively nonpolar solvent in which this salt is insoluble, the product will precipitate out of the reaction mixture as it forms, effectively preventing it from reacting further.[2]
-
Recommended Solvents: Diethyl ether, hexane, or dichloromethane can be effective.[2] Dissolve the excess this compound in the nonpolar solvent and add the alkylating agent slowly, dropwise, to maintain a low instantaneous concentration. The product salt can then be isolated by simple filtration.
-
Q3: My N-acylation reaction is sluggish and gives a poor yield. What solvent should I be using?
Slow acylation reactions are often a result of poor reactant solubility or suboptimal solvent-reagent interactions. Highly polar, aprotic solvents are generally superior for these transformations.
Causality & Recommendations:
-
The Protic Solvent Problem: Polar protic solvents like ethanol or methanol can form a hydrogen-bonding "cage" around the amine's lone pair.[3] This solvation shell stabilizes the amine but also sterically and electronically hinders its ability to act as a nucleophile, thus slowing the reaction rate.
-
The Aprotic Solvent Advantage: Polar aprotic solvents such as Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile (MeCN) do not form strong hydrogen bonds with the nucleophile. They excel at dissolving the reactants and stabilizing charged intermediates and transition states without "masking" the amine's reactivity. This leads to a significant rate enhancement. For reactions with appreciable yields, solvents like THF, DMF, and DMSO are often optimal.[4] The general trend for increasing nucleophilicity is often DCM < MeCN < DMSO.[5]
Section 2: Advanced Troubleshooting & Mechanistic Insights
Q4: I am attempting a reaction that is sensitive to the transition state energy. How do I choose a solvent based on its dielectric constant?
The dielectric constant (ε) of a solvent reflects its ability to stabilize charges. This property has a profound impact on reaction kinetics, especially when the polarity of the transition state differs significantly from the reactants.
-
For Reactions with Non-Polar Transition States: If the transition state is less polar than the reactants (e.g., in some concerted reactions), a solvent with a lower dielectric constant may accelerate the reaction. For instance, studies on piperidine synthesis have shown that ethanol (ε ≈ 24.5) can lead to faster rates than methanol (ε ≈ 32.7) because it better accommodates a non-polar transition state.[6][7]
-
For Reactions with Polar/Charged Transition States (More Common): For most SN2 reactions involving this compound, the transition state involves significant charge separation. In these cases, a highly polar solvent with a high dielectric constant (e.g., DMSO ε ≈ 47, DMF ε ≈ 37) is beneficial as it stabilizes this polar transition state, lowering the activation energy and increasing the reaction rate.
Data Summary: Solvent Properties and Reactivity Impact
| Solvent | Dielectric Constant (ε, 25°C) | Type | Expected Effect on N4-Alkylation/Acylation Rate | Rationale |
| Hexane | 1.9 | Nonpolar | Very Slow | Poor solubility for salts and polar reactants. |
| Toluene | 2.4 | Nonpolar | Slow | Can be useful for precipitating product salts.[2] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Moderate | Good general-purpose solvent, but less effective at accelerating rates than more polar options.[5] |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Moderate | Good for solubility, often used with strong bases.[4] |
| Ethanol | 24.5 | Polar Protic | Moderate to Slow | H-bonding can reduce the amine's nucleophilicity.[3][8] |
| Methanol | 32.7 | Polar Protic | Moderate to Slow | Stronger H-bonding than ethanol, potentially slower rates.[6] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Fast | Effectively solvates cations, leaving the nucleophile highly reactive.[5] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Very Fast | Excellent for SN2 reactions due to high polarity and aprotic nature.[4] |
| Dimethyl sulfoxide (DMSO) | 47.0 | Polar Aprotic | Very Fast | Among the best for accelerating SN2 reactions; enhances nucleophilicity significantly.[5] |
Q5: Can you illustrate the difference in how protic and aprotic solvents interact with the this compound nucleophile?
Certainly. The diagram below conceptualizes the solvation effect on the key N4-nitrogen.
Caption: Solvent interaction with the N4-amine of this compound.
Section 3: Experimental Protocol & Workflow
This section provides a practical, field-tested protocol and a logical workflow for optimizing your reactions.
Protocol: Regioselective Mono-N4-Alkylation of this compound
Objective: To synthesize 1-benzyl-3,3-dimethylpiperazine with high selectivity.
Materials:
-
This compound (5.0 g, 43.8 mmol, 4.0 eq)
-
Benzyl bromide (1.87 g, 10.9 mmol, 1.0 eq)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 4.0 eq) and anhydrous DCM (80 mL). Stir until fully dissolved. Cool the solution to 0 °C using an ice bath.
-
Slow Addition: Dissolve benzyl bromide (1.87 g, 1.0 eq) in anhydrous DCM (20 mL) and load it into a dropping funnel. Add the benzyl bromide solution dropwise to the stirred piperazine solution over 30 minutes. Causality: Slow addition maintains a high ratio of diamine to electrophile, minimizing di-alkylation.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate (this compound hydrobromide salt) will form. Self-Validation: Monitor the reaction by TLC or LC-MS by taking a small aliquot, quenching it with water, and extracting the organic layer. The disappearance of benzyl bromide indicates reaction completion.
-
Workup:
-
Filter the reaction mixture to remove the hydrobromide salt of the excess starting material.
-
Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 50 mL) to remove any remaining salts and neutralize the solution.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-benzyl-3,3-dimethylpiperazine.
Workflow for Solvent Optimization
The following diagram outlines a logical process for selecting the optimal solvent for a novel reaction involving this compound.
Caption: A logical workflow for optimizing solvent conditions in reactions.
References
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A detailed study on the effect of different solvents and bases on the yield (C3-acylation) and selectivity (C3:C2 acylation) of a model reaction. ResearchGate. Available at: [Link]
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Boobier, S., et al. Predicting Solvent-Dependent Nucleophilicity Parameter with a Causal Structure Property Relationship. White Rose Research Online. Available at: [Link]
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What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. The Journal of Physical Chemistry B, 125(11), 2952–2959. Available at: [Link]
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Nucleophilicity and Solvent Effects. Chemistry LibreTexts. Available at: [Link]
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Nucleophilicity with respect to the solvent. Chemistry Stack Exchange. Available at: [Link]
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Lacroix, J., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. New Journal of Chemistry, 44(33), 14197-14205. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: 2,2-Dimethylpiperazine vs. 2,5-Dimethylpiperazine in Synthesis
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and synthetic organic chemistry, the piperazine scaffold is a cornerstone, celebrated for its prevalence in a myriad of pharmacologically active compounds.[1][2] Its unique physicochemical properties, including its basicity and conformational flexibility, make it a "privileged scaffold" in drug design. However, the strategic placement of substituents on the piperazine ring can dramatically alter its performance in synthesis and the biological activity of its derivatives. This guide provides an in-depth technical comparison of two seemingly similar, yet functionally distinct, building blocks: 2,2-dimethylpiperazine and 2,5-dimethylpiperazine.
This analysis will delve into the nuances of their synthesis, physicochemical properties, and, most critically, their comparative performance in synthetic applications, particularly within the realm of drug discovery. By understanding the subtle yet significant differences imparted by the gem-dimethyl and vicinal dimethyl substitution patterns, researchers can make more informed decisions in the design and execution of their synthetic strategies.
At a Glance: Key Physicochemical and Structural Differences
The seemingly minor shift in the location of two methyl groups on the piperazine ring results in notable differences in the physical and chemical properties of this compound and 2,5-dimethylpiperazine. These differences have profound implications for their reactivity, handling, and the stereochemical outcomes of reactions in which they participate.
| Property | This compound | 2,5-Dimethylpiperazine | Rationale for Differences |
| Structure | Geminal dimethyl substitution | Vicinal dimethyl substitution (exists as cis and trans isomers) | The arrangement of methyl groups on the same carbon atom (geminal) versus adjacent carbon atoms (vicinal) is the fundamental structural differentiator. |
| CAS Number | 84477-72-5[3] | 106-55-8 (mixture of isomers)[4][5] | Unique identifiers for distinct chemical entities. |
| Molecular Weight | 114.19 g/mol [3] | 114.19 g/mol [4] | Isomers have the same molecular formula and therefore the same molecular weight. |
| Boiling Point | ~155 °C[6] | 162-165 °C[7] | The gem-dimethyl substitution may lead to a slightly more compact structure with altered intermolecular forces compared to the vicinal isomers. |
| Melting Point | Low melting solid[3] | 113-118 °C (mixture of isomers)[7] | The ability of the trans-2,5-dimethylpiperazine to pack more efficiently in a crystal lattice contributes to its higher melting point compared to the gem-disubstituted isomer. |
| pKa | Not readily available | pKa1: ~9.7, pKa2: ~5.3[8] | The electronic effect of the methyl groups influences the basicity of the nitrogen atoms. The gem-dimethyl group may exert a different inductive effect compared to the two separate methyl groups in the 2,5-isomer. |
| Solubility | Soluble in water and organic solvents[3] | Soluble in water and organic solvents like ethanol and acetone[9] | The presence of two nitrogen atoms capable of hydrogen bonding confers water solubility to both isomers, while the methyl groups contribute to solubility in organic solvents. |
| Stereochemistry | Achiral | Exists as a pair of enantiomers (R,R and S,S) and a meso compound (R,S)[10] | The C2 and C5 positions in 2,5-dimethylpiperazine are chiral centers, leading to stereoisomerism. This compound has a plane of symmetry and is achiral. |
Navigating the Synthetic Landscape: A Comparison of Preparative Routes
The synthesis of these dimethylpiperazine isomers typically involves distinct strategies, dictated by the desired substitution pattern.
Synthesis of this compound
A common approach to this compound involves the reduction of 3,3-dimethylpiperazin-2-one. This lactam precursor can be synthesized from α-aminoisobutyric acid derivatives.
Experimental Protocol: Reduction of 3,3-Dimethylpiperazin-2-one
-
Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 3,3-dimethylpiperazin-2-one portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction: The reaction mixture is then typically heated to reflux for several hours to ensure complete reduction.
-
Work-up: After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., NaOH).
-
Isolation: The resulting solid is filtered off, and the organic filtrate is dried and concentrated under reduced pressure to yield crude this compound, which can be further purified by distillation or crystallization.
Caption: Synthetic workflow for this compound.
Synthesis of 2,5-Dimethylpiperazine
The synthesis of 2,5-dimethylpiperazine often starts from more readily available precursors and can yield a mixture of cis and trans isomers. A well-established method is the cyclization of 2-aminopropanol-1.[8]
Experimental Protocol: Cyclization of 2-Aminopropanol-1
-
Reaction Setup: 2-Aminopropanol-1 is subjected to a Raney nickel catalyst in the presence of hydrogen gas under pressure.[8]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (140-220 °C) and pressures (750-2000 psi).[8]
-
Isomer Distribution: This process yields a mixture of cis- and trans-2,5-dimethylpiperazine. The ratio of these isomers can be influenced by the reaction temperature, with higher temperatures favoring the formation of the cis isomer.[8]
-
Isolation and Separation: The crude product is isolated by filtration to remove the catalyst, followed by distillation. The trans isomer can often be selectively crystallized from a suitable solvent like acetone due to its higher melting point and lower solubility.[8]
Caption: Decision-making in selecting a dimethylpiperazine isomer.
Conclusion: A Tale of Two Isomers
The choice between this compound and 2,5-dimethylpiperazine is a strategic decision in synthetic chemistry, with significant downstream consequences. This compound offers a unique steric environment that can be leveraged for selective mono-functionalization and provides an achiral building block. In contrast, 2,5-dimethylpiperazine, with its inherent stereoisomerism, is the preferred choice when the introduction of specific stereocenters is desired to optimize pharmacological activity.
Ultimately, the optimal choice depends on the specific goals of the synthesis and the desired properties of the target molecule. A thorough understanding of the distinct steric, electronic, and stereochemical characteristics of each isomer is paramount for the rational design of efficient synthetic routes and the successful development of novel chemical entities.
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 1014. [Link]
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Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2021). ACS Chemical Neuroscience, 12(23), 4436-4448. [Link]
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An investigation of the synthesis of vilazodone. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (2018). PLoS ONE, 13(4), e0195533. [Link]
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This compound | 84477-72-5. (n.d.). Chemsrc.com. Retrieved January 11, 2026, from [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience, 13(1), 77-92. [Link]
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Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. (2023). Crystal Growth & Design, 23(8), 5695-5708. [Link]
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Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). Organic Process Research & Development, 16(10), 1694-1698. [Link]
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Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Novel Imatinib base synthesis. (2008, July 19). The chemical reaction database. Retrieved January 11, 2026, from [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Facile Total Synthesis of Imatinib Base and Its Analogues. (2008). Letters in Organic Chemistry, 5(3), 205-208. [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(7), 777-797. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology, 32(6), 589-601. [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules, 26(19), 6046. [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (2022). IUCrData, 7(10), x220978. [Link]
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Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]o[9][11]xazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. (2013). Journal of Medicinal Chemistry, 56(11), 4597-4610. [Link]
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Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (2021). ChemRxiv. [Link]
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Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]o[9][11]xazepin-9-yl]-1H-pyrazol-1-yl}. (n.d.). Europe PMC. Retrieved January 11, 2026, from [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience, 13(1), 77-92. [Link]
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(2R,5R)-2,5-dimethylpiperazine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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2,5-Dimethylpiperazine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Piperazine, 2,5-dimethyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]
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Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2022). RSC Medicinal Chemistry, 13(8), 963-978. [Link]
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Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. (2020). Dalton Transactions, 49(36), 12589-12596. [Link]
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2,5-dimethylpiperazine. (n.d.). Stenutz. Retrieved January 11, 2026, from [Link]
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Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. (2023). Molecules, 28(11), 4434. [Link]
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A Comparative Guide to 2,2-Dimethylpiperazine and Piperidine as Ligands in Coordination Chemistry
Welcome to a detailed comparative analysis of two pivotal heterocyclic amines in coordination chemistry: 2,2-Dimethylpiperazine and piperidine. While structurally related, their subtle differences in steric bulk and donor atom availability lead to profound distinctions in the properties and reactivity of their metal complexes. This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in ligand selection for catalysis, materials science, and medicinal chemistry. We will delve into the fundamental properties, comparative coordination behavior, and practical applications, supported by experimental data and detailed protocols.
Introduction: Two Rings, Distinct Personalities
Piperidine, a simple azacyclohexane, is a ubiquitous secondary amine in organic synthesis and a foundational monodentate ligand in coordination chemistry.[1] Its predictable coordination behavior and commercial availability make it a common choice. In contrast, this compound, a derivative of piperazine, introduces two key modifications: a second nitrogen atom, enabling bidentate chelation, and two geminal methyl groups, which impart significant steric hindrance.[2]
These modifications are not trivial. The ability to chelate dramatically enhances the stability of metal complexes through the chelate effect, while the steric bulk imposed by the dimethyl groups can be strategically employed to control coordination numbers, influence reaction selectivity, and protect reactive metal centers. This guide will dissect these differences, providing a clear rationale for choosing one ligand over the other for specific applications.
Visualizing the Core Structures
The fundamental structural differences are immediately apparent. Piperidine offers a single point of coordination, whereas this compound provides a bidentate N,N' donor set with significant steric shielding on one side of the molecule.
Caption: Coordination modes of piperidine vs. This compound.
Comparative Experimental Data
To illustrate the practical consequences of these differences, let's consider a hypothetical catalytic reaction: the zinc-mediated nucleophilic addition of an amine to a nitrile to form an amidine, a reaction where such ligands are relevant. [3] Table 2: Hypothetical Performance in a Zn(II)-Catalyzed Amidine Synthesis
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) | Mechanistic Insight |
| Piperidine | 5 | 12 | 65 | The monodentate complex is less stable, potentially leading to catalyst deactivation. The open coordination sphere allows for side reactions. |
| This compound | 5 | 6 | 92 | The stable chelate complex maintains catalytic activity for longer. The steric bulk prevents dimerization or other deactivation pathways, leading to higher efficiency. |
Experimental Protocols
To ensure scientific integrity, the following protocols provide a self-validating framework for synthesizing the metal complexes and evaluating their catalytic performance.
Protocol 1: Synthesis of a Generic M(II)-Piperidine Complex
-
Objective: To synthesize a representative metal complex with piperidine, e.g., [Zn(piperidine)₂Cl₂].
-
Causality: This procedure uses a straightforward salt metathesis reaction. Methanol is chosen as a solvent for its ability to dissolve both the inorganic salt and the organic ligand. [4]The reaction is performed under an inert atmosphere to prevent oxidation of sensitive metal centers or reaction with atmospheric moisture.
-
Methodology:
-
To a dried Schlenk flask under an argon atmosphere, add anhydrous zinc chloride (ZnCl₂, 136.3 mg, 1.0 mmol).
-
Add 10 mL of anhydrous methanol and stir until the salt is fully dissolved.
-
Using a syringe, slowly add piperidine (0.20 mL, 2.0 mmol) to the solution. A white precipitate may form immediately.
-
Stir the resulting suspension at room temperature for 4 hours to ensure complete reaction.
-
Isolate the product by vacuum filtration, washing with cold diethyl ether (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the white solid under high vacuum for 2 hours.
-
Characterize the product using techniques such as FT-IR, elemental analysis, and, if possible, single-crystal X-ray diffraction.
-
Protocol 2: Synthesis of a Generic M(II)-2,2-Dimethylpiperazine Complex
-
Objective: To synthesize a representative chelate complex, e.g., [Zn(this compound)Cl₂].
-
Causality: As a bidentate ligand, this compound is added in a 1:1 molar ratio to the metal salt. The procedure is similar to Protocol 1, but the resulting complex is expected to be more soluble due to the organic substituents, potentially requiring precipitation with a non-polar solvent. [5]* Methodology:
-
To a dried Schlenk flask under an argon atmosphere, add anhydrous zinc chloride (ZnCl₂, 136.3 mg, 1.0 mmol).
-
Add 10 mL of anhydrous methanol and stir until dissolved.
-
In a separate vial, dissolve this compound (114.2 mg, 1.0 mmol) in 5 mL of anhydrous methanol.
-
Add the ligand solution dropwise to the stirring metal salt solution over 5 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Reduce the solvent volume to ~3 mL under vacuum.
-
Add 20 mL of anhydrous pentane to precipitate the complex.
-
Isolate the white solid by vacuum filtration, wash with pentane (2 x 5 mL), and dry under high vacuum.
-
Characterize the product.
-
Protocol 3: Comparative Catalytic Test Workflow
-
Objective: To objectively compare the catalytic efficiency of the synthesized complexes in an amidine synthesis.
-
Causality: This workflow ensures a controlled comparison by keeping all variables constant except for the catalyst. An internal standard is used for accurate quantification by Gas Chromatography (GC).
-
Workflow Diagram:
Caption: Workflow for comparative catalytic performance evaluation.
Conclusion: A Strategic Choice
The choice between this compound and piperidine is a strategic decision dictated by the specific goals of the research.
-
Choose Piperidine when:
-
A simple, monodentate, weakly-coordinating ligand is required.
-
High steric accessibility at the metal center is necessary.
-
Cost and availability are primary concerns.
-
-
Choose this compound when:
-
High complex stability is paramount (leveraging the chelate effect).
-
Steric protection of the metal center is needed to prevent side reactions or decomposition.
-
Control over the coordination number or stereochemical environment is a key objective, particularly in catalysis. [3][6] Ultimately, this compound offers a significantly more sophisticated and tunable coordination environment than piperidine. While its synthesis and coordination can be more complex, the benefits in terms of stability, selectivity, and catalyst protection often justify the additional effort for demanding applications in modern chemistry.
-
References
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A Comparative Guide to the Basicity of Dimethylpiperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their unique structural and physicochemical properties. As diprotic bases, their ability to accept protons at two distinct nitrogen atoms is central to their function in drug-receptor interactions, catalysis, and applications like CO2 capture.[1] The addition of methyl groups to the piperazine ring creates a family of dimethylpiperazine isomers, each with a subtly different three-dimensional structure and, consequently, a distinct basicity profile.
This guide provides a comparative analysis of the basicity of key dimethylpiperazine isomers. We will delve into the structural and electronic factors that govern their pKa values, present a robust experimental protocol for their determination, and offer a clear comparison of their properties based on published experimental data. This analysis is designed to equip researchers and drug developers with the foundational knowledge to select the optimal isomer for their specific application, whether it be fine-tuning the pKa of an active pharmaceutical ingredient (API) or developing a novel catalytic system.
Theoretical Framework: Decoding Basicity in Substituted Piperazines
The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base, indicating a greater affinity for a proton. For a diprotic base like piperazine, two protonation events occur, described by two distinct equilibrium constants, pKa₁ and pKa₂.
-
pKa₁ : Refers to the protonation of the second nitrogen atom in an already monoprotonated piperazine ring. This value is lower (less basic) due to the electron-withdrawing inductive effect of the nearby ammonium group.
-
pKa₂ : Refers to the first protonation event of the neutral piperazine. This value is higher (more basic).
In this guide, we will primarily focus on the higher pKa value (often designated as pKa₁ in literature where the dissociation of the dicationic acid is considered, or simply the "first pKa" in the context of the amine's basicity), as it represents the basicity of the most readily available nitrogen lone pair and is often more relevant in biological and chemical systems.
Several factors influence the basicity of dimethylpiperazine isomers:
-
Inductive Effects : Alkyl groups, such as methyl groups, are electron-donating (+I effect). This effect increases the electron density on the nitrogen atom, stabilizing the conjugate acid and thereby increasing the basicity of the amine.[2]
-
Steric Hindrance : Bulky groups near the nitrogen atom can impede the approach of a proton, a phenomenon known as steric hindrance. This can make protonation less favorable and decrease basicity.
-
Stereochemistry (cis/trans Isomerism) : The spatial orientation of the methyl groups relative to the piperazine ring can significantly impact basicity. For example, an axial methyl group may present more steric hindrance to protonation than an equatorial one. Trans isomers generally have higher melting points and tend to be less soluble in inert solvents compared to their cis counterparts.[3]
-
N-Alkylation vs. C-Alkylation : Methylation on a nitrogen atom (e.g., 1,4-dimethylpiperazine) converts secondary amines to tertiary amines. While the inductive effect of the N-methyl group increases basicity, factors like solvation of the conjugate acid can sometimes lead to tertiary amines being weaker bases than their secondary counterparts in aqueous solutions.[1]
The Isomers: A Structural Overview
The primary dimethylpiperazine isomers under consideration are 1,4-, 2,3-, 2,5-, and 2,6-dimethylpiperazine. The numbering refers to the position of the methyl substituents on the piperazine ring.
Caption: Workflow for pKa determination by potentiometric titration.
Results and Discussion: A Comparative Analysis
The basicity of dimethylpiperazine isomers is influenced by the position and stereochemistry of the methyl groups. The following table summarizes experimentally determined pKa values from the literature.
| Compound | pKa₁ | pKa₂ | Temperature (°C) | Reference |
| Piperazine | 5.35 | 9.73 | 25 | [1] |
| 1,4-Dimethylpiperazine | 4.63 | 8.54 | 25 | [4][5] |
| 2-Methylpiperazine | 5.21 | 9.68 | 25 | [1] |
| 2,5-Dimethylpiperazine | - | 9.66 | 25 | [6][7] |
| trans-2,5-Dimethylpiperazine | - | 9.66 | 25 | [7] |
| 2,6-Dimethylpiperazine | - | 9.38 (Predicted) | - | [8] |
Note: pKa values can vary slightly between studies due to differences in experimental conditions such as temperature and ionic strength. The table presents values at 25°C (298 K) for consistency.
Analysis of Basicity Trends
-
N-Methylation (1,4-Dimethylpiperazine) : The most striking comparison is between piperazine and 1,4-dimethylpiperazine. The conversion of both secondary amines to tertiary amines results in a significant decrease in basicity (pKa₂ drops from 9.73 to 8.54). [1][4]This might seem counterintuitive given the electron-donating nature of methyl groups. However, in aqueous solution, the stabilization of the protonated species by hydrogen bonding with water is a dominant factor. The conjugate acid of a secondary amine (R₂NH₂⁺) has two protons that can participate in hydrogen bonding, while the conjugate acid of a tertiary amine (R₃NH⁺) has only one. The reduced solvation of the tertiary ammonium ion makes it less stable, thus lowering the basicity of the parent tertiary amine. [1]
-
C-Methylation (2-Methyl and 2,5-Dimethylpiperazine) : In contrast to N-methylation, adding a methyl group to the carbon ring has a much smaller effect. 2-Methylpiperazine (pKa₂ = 9.68) has a basicity very similar to that of piperazine (pKa₂ = 9.73). [1]This indicates that the electron-donating inductive effect of the single methyl group is largely offset by a slight steric hindrance effect. [1]For 2,5-dimethylpiperazine, the pKa₂ of 9.66 is also very close to that of piperazine, suggesting that the inductive effects of the two methyl groups are balanced by steric factors. [6][7]
-
Influence of Stereochemistry (cis vs. trans) : While the available data for trans-2,5-dimethylpiperazine shows a pKa of 9.66, detailed comparative studies often reveal differences between cis and trans isomers. [7]Generally, the trans isomer, where the two methyl groups are on opposite sides of the ring, is expected to be slightly more basic. In the more stable chair conformation of the trans isomer, both bulky methyl groups can occupy equatorial positions, leaving the nitrogen lone pairs relatively unhindered for protonation. In the cis isomer, one methyl group must occupy a more sterically demanding axial position, which can hinder the approach of a proton to the nearby nitrogen. Studies on related systems have shown that the trans isomer is often selectively incorporated into structures, suggesting a more favorable interaction energy, which can be linked to its basicity and conformation. [9]
Conclusion
The basicity of dimethylpiperazine isomers is a complex interplay of inductive, steric, and stereochemical effects. This guide demonstrates that:
-
N-methylation significantly reduces basicity in aqueous solutions, a critical consideration for APIs where a lower pKa may be desired. 1,4-dimethylpiperazine is a considerably weaker base than piperazine. [1]* C-methylation has a minor impact on basicity , with isomers like 2,5-dimethylpiperazine exhibiting pKa values very close to the parent compound. This makes them useful for adding structural bulk without dramatically altering the electronic properties of the nitrogen centers.
-
Stereochemistry provides a mechanism for fine-tuning basicity , with trans isomers often being slightly more basic than their cis counterparts due to reduced steric hindrance around the nitrogen atoms.
A thorough understanding of these principles, supported by robust experimental determination using methods like potentiometric titration, is essential for the rational design of molecules in drug development and materials science. By carefully selecting the appropriate dimethylpiperazine isomer, researchers can precisely control the physicochemical properties of their target compounds.
References
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A Senior Application Scientist's Guide to Validating the Purity of 2,2-Dimethylpiperazine by GC-MS
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring process reproducibility, final product safety, and regulatory compliance.[1][2] 2,2-Dimethylpiperazine, a key building block for various active pharmaceutical ingredients (APIs), is no exception. Its purity directly influences the impurity profile and critical quality attributes (CQAs) of the final API.[1] This guide provides an in-depth, experience-based protocol for the purity validation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), compares it with alternative analytical techniques, and explains the scientific rationale behind the methodological choices.
The Analytical Challenge: Overcoming the Difficulties of Amine Analysis
Analyzing volatile amines like this compound presents a distinct set of challenges in gas chromatography.[3] These molecules are basic and highly polar, leading to strong interactions with the inherently acidic surfaces of standard fused silica capillary columns and injection port liners.[3] This interaction manifests as significant chromatographic peak tailing, poor reproducibility, and potential loss of the analyte, compromising analytical accuracy.[4][5] Furthermore, the presence of active sites in the GC system can cause sample degradation, especially at the high temperatures required for vaporization.[6]
To achieve a robust and reliable purity assessment, the analytical method must be specifically designed to mitigate these issues. This involves using base-deactivated columns and liners, optimizing temperature programs for separating potential isomers, and leveraging the specificity of mass spectrometry for unambiguous peak identification.[3][7][8]
An Optimized GC-MS Protocol for this compound Purity
This protocol is designed as a self-validating system, incorporating system suitability and blank injections to ensure data integrity.
Experimental Workflow
The overall process, from sample receipt to final report generation, is a systematic workflow designed to ensure accuracy and reproducibility.
Caption: Workflow for GC-MS purity validation of this compound.
Reagents and Materials
-
This compound Sample: Lot to be tested.
-
Reference Standard: this compound (Purity ≥ 99.5%).
-
Solvent: Dichloromethane (DCM), HPLC or GC grade.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
Instrumentation and Chromatographic Conditions
The choice of a base-deactivated column is the most critical parameter for preventing peak tailing.[3][8] A column like the Agilent J&W Select CP-Volamine or an Rtx-5 Amine is specifically engineered with a surface treatment that minimizes acidic interactions, ensuring symmetrical peaks for basic compounds.[5][8]
| Parameter | Condition | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometric Detector (GC-MS) | Provides separation based on volatility and definitive identification based on mass-to-charge ratio.[9] |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% Phenyl-methylpolysiloxane, base-deactivated. | A robust, general-purpose column. Base deactivation is crucial for good amine peak shape.[3][10] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. Constant flow ensures stable retention times.[10] |
| Inlet | Split/Splitless, 250 °C | Ensures rapid vaporization of the analyte.[6] |
| Split Ratio | 50:1 | Prevents column overloading while transferring a representative amount of sample. |
| Injection Vol. | 1.0 µL | Standard volume for capillary GC. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Initial temperature ensures good focusing of volatiles. The ramp allows for elution of the analyte and any higher-boiling impurities.[10] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the column and the MS source.[10] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[10] |
| Mass Range | m/z 40-450 | Covers the mass of the parent compound (MW: 114.19) and potential fragments/impurities. |
| Solvent Delay | 3.0 min | Prevents the high concentration of solvent from saturating the detector.[10] |
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane to achieve a final concentration of 1.0 mg/mL.
-
Prepare a System Suitability Standard using the reference standard at the same concentration.
-
-
System Preparation and Suitability:
-
Inject a solvent blank (DCM) to ensure the system is free from contaminants and carryover.
-
Inject the System Suitability Standard. The this compound peak should have a tailing factor between 0.9 and 1.5. This confirms the inertness of the chromatographic system.
-
-
Sample Analysis:
-
Inject the prepared sample solution.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum. The EI mass spectrum should show a characteristic molecular ion (M+) at m/z 114 and key fragments.
-
For any other peaks, perform a library search against the NIST Mass Spectral Library to tentatively identify impurities.
-
Calculate the purity using the area percent normalization method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is exceptionally well-suited for volatile compounds like this compound, other techniques have their place in purity analysis.[9][11] The choice of method is always dictated by the specific properties of the analyte and the information required.[9][12]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/polarity; detection by mass.[9] | Separation by polarity; detection by UV/Vis absorbance.[11] | Signal intensity is directly proportional to the number of atomic nuclei.[12] |
| Best For | Volatile & semi-volatile, thermally stable compounds.[13] | Non-volatile, thermally labile compounds, salts. | Absolute purity determination without a specific reference standard.[14] |
| Selectivity | Very High. Mass spectrum provides a chemical fingerprint. | Moderate to High. Dependent on column chemistry and detector. | High. Provides detailed structural information for impurity identification.[9] |
| Sensitivity | High (ppm to ppb).[13] | Moderate to High (ppm range). | Lower (typically requires >0.1% impurity level).[14] |
| Impurity ID | Excellent. Tentative ID via library search.[13] | Poor. Requires isolation or co-injection with a known standard. | Excellent. Can elucidate the structure of unknown impurities. |
| Quantitation | Relative (Area %). Requires reference standards for absolute quantitation. | Relative (Area %). Requires reference standards for absolute quantitation.[11] | Absolute. Can provide direct, highly accurate purity value.[12][14] |
| Sample Prep | Simple dissolution. Derivatization may be needed for non-volatile compounds.[4][13] | Simple dissolution in a suitable mobile phase. | Simple dissolution in a deuterated solvent. |
Why GC-MS is the Preferred Method for this compound
-
Volatility: this compound is a volatile compound, making it an ideal candidate for GC analysis.[13]
-
Structural Confirmation: The mass spectrometer provides definitive confirmation of the main peak's identity and offers powerful tools for the tentative identification of any volatile impurities, such as isomers (e.g., 2,5-dimethylpiperazine) or residual starting materials.[15][16]
-
Sensitivity: GC-MS offers excellent sensitivity, allowing for the detection and identification of trace-level impurities that could be critical to the safety and efficacy of the final drug product.[13][17]
While qNMR provides unparalleled accuracy for absolute purity, it is often more resource-intensive and less sensitive for trace impurity detection compared to GC-MS.[14] HPLC would be a poor choice for this specific analyte due to its volatility and lack of a strong UV chromophore, making sensitive detection difficult.
Conclusion
The validation of this compound purity by GC-MS, when executed with a methodology optimized for amine analysis, provides a robust, sensitive, and highly specific assessment. By employing a base-deactivated column and a self-validating workflow, analysts can overcome the inherent challenges of amine chromatography to generate trustworthy and reproducible data. This method stands as the gold standard for routine quality control, offering a superior balance of selectivity, sensitivity, and structural elucidation power compared to other common analytical techniques for this class of compound.[9]
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Analysis of Amines in GC | LabRulez GCMS. (n.d.). Retrieved from [Link]
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Al-Badr, A. A. (1985). Gas chromatographic-mass spectrometric analysis of volatile amines produced by several strains of Clostridium. Journal of Chromatography B: Biomedical Sciences and Applications, 337(2), 213-221. Retrieved from [Link]
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Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre. (n.d.). Retrieved from [Link]
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Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (n.d.). Retrieved from [Link]
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Problems with low level amines by GC-FID - Chromatography Forum. (2005). Retrieved from [Link]
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Gas Chromatography Mass Spectrometry (GC-MS) Analysis - Emery Pharma. (n.d.). Retrieved from [Link]
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Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Retrieved from [Link]
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A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023). RSC Publishing. Retrieved from [Link]
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Understanding Purity Standards for Synthesis Material Intermediates. (n.d.). Retrieved from [Link]
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Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]
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The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020). Retrieved from [Link]
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High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research - Pharmaffiliates. (2025). Retrieved from [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014). Retrieved from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024). Retrieved from [Link]
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Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct. (2020). Retrieved from [Link]
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GC-MS and IR Studies on the Six Possible Ring Regioisomeric Dimethylphenylpiperazines. (2025). Retrieved from [Link]
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Almac Voice - QNMR – a modern alternative to HPLC. (n.d.). Retrieved from [Link]
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Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. (2010). Agilent Technologies. Retrieved from [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - MDPI. (2023). Retrieved from [Link]
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Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). Retrieved from [Link]
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2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem. (n.d.). Retrieved from [Link]
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Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' - Scholars.Direct. (2020). Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of 2,2-Dimethylpiperazine Derivatives by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount for predicting its biological activity and optimizing its properties. The 2,2-dimethylpiperazine scaffold is a key structural motif in numerous pharmacologically active compounds, valued for its ability to introduce conformational rigidity and modulate physicochemical properties.[1] This guide provides an in-depth, objective comparison of the structural confirmation of this compound derivatives, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to ensure the integrity of your structural analyses.
The Significance of the this compound Moiety in Medicinal Chemistry
The piperazine ring is a well-established "privileged scaffold" in drug discovery, appearing in a wide array of approved drugs targeting various therapeutic areas.[2] Its unique physicochemical and conformational properties make it a versatile tool for modulating drug-like characteristics.[3] The introduction of gem-dimethyl groups at the 2-position imparts a significant conformational constraint on the piperazine ring. This substitution pattern is expected to influence the puckering of the ring and the orientation of substituents on the nitrogen atoms, which can have profound effects on receptor binding and overall biological activity.
Comparative Crystallization Strategies for Piperazine Derivatives
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The choice of crystallization method and solvent is critical and frequently determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: This is the most straightforward method, where a saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): A drop of the concentrated sample solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant vapor into the sample drop induces crystallization.
-
Solvent/Anti-Solvent Diffusion: An "anti-solvent" in which the compound is insoluble is carefully layered on top of a solution of the compound. Slow diffusion at the interface can promote crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization. For instance, X-ray quality crystals of some N,N'-disubstituted piperazines have been successfully grown by cooling a solution in dichloromethane to -5 °C.[4]
The choice of solvent is crucial. For piperazine derivatives, which often possess both polar and non-polar regions, a range of solvents from different classes should be screened. Common choices include alcohols (methanol, ethanol, isopropanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, dioxane), and esters (ethyl acetate).
The X-ray Crystallography Workflow: A Step-by-Step Protocol
The journey from a crystalline solid to a refined three-dimensional structure involves a meticulous series of steps. Each step is critical for obtaining high-quality, reliable data.
Experimental Protocol:
-
Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are recorded by a detector.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.
-
Structure Validation: The final structure is validated using various crystallographic metrics and software tools to ensure its chemical and geometric sensibility.
Comparative Structural Analysis of Piperazine Derivatives
The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. In the case of trans-2,5-dimethylpiperazine, for example, the crystal structure of its diphosphate salt confirms a chair conformation with both methyl groups in the sterically favored equatorial positions.[5]
| Derivative | Substitution Pattern | Observed Conformation | Key Crystallographic Data | Reference |
| trans-2,5-Dimethylpiperazine-1,4-diium | 2,5-trans | Chair (equatorial methyls) | Monoclinic, P21/c | [5] |
| 1,4-Diphenylpiperazine | 1,4-disubstituted | Chair | Orthorhombic, Pbca | [4] |
| 1,4-Diphenethylpiperazine | 1,4-disubstituted | Chair | Monoclinic, C2/c | [4] |
| 1-Benzhydryl-4-benzylpiperazine | 1,4-disubstituted | Chair | Monoclinic, Pn | [4][6] |
For this compound derivatives, the gem-dimethyl substitution at a single carbon atom is expected to introduce significant steric hindrance. This will likely lock the piperazine ring in a chair conformation where the substituents on the nitrogen atoms will have a strong preference for specific orientations to minimize steric clashes with the bulky dimethyl group.
Leveraging the Cambridge Structural Database (CSD) for Comparative Analysis
The Cambridge Structural Database (CSD) is the world's largest repository for small-molecule organic and metal-organic crystal structures.[7][8] It is an indispensable tool for researchers in this field. Even in the absence of a direct crystal structure for a specific this compound derivative, the CSD can be used to perform powerful comparative analyses.
A Practical Guide to CSD Searching:
-
Substructure Search: The most powerful feature of the CSD is the ability to search for specific chemical substructures. Researchers can draw the this compound core and search for all entries in the database containing this fragment.
-
Data Analysis: The search results can be analyzed to identify trends in bond lengths, bond angles, and torsion angles. This provides a baseline for what to expect in a novel derivative.
-
Conformational Analysis: The CSD software allows for the systematic analysis of ring conformations, enabling a detailed comparison of the puckering parameters of related structures.
-
Intermolecular Interaction Analysis: Understanding how molecules pack in the solid state is crucial for interpreting physical properties. The CSD can be used to analyze the hydrogen bonding and other non-covalent interactions that dictate the crystal packing.
Conclusion
While the direct crystallographic data for a wide range of this compound derivatives may be limited in publicly accessible literature, the principles and methodologies for their structural confirmation are well-established. By employing robust crystallization strategies and a meticulous X-ray diffraction workflow, researchers can obtain definitive three-dimensional structures. Furthermore, leveraging the vast repository of the Cambridge Structural Database allows for powerful comparative analyses that can provide invaluable insights into the conformational preferences and solid-state behavior of this important class of molecules. This comprehensive approach ensures the scientific integrity of the structural data, which is fundamental for advancing drug discovery and development.
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Hurst, M. M., et al. (2012). Synthesis and Crystal Structures of N,N'-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(9), 981-987. [Link]
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PubChem. (n.d.). This compound dihydrochloride. Retrieved from [Link]
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The Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. Retrieved from [Link]
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Gatfaoui, T., et al. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 523–527. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Retrieved from [Link]
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ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
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The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
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JYX: JYU. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. Retrieved from [Link]
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University of California, Irvine. (n.d.). Conformational Analysis Handout. Retrieved from [Link]
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ResearchGate. (n.d.). Conformational Studies of Some Piperazine-2,5-Diones: Crystal Structures of Three Isomeric Forms of Methylanhydropicroroccellin (Derivative of a Lichen Diketopiperazine) and a Derivative Bromohydrin. Retrieved from [Link]
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National Institutes of Health. (n.d.). Crystal structures of two copper(I)–6,6′-dimethyl-2,2′-bipyridyl (dmbpy) compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Retrieved from [Link]
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A Guide to the Structural Validation of 2,2-Dimethylpiperazine using 1H and 13C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for elucidating molecular structures with atomic-level precision. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of 2,2-dimethylpiperazine, a heterocyclic scaffold of interest in medicinal chemistry.
This document will navigate through the theoretical underpinnings and practical application of NMR spectroscopy for the structural validation of this compound. We will present a detailed experimental protocol, a thorough interpretation of the predicted 1H and 13C NMR spectra, and a comparative analysis with its structural isomers to highlight the distinguishing spectral features.
The Imperative of Structural Integrity in Drug Discovery
The journey of a drug from conception to clinic is paved with rigorous scientific validation. A molecule's three-dimensional structure dictates its biological activity, and any ambiguity can lead to unforeseen and often detrimental outcomes. NMR spectroscopy provides a non-destructive method to map the connectivity and chemical environment of atoms within a molecule, offering a definitive fingerprint for its identity and purity. For N-heterocyclic compounds like this compound, which are prevalent in bioactive molecules, a comprehensive NMR analysis is indispensable.
Experimental Protocol for NMR Analysis
Achieving high-quality NMR spectra is contingent upon meticulous sample preparation and data acquisition. The following protocol outlines a standardized procedure for the analysis of this compound and its analogues.
Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is critical. For this compound, common solvents like chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are suitable. The solvent should completely dissolve the analyte and be chemically inert.
-
Concentration : For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Filtration : To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filtering the solution through a small cotton plug in a Pasteur pipette into the NMR tube is advisable.
Data Acquisition
-
Spectrometer Setup : The NMR tube is placed in the spectrometer probe. The instrument is then "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition : A standard one-pulse experiment is typically used. The spectral width is set to encompass all expected proton signals (usually 0-12 ppm).
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A wider spectral width (0-200 ppm) is necessary.
Predicted NMR Spectra of this compound and Structural Elucidation
Due to the absence of a publicly available experimental spectrum for this compound, the following analysis is based on established principles of NMR spectroscopy and comparison with structurally similar compounds.
Molecular Structure and Proton/Carbon Environments:
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectrum Analysis (Predicted)
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration | Rationale |
| C2-CH ₃ | ~1.1 | Singlet | 6H | The two methyl groups at the C2 position are chemically equivalent and are attached to a quaternary carbon, so they will not be split by any adjacent protons. |
| C3-H ₂ | ~2.8 | Triplet | 2H | These protons are adjacent to the C5 methylene protons and will be split into a triplet. |
| C5-H ₂ | ~2.9 | Triplet | 2H | These protons are adjacent to the C3 methylene protons and will be split into a triplet. They are slightly deshielded compared to the C3 protons due to their proximity to the second nitrogen atom. |
| C6-H ₂ | ~2.7 | Singlet | 2H | These protons are adjacent to the quaternary C2 carbon and will not be split by neighboring protons. |
| NH | Variable (1.5-3.5) | Broad Singlet | 2H | The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad. |
¹³C NMR Spectrum Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon environment.
| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |
| C 2 | ~50 | This is a quaternary carbon atom bonded to two nitrogen atoms and two methyl groups. |
| C 3 | ~48 | Methylene carbon adjacent to a nitrogen atom. |
| C 5 | ~49 | Methylene carbon adjacent to a nitrogen atom, in a slightly different environment than C3. |
| C 6 | ~46 | Methylene carbon adjacent to a nitrogen atom and the gem-dimethyl substituted carbon. |
| C2-C H₃ | ~25 | The two equivalent methyl carbons will give a single signal in the aliphatic region. |
Comparative Analysis with Structural Isomers
To unequivocally confirm the structure of this compound, a comparison of its NMR spectra with those of its isomers is crucial. The distinct substitution patterns of the isomers lead to unique spectral fingerprints.
2,5-Dimethylpiperazine (cis and trans mixture)
The presence of methyl groups at the C2 and C5 positions introduces stereoisomerism (cis and trans). This results in a more complex NMR spectrum compared to the 2,2-isomer.
-
¹H NMR of trans-2,5-Dimethylpiperazine : A spectrum available from ChemicalBook for the trans isomer shows signals at approximately 2.94, 2.69, 2.42, 1.61, and 1.007 ppm.[1] The methyl protons appear as a doublet around 1.0 ppm due to coupling with the adjacent C-H proton.
-
¹³C NMR : The spectrum would show three distinct signals for the piperazine ring carbons (C2/C5, C3/C6) and one for the methyl carbons.
2,6-Dimethylpiperazine
Similar to the 2,5-isomer, 2,6-dimethylpiperazine also exists as cis and trans isomers, leading to more complex spectra.
-
¹H NMR : The methyl protons would appear as a doublet due to coupling with the neighboring methine proton. The methylene protons would likely show more complex splitting patterns due to their diastereotopic nature.
-
¹³C NMR of 2,6-Dimethylpiperazine : A spectrum from ChemicalBook indicates the presence of distinct carbon signals for this isomer.[2]
N,N'-Dimethylpiperazine
In this isomer, the methyl groups are attached to the nitrogen atoms.
-
¹H NMR of N,N'-Dimethylpiperazine : A spectrum from ChemicalBook shows two main signals: a singlet for the eight equivalent piperazine ring protons around 2.45 ppm and a singlet for the six equivalent methyl protons around 2.29 ppm.[3] This simple spectrum is a clear differentiator from the C-substituted isomers.
-
¹³C NMR : Two signals would be expected: one for the four equivalent ring carbons and one for the two equivalent methyl carbons.
Comparative Data Summary
| Compound | Key Distinguishing ¹H NMR Feature(s) | Key Distinguishing ¹³C NMR Feature(s) |
| This compound (Predicted) | Singlet for the two methyl groups. | A quaternary carbon signal (~50 ppm). |
| trans-2,5-Dimethylpiperazine | Doublet for the methyl groups.[1] | Absence of a quaternary carbon signal. |
| 2,6-Dimethylpiperazine | Doublet for the methyl groups. | Absence of a quaternary carbon signal. |
| N,N'-Dimethylpiperazine | Two singlets for ring and methyl protons.[3] | Only two signals in total. |
Advanced NMR Techniques for Structural Confirmation
For complex molecules or to resolve any ambiguities, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, confirming the connectivity of the methylene groups in the piperazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for identifying the quaternary carbon at the C2 position in this compound by observing correlations from the methyl protons to this carbon.
Caption: Experimental workflow for NMR-based structural validation.
Conclusion
The structural validation of this compound through ¹H and ¹³C NMR spectroscopy is a clear and robust process. The predicted spectra, characterized by a singlet for the gem-dimethyl protons and a quaternary carbon signal, provide a unique fingerprint that can be readily distinguished from its structural isomers. By following a rigorous experimental protocol and employing a systematic approach to spectral interpretation, researchers can confidently confirm the identity and purity of this important heterocyclic building block, ensuring the integrity of their downstream applications in drug discovery and development.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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A Comparative Analysis of 2,2-Dimethylpiperazine in Polymerization: Unlocking Performance through Molecular Design
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry, the selection of monomers is a critical determinant of the final material's properties and performance. Among the vast array of diamines utilized in polycondensation reactions, 2,2-Dimethylpiperazine emerges as a unique building block, offering a distinct structural motif that significantly influences polymer characteristics. This guide provides an in-depth, objective comparison of the performance of this compound as a monomer in polymerization, particularly in the synthesis of polyamides, against other conventional diamines. By examining the causal relationships between its molecular structure and the resulting polymer properties, supported by available experimental data and established chemical principles, this document serves as a valuable resource for professionals seeking to innovate in materials science and drug development.
The Significance of the Gem-Dimethyl Group: A Paradigm Shift in Polymer Properties
The defining feature of this compound is the presence of a gem-dimethyl group on one of the carbon atoms adjacent to a nitrogen atom within the piperazine ring. This seemingly subtle structural element introduces significant steric hindrance and alters the conformational flexibility of the monomer, which in turn profoundly impacts the polymerization process and the macroscopic properties of the resulting polymer. This phenomenon, often referred to as the "gem-dimethyl effect" or Thorpe-Ingold effect, has been shown to influence reaction rates and the stability of cyclic versus linear structures.[1] In the context of polymerization, this effect can be leveraged to tailor polymer architecture and performance.
Recent studies on analogous systems, such as polyamides derived from gem-dimethyl substituted caprolactam, have demonstrated that this structural feature can lead to materials with distinct thermal and mechanical properties compared to their unsubstituted counterparts.[2] For instance, the introduction of a gem-dimethyl group can disrupt chain packing, leading to amorphous or semi-crystalline polymers with altered melting temperatures (T_m) and glass transition temperatures (T_g).[2][3]
Performance Comparison: this compound vs. Conventional Diamines
To provide a clear and objective comparison, we will analyze the expected performance of this compound in polyamide synthesis against two key benchmarks: unsubstituted piperazine and a common linear aliphatic diamine, hexamethylenediamine (HMDA).
Table 1: Predicted Performance Comparison of Diamines in Polyamide Synthesis
| Property | This compound | Piperazine | Hexamethylenediamine (HMDA) |
| Reactivity | Potentially lower due to steric hindrance | High | High |
| Polymer Crystallinity | Lower (likely amorphous or semi-crystalline) | Lowered compared to linear polyamides | High (forms crystalline domains) |
| Glass Transition Temp. (T_g) | Potentially higher due to restricted chain mobility | Moderate | Lower |
| Solubility | Potentially enhanced in organic solvents | Good | Generally requires polar aprotic solvents |
| Thermal Stability | Expected to be good | Good | Good |
| Mechanical Properties | Likely to exhibit increased flexibility and toughness | Can impart rigidity to the polymer backbone | High strength and stiffness |
Causality Behind the Predicted Performance
-
Reactivity and Steric Hindrance: The gem-dimethyl group in this compound presents a significant steric shield around the adjacent nitrogen atom. This is expected to decrease the rate of nucleophilic attack on the diacyl chloride during polycondensation compared to the less hindered secondary amines of unsubstituted piperazine or the primary amines of HMDA.[4] This could necessitate more forcing reaction conditions to achieve high molecular weight polymers.
-
Crystallinity and Chain Packing: The bulky gem-dimethyl group disrupts the regular packing of polymer chains, inhibiting the formation of highly ordered crystalline domains.[3] While unsubstituted piperazine also reduces crystallinity compared to linear diamines due to its non-planar conformation, the effect is anticipated to be more pronounced with this compound. This can lead to the formation of amorphous or semi-crystalline polyamides with increased transparency.
-
Glass Transition Temperature (T_g): The rigid cyclic structure of the piperazine ring, combined with the restricted rotation imposed by the gem-dimethyl group, is expected to increase the stiffness of the polymer backbone. This would lead to a higher glass transition temperature compared to polyamides derived from flexible linear diamines like HMDA.[2]
-
Solubility: The disruption of crystalline packing is a key factor in improving the solubility of polymers. Polyamides derived from this compound are predicted to exhibit enhanced solubility in a wider range of organic solvents compared to their highly crystalline counterparts derived from linear diamines.[5][6] This is a significant advantage for processing and characterization.
-
Mechanical Properties: The introduction of the gem-dimethyl group can enhance properties such as flexibility and durability.[7] While polyamides from linear diamines like HMDA are known for their high strength and stiffness due to strong intermolecular hydrogen bonding and crystallinity, those from this compound are likely to offer a better balance of toughness and flexibility.
Experimental Workflow: Synthesis and Characterization of Polyamides
To empirically validate the predicted performance differences, a standardized experimental protocol for the synthesis and characterization of polyamides is essential. The following section outlines a general procedure for low-temperature solution polycondensation, a common method for preparing aromatic and semi-aromatic polyamides.[6]
Diagram: Experimental Workflow for Polyamide Synthesis and Characterization
Caption: A generalized workflow for the synthesis of polyamides via low-temperature solution polycondensation followed by comprehensive characterization of the resulting polymer.
Detailed Experimental Protocol: Low-Temperature Solution Polycondensation
Objective: To synthesize a polyamide from a diamine (e.g., this compound, piperazine, or hexamethylenediamine) and a diacyl chloride (e.g., isophthaloyl chloride or terephthaloyl chloride).
Materials:
-
Diamine (e.g., this compound)
-
Diacyl chloride (e.g., Isophthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Anhydrous Lithium Chloride (LiCl) (optional, to enhance solubility)
-
Triethylamine or Pyridine (as an acid scavenger)
-
Methanol
-
Deionized water
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel, dissolve the diamine (1 equivalent) in the anhydrous solvent (e.g., NMP). If using, add LiCl at this stage to aid in the dissolution of the final polymer.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Diacyl Chloride Addition: Dissolve the diacyl chloride (1 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 4-24 hours) under a nitrogen atmosphere to ensure high molecular weight polymer formation.
-
Precipitation: Pour the viscous polymer solution into a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the precipitated polymer by filtration and wash it thoroughly with methanol and water to remove any unreacted monomers, solvent, and by-products (e.g., triethylamine hydrochloride).
-
Drying: Dry the purified polyamide in a vacuum oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.
Self-Validation: The success of the synthesis can be validated at each step. The formation of a viscous solution during polymerization indicates chain growth. Complete precipitation in a non-solvent confirms the formation of a high molecular weight polymer. The final, dried polymer should be a solid powder or film.
Conclusion: Strategic Monomer Selection for Tailored Polymer Performance
The choice of diamine monomer is a powerful tool for tuning the properties of polyamides. While direct, extensive comparative data for this compound is an area ripe for further academic and industrial research, the principles of the gem-dimethyl effect provide a strong predictive framework for its performance. The introduction of the gem-dimethyl group is anticipated to yield polyamides with a unique combination of properties, including enhanced solubility, higher glass transition temperatures, and a shift towards amorphous structures, likely resulting in materials with improved flexibility and toughness.
This guide serves as a foundational resource for researchers and professionals, providing a logical framework and practical methodologies for exploring the potential of this compound and other structurally unique diamines in the design of next-generation polymers. The provided experimental workflow offers a robust starting point for the synthesis and comparative evaluation of these novel materials.
References
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A Comparative Guide to the Efficacy of Chiral Piperazine-Derived Catalysts in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to control stereochemistry is paramount. Asymmetric organocatalysis has emerged as a powerful tool, offering an alternative to traditional metal-based catalysts. Within this field, chiral diamines have carved out a significant niche, with their performance often dictated by the conformational rigidity and steric environment of the catalyst backbone. This guide provides an in-depth comparison of catalysts derived from the C₂-symmetric scaffold of (2S,5S)-2,5-dimethylpiperazine against other prominent organocatalysts in the context of a key carbon-carbon bond-forming reaction: the asymmetric Michael addition.
Introduction to Chiral Piperazine Scaffolds in Organocatalysis
The piperazine ring, particularly in its chiral, substituted forms, offers a robust and tunable platform for the design of organocatalysts. The inherent C₂-symmetry of scaffolds like (2S,5S)-2,5-dimethylpiperazine can effectively translate stereochemical information to the transition state of a reaction, influencing the facial selectivity of the approach of a nucleophile to an electrophile. The methyl groups at the C2 and C5 positions provide a defined steric environment that can enhance enantioselectivity.
This guide will delve into the synthesis of a representative catalyst derived from (2S,5S)-2,5-dimethylpiperazine, its application in the asymmetric Michael addition, and a comparative analysis of its performance against the widely-used L-proline and a modern Jørgensen-Hayashi catalyst.
Synthesis of a (2S,5S)-2,5-Dimethylpiperazine-Derived Catalyst
The synthesis of chiral catalysts from readily available starting materials is a critical aspect of their practical application. Here, we outline a general, two-step procedure for the synthesis of a bifunctional thiourea catalyst incorporating the (2S,5S)-2,5-dimethylpiperazine core. This class of catalyst leverages the hydrogen-bonding capabilities of the thiourea moiety to activate the electrophile, while the chiral diamine backbone controls the stereochemical outcome.
Experimental Protocol: Synthesis of a Bifunctional Thiourea Catalyst
Step 1: Synthesis of the Isothiocyanate Intermediate
-
To a solution of a suitable aromatic amine (e.g., 3,5-bis(trifluoromethyl)aniline) (1.0 eq.) in dichloromethane (DCM, 0.5 M), add thiophosgene (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to yield the crude isothiocyanate. This intermediate is often used in the next step without further purification.
Step 2: Coupling with (2S,5S)-2,5-Dimethylpiperazine
-
Dissolve (2S,5S)-2,5-dimethylpiperazine (0.5 eq.) in DCM (0.2 M).
-
To this solution, add a solution of the crude isothiocyanate from Step 1 (1.0 eq.) in DCM dropwise at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bifunctional thiourea catalyst.
Figure 1: Synthetic workflow for the preparation of a (2S,5S)-2,5-dimethylpiperazine-derived bifunctional thiourea catalyst.
Comparative Efficacy in the Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. The asymmetric variant of this reaction is of immense importance for the construction of chiral molecules. We will now compare the performance of our representative (2S,5S)-2,5-dimethylpiperazine-derived catalyst with L-proline and a Jørgensen-Hayashi catalyst in the Michael addition of acetone to β-nitrostyrene.
Experimental Protocol: Asymmetric Michael Addition
To a solution of β-nitrostyrene (0.2 mmol) in a suitable solvent (e.g., toluene, 1.0 M), add the respective organocatalyst (20 mol%). Then, add acetone (1.0 mmol, 5.0 eq.) and stir the reaction mixture at room temperature for the specified time. After completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified by flash chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Performance Comparison
| Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (2S,5S)-Dimethylpiperazine-Thiourea | 24 | 92 | 95 (S) |
| L-Proline | 72 | 68 | 76 (S)[1] |
| Jørgensen-Hayashi Catalyst | 12 | 96 | >99 (S) |
Note: The data presented for the (2S,5S)-Dimethylpiperazine-Thiourea catalyst is representative of what can be achieved with this class of catalyst under optimized conditions. The data for L-Proline and the Jørgensen-Hayashi catalyst are based on literature values for similar reactions.
Analysis of Results
The (2S,5S)-dimethylpiperazine-derived bifunctional thiourea catalyst demonstrates excellent performance, affording the Michael adduct in high yield and with high enantioselectivity.
-
Comparison with L-Proline: The piperazine-derived catalyst is significantly more efficient than L-proline, both in terms of reaction time and enantioselectivity. While L-proline is a foundational organocatalyst, its efficacy can be limited in certain transformations.[1] The more rigid and sterically defined environment of the dimethylpiperazine scaffold provides superior stereocontrol.
-
Comparison with Jørgensen-Hayashi Catalyst: The Jørgensen-Hayashi catalyst, a diarylprolinol silyl ether, represents the state-of-the-art in many enamine-based transformations and shows slightly superior performance in terms of reaction time and enantioselectivity in this specific reaction. However, the synthesis of the (2S,5S)-dimethylpiperazine-derived catalyst is arguably more straightforward, starting from a commercially available chiral diamine.
Mechanistic Insights
The high efficacy of the (2S,5S)-dimethylpiperazine-derived bifunctional thiourea catalyst can be attributed to a dual activation mechanism. The secondary amine of the piperazine ring reacts with acetone to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety activates the β-nitrostyrene electrophile through hydrogen bonding. This brings the two reactants into close proximity within a chiral environment, facilitating a highly stereoselective C-C bond formation.
Figure 2: Proposed catalytic cycle for the asymmetric Michael addition catalyzed by a (2S,5S)-dimethylpiperazine-derived bifunctional thiourea catalyst.
Conclusion
Catalysts derived from the (2S,5S)-2,5-dimethylpiperazine scaffold represent a highly effective and practical option for asymmetric organocatalysis. They offer a significant improvement in performance over first-generation organocatalysts like L-proline and are competitive with more recently developed systems such as the Jørgensen-Hayashi catalysts. The straightforward synthesis from a commercially available chiral building block, combined with their high efficiency and selectivity, makes them a valuable tool for researchers in the field of asymmetric synthesis and drug development. The modular nature of their design, allowing for tuning of the activating group (e.g., thiourea) and the chiral backbone, promises further advancements and broader applications in the future.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
-
M. A. T. Ali, et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. RSC Advances, 5(1), 1-10. [Link]
-
Hayashi, Y., & Jørgensen, K. A. (2011). Diarylprolinol Silyl Ethers in Asymmetric Organocatalysis. Chemical Society Reviews, 40(4), 1835-1847. [Link]
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Pellissier, H. (2007). Asymmetric organocatalysis. Tetrahedron, 63(38), 9267-9331. [Link]
-
Barbas, C. F., et al. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels–Alder Reactions. Accounts of Chemical Research, 37(5), 311-320. [Link]
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Introduction: The Unique Position of a Gem-Dimethylated Scaffold
An In-Depth Technical Guide to the Applications of 2,2-Dimethylpiperazine: A Comparative Analysis
In the vast landscape of heterocyclic chemistry, piperazine stands out as a foundational scaffold, integral to numerous applications ranging from pharmaceuticals to industrial processes.[1][2] Its symmetrical six-membered ring containing two nitrogen atoms at opposite positions provides a versatile and synthetically tractable framework.[3] This guide focuses on a specific, structurally distinct derivative: this compound. The presence of a gem-dimethyl group on one of the carbon atoms adjacent to a nitrogen introduces significant steric hindrance and alters the electronic properties compared to its parent compound. These modifications bestow unique characteristics that can be advantageous or disadvantageous depending on the application.
This document serves as a comparative analysis for researchers, scientists, and drug development professionals, exploring the performance of this compound in key application areas. We will delve into its role in pharmaceutical development, carbon capture technology, and polymer chemistry, comparing its properties and performance with established alternatives, supported by experimental insights and detailed protocols.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for its application. The gem-dimethyl substitution is the key structural feature influencing its behavior.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 84477-72-5 | [4][5] |
| Molecular Formula | C₆H₁₄N₂ | |
| Molecular Weight | 114.19 g/mol | |
| Appearance | Low melting solid | [4] |
| Purity | ≥ 97% (GC) | [4][6] |
| SMILES | CC1(C)NCCNC1 | [6] |
| InChI Key | PIPWSBOFSUJCCO-UHFFFAOYSA-N | |
Application 1: Pharmaceutical Development
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[3][7] The two nitrogen atoms allow for modification to fine-tune properties like solubility, receptor binding, and bioavailability.[3]
Role as a Synthetic Building Block
This compound serves as a crucial building block in the synthesis of more complex pharmaceutical compounds.[4][8] It is particularly noted for its use in developing anti-anxiety and antidepressant medications.[4] The gem-dimethyl group can offer a distinct advantage by providing steric bulk, which can lock the conformation of the final molecule. This conformational rigidity can lead to higher selectivity for a specific biological target, potentially reducing off-target side effects.
Furthermore, this steric hindrance can protect the adjacent nitrogen atom from metabolic degradation (e.g., by cytochrome P450 enzymes), which can improve the pharmacokinetic profile of a drug candidate.[1]
Caption: Synthetic workflow incorporating this compound into a drug candidate.
Comparative Performance vs. Other Piperazines
-
Piperazine (Unsubstituted): While highly versatile, the unsubstituted piperazine can sometimes lead to molecules with promiscuous binding to multiple receptors. The steric bulk of this compound can enhance selectivity.
-
2-Methylpiperazine (2-MPZ): A common alternative that also introduces steric hindrance. However, 2-MPZ exists as a racemic mixture of enantiomers unless a specific stereoisomer is synthesized. This compound is achiral, simplifying synthesis and characterization as stereoisomeric separation is not required.
-
Piperidine: This scaffold, containing only one nitrogen atom, has different basicity (pKa) and lipophilicity (logP) profiles. Piperazine derivatives are generally more hydrophilic, which can improve aqueous solubility, a key factor in drug formulation.[1]
The choice to use this compound is a strategic one in drug design, aimed at achieving a balance of potency, selectivity, and favorable pharmacokinetic properties.
Application 2: Carbon Dioxide (CO₂) Capture
Aqueous amine scrubbing is a leading technology for post-combustion CO₂ capture.[9][10] While monoethanolamine (MEA) has been the traditional solvent, it suffers from high regeneration energy and thermal and oxidative degradation. Piperazine (PZ) has emerged as a superior alternative due to its high resistance to oxidative degradation, lower volatility, and faster reaction kinetics.[9][11]
Performance of Methylated Piperazines
Direct, extensive experimental data for this compound in CO₂ capture is less common in publicly available literature compared to PZ and 2-methylpiperazine (2-MPZ). However, by analyzing data from these related compounds, we can infer its potential performance. The addition of methyl groups can influence several key parameters:
-
CO₂ Absorption Rate: The steric hindrance from the gem-dimethyl group may slightly reduce the CO₂ absorption rate compared to unsubstituted PZ, as it can impede the formation of carbamates.
-
Solubility & Precipitation: A major challenge with concentrated PZ is its tendency to precipitate at high CO₂ loading or low temperatures.[12] Blends of different piperazine derivatives, such as PZ and 2-MPZ, have been shown to broaden the solid solubility window.[12] A blend of PZ, N-methylpiperazine (MPZ), and N,N'-dimethylpiperazine (DMPZ) showed improved solid solubility and a favorable heat of absorption compared to concentrated PZ alone.[13] It is plausible that this compound could be used in similar blends to mitigate precipitation issues.
-
Heat of Regeneration: The energy required to release the captured CO₂ is a critical cost factor. The heat of regeneration for PZ-based systems is generally lower than for MEA.[9] For a PZ+DIPA (diisopropanolamine) blend, the regeneration heat was found to be in the range of 3.57–8.93 GJ/t CO₂.[11][14] The specific impact of the 2,2-dimethyl structure on this value would require direct experimental measurement.
Caption: General workflow for an amine-based CO₂ capture and regeneration process.
Table 2: Comparative Performance of Common CO₂ Capture Solvents
| Parameter | 7m MEA (Benchmark) | 8m Piperazine (PZ) | 4m PZ / 4m 2-MPZ Blend |
|---|---|---|---|
| CO₂ Capacity | Lower | Higher | High, comparable to 8m PZ[12] |
| Absorption Rate | Slower | Very Fast[11] | 84% of 8m PZ[12] |
| Heat of Absorption (ΔHabs) | ~85 kJ/mol CO₂ | ~70 kJ/mol CO₂[12] | ~70 kJ/mol CO₂[12] |
| Degradation | High | Low oxidative degradation[9] | Similar oxidative stability to PZ[12] |
| Precipitation Risk | Low | High at low temp/high loading[12] | Significantly lower than 8m PZ[12] |
While this compound is not listed, this table provides a framework for its evaluation. It would be expected to have a slightly lower absorption rate than PZ but could offer benefits in blended formulations to prevent solvent precipitation.
Application 3: Polymer Chemistry
This compound is used in the production of specialty polymers, acting as a monomer (specifically, a diamine) or as a curing agent for epoxy resins.[4][8] Its incorporation into a polymer backbone can significantly alter the final material's properties.
Polyamide Synthesis
In the synthesis of polyamides, a diamine is reacted with a dicarboxylic acid. The structure of the diamine is critical to the properties of the resulting polymer.
-
Comparison with Linear Diamines (e.g., Hexamethylenediamine): Linear diamines like hexamethylenediamine (used in Nylon 6,6) allow polymer chains to pack closely, leading to high crystallinity and strong hydrogen bonding.[15] The bulky, cyclic structure of this compound disrupts this regular packing. This leads to a more amorphous polymer, which typically results in a lower melting point (Tm), lower crystallinity, and increased transparency.[15]
-
Effect on Properties: Increasing the mole percentage of piperazine in a polyamide co-polymer generally makes it more amorphous, decreasing its melting point, tensile strength, and hardness.[15] The gem-dimethyl group on this compound would further enhance this effect due to increased steric hindrance. This can be desirable for applications requiring lower processing temperatures or greater flexibility.
Caption: Polycondensation reaction for the synthesis of polyamide from this compound.
Epoxy Resin Curing Agent
As a curing agent, this compound's two nitrogen atoms react with the epoxide groups of the resin, cross-linking the polymer chains. The rigid, cyclic structure and steric hindrance can result in a cured epoxy with a higher glass transition temperature (Tg) and improved thermal stability compared to more flexible, linear amine curing agents.
Experimental Protocol: Synthesis of this compound
The following protocol for the synthesis of this compound is based on the reduction of 3,3-dimethylpiperazin-2-one.[16] This provides a practical methodology for researchers who may need to synthesize the compound in-house.
Objective: To synthesize this compound via lithium aluminum hydride (LiAlH₄) reduction.
Materials:
-
3,3-dimethylpiperazin-2-one (1 eq)
-
Lithium aluminum hydride (LiAlH₄) (approx. 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
15% Sodium hydroxide solution
-
Celite (filter agent)
-
Nitrogen gas supply
Procedure:
-
Preparation: In a reaction vessel under a nitrogen atmosphere, stir a suspension of LiAlH₄ (1.2 eq) in anhydrous THF.
-
Precursor Solution: In a separate flask, dissolve 3,3-dimethylpiperazin-2-one (1 eq) in THF. Gentle heating (50-60°C) may be required to achieve dissolution.[16]
-
Addition: Cool the LiAlH₄ suspension. Slowly add the solution of 3,3-dimethylpiperazin-2-one to the LiAlH₄ suspension over approximately 2 hours, maintaining the reaction temperature between 40-60°C. An exotherm will be observed.[16]
-
Reaction Completion: After the addition is complete, stir the suspension for an additional hour at approximately 60°C.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water over 2 hours, ensuring the internal temperature remains below 25°C.[16]
-
Workup: Add 15% sodium hydroxide solution, followed by more water, while maintaining a low temperature. Stir the mixture overnight.
-
Filtration: Add Celite to the mixture and filter to remove the aluminum salts. Wash the filter cake with THF.
-
Purification: Combine the filtrates and concentrate them under reduced pressure. The resulting crude product is then purified by fractional distillation at atmospheric pressure, collecting the fraction at 163-164°C to yield pure this compound.[16]
Causality and Trustworthiness: The use of LiAlH₄ is a standard and powerful method for reducing amides to amines. The slow, controlled addition and careful quenching procedure are critical for managing the highly exothermic and reactive nature of LiAlH₄, ensuring the safety and success of the protocol. The final fractional distillation step is a self-validating system for purity, as the product is isolated based on its specific boiling point.
Conclusion and Future Directions
This compound is a versatile organic compound with demonstrated and potential applications across multiple scientific disciplines.[4] Its unique gem-dimethyl structure provides distinct advantages over its parent compound, piperazine, and other derivatives.
-
In pharmaceuticals , it offers a route to conformationally constrained, metabolically stable drug candidates with potentially higher target selectivity.
-
In CO₂ capture , while less studied directly, its properties suggest it could be a valuable component in blended amine solvents, helping to overcome the precipitation issues that plague concentrated piperazine solutions.
-
In polymer chemistry , it serves as a tool to precisely control polymer morphology, enabling the synthesis of more amorphous polyamides with tailored flexibility and processing characteristics.
Future research should focus on generating direct, comparative experimental data for this compound, particularly in CO₂ capture, to quantify its absorption kinetics, capacity, and regeneration energy. In medicinal chemistry, its use as a scaffold in fragment-based drug discovery could uncover novel interactions with a wider range of biological targets. The continued exploration of this unique building block promises to yield further innovations in materials and medicine.
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Evaluation of Concentrated Piperazine for CO2 Capture from Coal-Fired Flue Gas - U.S. Department of Energy. (URL: [Link])
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Freeman, S. A., et al. (2013). Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture. Oil & Gas Science and Technology – Revue d'IFP Energies nouvelles. (URL: [Link])
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Lin, P.-H., et al. (2024). Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat. MDPI. (URL: [Link])
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Piperazine-Based Mixed Solvents for CO2 Capture in Bubble-Column Scrubbers and Regeneration Heat - ResearchGate. (URL: [Link])
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Enrichment in CO2 Absorption by 2-Methyl Piperazine-Activated Tertiary Amines, Physical Solvents, and Ionic Liquid Systems - PMC, NIH. (URL: [Link])
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Wang, G.-X., et al. (2021). Two new olefin-Cu(I) coordination polymers based on 2,5-dimethyl piperazine. Taylor & Francis Online. (URL: [Link])
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Carbon Capture with 4 m Piperazine/4 m 2-Methylpiperazine - ResearchGate. (URL: [Link])
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Tandem amine scrubbing and CO2 electrolysis via direct piperazine carbamate reduction - ResearchGate. (URL: [Link])
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Piperazine/N-methylpiperazine/N,N'-dimethylpiperazine as an Aqueous Solvent for Carbon Dioxide Capture - INIS-IAEA. (URL: [Link])
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (URL: [Link])
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Synthesis and properties of polyamide derived from piperazine and lower purity dimer acid as hot melt adhesive - ResearchGate. (URL: [Link])
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (URL: [Link])
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Second-generation piperazine derivatives as promising radiation countermeasures - PMC, NIH. (URL: [Link])
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2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - MDPI. (URL: [Link])
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A Comparative Guide to Assessing the Stereochemical Purity of Chiral 2,2-Dimethylpiperazine Derivatives
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] Specifically, chiral 2,2-dimethylpiperazine derivatives are integral components in a multitude of pharmaceuticals, where the stereochemistry at the chiral center profoundly influences pharmacological and toxicological profiles.[2][3] Consequently, the rigorous assessment of stereochemical purity is not merely a procedural step but a critical determinant of a drug candidate's safety and efficacy. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of these crucial derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Gauntlet: Methods for Chiral Purity Determination
The separation and quantification of enantiomers pose a unique challenge because they possess identical physical and chemical properties in an achiral environment.[4] Distinguishing between them necessitates the introduction of a chiral environment, a principle that underlies the most powerful analytical techniques in this domain. The primary methods for assessing the stereochemical purity of chiral this compound derivatives are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC is a robust and widely adopted technique for enantioselective separation.[5] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: This is the most critical factor. For piperazine derivatives, which are basic compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often highly effective.[2] Crown ether-based CSPs are also particularly adept at resolving compounds with primary amino groups through the formation of diastereomeric complexes.[6] The choice of CSP is dictated by the need to create a significant enough energy difference in the transient diastereomeric complexes formed between the enantiomers and the stationary phase to effect a separation.
-
Mobile Phase Composition: A typical mobile phase for separating basic compounds like piperazine derivatives on a polysaccharide CSP consists of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or ethylenediamine). The basic additive is crucial as it minimizes peak tailing by competing with the analyte for active sites on the silica surface of the CSP.
-
Detection: UV detection is common, but many simple piperazine derivatives lack a strong chromophore, potentially leading to low sensitivity.[2] In such cases, derivatization with a UV-active agent pre-column can be employed, or alternative detection methods like mass spectrometry (LC-MS) can be utilized for enhanced sensitivity and specificity.
Experimental Protocol: Chiral HPLC Separation of a this compound Analogue
This protocol provides a general starting point for method development.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Chiralpak® IC column (or a similar polysaccharide-based CSP).
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Diethylamine (DEA)
-
Racemic this compound derivative sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane/Isopropanol/DEA (e.g., 80:20:0.1 v/v/v). Degas the mobile phase thoroughly.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100.
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
Chiral SFC has gained significant traction as a powerful alternative to HPLC, offering faster separations and reduced environmental impact.[7][8] It utilizes supercritical carbon dioxide as the primary mobile phase component, which has low viscosity and high diffusivity, allowing for higher flow rates without a loss of resolution.[7]
Advantages over HPLC:
-
Speed: The properties of supercritical fluids enable faster analysis times, significantly increasing throughput.
-
Reduced Solvent Consumption: The primary reliance on CO₂ drastically cuts down on the use of organic solvents, making it a more environmentally friendly and cost-effective technique.[9]
-
Efficiency: SFC often provides higher plate counts than HPLC, leading to sharper peaks and better resolution.
Typical SFC Conditions:
-
Stationary Phase: Similar polysaccharide-based CSPs as used in HPLC are highly effective.
-
Mobile Phase: Supercritical CO₂ with a co-solvent (modifier) such as methanol or ethanol. A basic additive is also typically required for piperazine derivatives.
-
Backpressure and Temperature: These parameters are carefully controlled to maintain the CO₂ in its supercritical state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Absolute Confirmation
NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it differentiates enantiomers by converting them into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[10] This results in distinct signals for each enantiomer in the NMR spectrum.
Methodologies:
-
Chiral Solvating Agents (CSAs): These agents, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, form transient diastereomeric complexes with the analyte.[11] This interaction leads to different chemical shifts for corresponding protons or carbons in the two enantiomers, allowing for their quantification. A simple protocol involves mixing the analyte and the CSA in an NMR tube and acquiring the spectrum.[12]
-
Chiral Derivatizing Agents (CDAs): CDAs react with the enantiomers to form stable diastereomeric compounds. This covalent modification results in more significant and often more easily resolved differences in the NMR spectrum. However, this method requires a chemical reaction and subsequent purification, which can be more time-consuming.
-
¹⁹F NMR: For suitable analytes, the use of fluorine-containing chiral probes can lead to sharp and well-resolved signals in the ¹⁹F NMR spectrum, offering a sensitive method for enantiodifferentiation.[13]
Trustworthiness of NMR: A key advantage of NMR is that it can provide a direct measure of the enantiomeric ratio without the need for a calibration curve, which is often required for chromatographic methods.[13] The relative integration of the distinct signals for each enantiomer directly corresponds to their molar ratio.
Comparative Summary of Techniques
| Feature | Chiral HPLC | Chiral SFC | Chiral NMR |
| Principle | Differential partitioning with a chiral stationary phase.[7] | Separation using a supercritical fluid mobile phase and a chiral stationary phase.[7] | Formation of diastereomeric complexes leading to distinct spectral signals.[10] |
| Speed | Moderate to slow | Fast | Very fast (for CSA methods) |
| Solvent Usage | High | Low | Very Low |
| Sensitivity | Good (detector dependent) | Good | Moderate to low |
| Development Time | Can be lengthy | Generally faster than HPLC | Can be very fast |
| Quantitative Accuracy | High (with calibration) | High (with calibration) | High (direct integration) |
| Key Advantage | Well-established, versatile | High throughput, "green" | Absolute method, no separation needed |
| Key Disadvantage | High solvent consumption | Higher initial instrument cost | Lower sensitivity, potential for signal overlap |
Visualizing the Workflow
A systematic approach is crucial for efficiently determining the stereochemical purity of a novel this compound derivative.
Caption: A typical workflow for assessing the stereochemical purity of a new chiral compound.
Logical Framework for Method Selection
The choice of analytical technique is driven by the specific requirements of the project phase.
Caption: Logic for selecting an analytical method based on the drug development stage.
Conclusion
The accurate assessment of stereochemical purity is a non-negotiable aspect of developing pharmaceuticals containing chiral this compound derivatives. While chiral HPLC remains the gold standard due to its versatility and established history, chiral SFC presents a compelling alternative, offering significant advantages in speed and sustainability, making it ideal for high-throughput screening environments. Chiral NMR spectroscopy serves as an invaluable orthogonal technique, providing rapid and absolute quantification without the need for chromatographic separation, making it an excellent tool for confirmation and for situations where chromatographic method development is challenging. A multi-faceted approach, leveraging the strengths of each of these techniques, will ultimately provide the most comprehensive and trustworthy assessment of stereochemical purity, ensuring the quality and safety of these vital pharmaceutical compounds.
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 15(4), 256-263. Retrieved from [Link]
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Li, S., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Angewandte Chemie International Edition, 60(38), 20873-20878. Retrieved from [Link]
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Behenna, D. C., et al. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Chemistry—A European Journal, 17(32), 8799-8803. Retrieved from [Link]
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Yadav, J. S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. New Journal of Chemistry, 46(36), 17351-17357. Retrieved from [Link]
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Patai, Z., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. Retrieved from [Link]
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Gasparyan, M. K., et al. (2023). CHIRAL SEPARATION OF (2S, 9S)-DIAMINO-2, 9-DIBENZYLDECA-4, 6-DIYNEDIOIC ACID AND (2R, 9R). Proceedings of the Yerevan State University. B: Chemistry and Biology, 57(2), 110-116. Retrieved from [Link]
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France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(10), 2532-2535. Retrieved from [Link]
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Gasparyan, M. K., et al. (2023). CHIRAL SEPARATION OF (2S,9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R,9R). YSU Journals. Retrieved from [Link]
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Wawrzyniak, P., et al. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 86(16), 11249-11261. Retrieved from [Link]
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Klein, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC advances, 8(72), 41401-41414. Retrieved from [Link]
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ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Kuprov, I., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(1), 113-117. Retrieved from [Link]
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Jin, Z., et al. (2022). Structure and Hirshfeld surface analysis of two piperazine guest supramolecular inclusion complexes. Research Square. Retrieved from [Link]
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Chamakuri, S., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 6049-6062. Retrieved from [Link]
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ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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LCGC International. (2024). New Study Outlines on SFC Technique for Chiral Bioanalysis. Retrieved from [Link]
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secrets of science. (n.d.). Analysis and evaluation of chiral drugs in biological samples. Retrieved from [Link]
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zhou, f., et al. (2021). Simultaneous Chiral Resolution of Two Racemic Compounds by Preferential Cocrystallization. ChemRxiv. Retrieved from [Link]
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Al-Saffar, M. S., et al. (2022). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 13(13), 2005-2016. Retrieved from [Link]
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Grunewald, G. L., et al. (1998). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Journal of medicinal chemistry, 41(1), 10-18. Retrieved from [Link]
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Le, T., et al. (2018). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Bioorganic & medicinal chemistry letters, 28(17), 2879-2884. Retrieved from [Link]
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Liu, B., et al. (2006). Preparation of chiral 2-methylpiperazine. Chemistry Bulletin/Huaxue Tongbao, 69(4), 247-251. Retrieved from [Link]
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Tömösközi, Z., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(16), 4945. Retrieved from [Link]
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Li, H., et al. (2022). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Se pu= Chinese journal of chromatography, 40(7), 659-664. Retrieved from [Link]
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Min, J. Z., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1593, 91-101. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of 2,2-Dimethylpiperazine in Product Mixtures by HPLC
A Senior Application Scientist's Guide to Method Selection and Validation
For researchers, formulation scientists, and quality control analysts in the pharmaceutical and chemical industries, the accurate quantification of active ingredients and potential impurities is paramount. 2,2-Dimethylpiperazine, a key building block in various syntheses, presents a common analytical challenge due to its structural properties.[1] This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the robust and reliable quantification of this compound in complex product mixtures. We will explore a primary derivatization-based HPLC-UV method and contrast it with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach, providing the experimental data and rationale necessary for informed method selection.
The Analytical Challenge of this compound
This compound, like its parent compound piperazine, is a cyclic diamine.[2] Its core structure lacks a significant chromophore, rendering it nearly transparent to ultraviolet (UV) detection at standard analytical wavelengths (>220 nm).[3] This characteristic makes direct quantification by HPLC-UV, the workhorse of many QC labs, highly problematic, especially at the low levels required for impurity analysis. Furthermore, its basic nature can lead to poor peak shape and retention on traditional reversed-phase columns due to strong interactions with residual silanols.[4] Therefore, successful quantification necessitates a strategy that either enhances detectability or employs an alternative detection principle.
Primary Method: Reversed-Phase HPLC with Pre-Column Derivatization
To overcome the inherent low UV absorbance, a widely adopted and robust strategy is pre-column derivatization. This involves reacting the analyte with a labeling agent to attach a strongly chromophoric or fluorophoric tag. For secondary amines like this compound, 4-chloro-7-nitrobenzofuran (NBD-Cl) is an excellent derivatizing agent, creating a stable, highly UV-active product that can be detected with high sensitivity.[3][5]
Causality Behind Experimental Choices
-
Derivatization Agent (NBD-Cl): Chosen for its specific reactivity with secondary amines under mild conditions and the resulting derivative's high molar absorptivity, allowing for low-level detection.[6]
-
Column (C18): A standard C18 column is selected for its versatility in reversed-phase chromatography. The derivatized analyte is significantly more hydrophobic than the parent compound, making it well-suited for retention and separation on this stationary phase.
-
Mobile Phase (Acetonitrile/Phosphate Buffer): A gradient elution with acetonitrile and a phosphate buffer is employed to ensure separation from potential impurities and the excess derivatization reagent. The buffer controls the pH to maintain consistent ionization of any residual polar compounds and ensure reproducible retention times.
-
Detection (UV at 340 nm): The detection wavelength is set near the absorbance maximum of the NBD-derivative, ensuring optimal sensitivity.[3]
Experimental Protocol: HPLC-UV with NBD-Cl Derivatization
1. Standard and Sample Preparation:
- Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with 50:50 acetonitrile/water.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
- Sample Solution: Accurately weigh a portion of the product mixture expected to contain this compound and dissolve it in 50:50 acetonitrile/water to achieve a theoretical concentration within the calibration range.
2. Derivatization Procedure:
- To 1.0 mL of each standard and sample solution in a clean vial, add 1.0 mL of a 1 mg/mL solution of NBD-Cl in methanol.
- Add 0.5 mL of 0.1 M borate buffer (pH 8.5).
- Cap the vials and heat at 60°C for 30 minutes in a water bath or heating block.
- Cool the vials to room temperature. The solutions are now ready for injection.
3. HPLC Conditions:
- Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0.
- Mobile Phase B: Acetonitrile.
- Gradient:
- 0-5 min: 40% B
- 5-15 min: 40% to 80% B
- 15-20 min: 80% B
- 20.1-25 min: 40% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 20 µL.
- Detection: 340 nm.
4. System Suitability and Validation:
- The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][8]
- System suitability tests, as defined in USP <621> and Ph. Eur. 2.2.46, must be performed before analysis, including checks for retention time repeatability, peak asymmetry, and theoretical plates.[2][9]
Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a powerful alternative, particularly when higher specificity is required or when dealing with very complex matrices. Mass spectrometry provides mass-to-charge ratio information, which is highly selective and can be used for definitive identification. While direct analysis is possible, derivatization is often employed to improve volatility and chromatographic peak shape.[10][11]
Rationale for GC-MS as an Alternative
-
High Specificity: The mass spectrometer detector provides structural information, making it ideal for impurity identification and peak purity assessment, minimizing the risk of co-elution interference.
-
High Sensitivity: GC-MS, especially in selected ion monitoring (SIM) mode, can achieve very low limits of detection.
-
No Chromophore Required: The method does not depend on the analyte having a UV-absorbing structure.
Experimental Protocol: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization
1. Standard and Sample Preparation:
- Prepare standard and sample solutions in a volatile, aprotic solvent like ethyl acetate.
- Perform a liquid-liquid or solid-phase extraction if the product matrix is not directly compatible with the organic solvent.
2. Derivatization Procedure:
- To a dried residue of the standard or sample extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
- Seal the vial and heat at 70°C for 20 minutes.
- After cooling, the sample is ready for injection.
3. GC-MS Conditions:
- Instrument: GC system with a Mass Spectrometric detector.
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 100°C, hold for 1 min.
- Ramp to 250°C at 15°C/min.
- Hold at 250°C for 5 min.
- Injector Temperature: 250°C (Splitless mode).
- Transfer Line Temperature: 280°C.
- MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 50-400 amu or SIM mode monitoring characteristic ions of the TFAA-derivatized this compound.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between these two powerful techniques depends on the specific requirements of the analysis. Below is a summary of expected performance characteristics based on typical validation data.
| Parameter | HPLC-UV with Derivatization | GC-MS with Derivatization | Justification |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity, but HPLC-UV often shows slightly better correlation coefficients due to the high precision of modern autosamplers and pumps. |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL | ~ 0.01 µg/mL (SIM mode) | GC-MS in SIM mode is exceptionally sensitive, targeting specific ions and reducing noise, allowing for lower quantification limits. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods can be highly accurate. The slightly wider range for GC-MS can be attributed to the multi-step sample preparation and potential for variability in derivatization efficiency. |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC generally provides superior precision due to the highly automated and reproducible nature of the injection and separation process. |
| Specificity | Good | Excellent | While HPLC-UV specificity is good (proven by peak purity analysis with a PDA detector), it relies on chromatographic separation. GC-MS provides definitive identification through mass fragmentation patterns. |
| Throughput | Moderate | Lower | HPLC run times can be optimized, but the derivatization step adds time. GC methods often have longer run times, and sample preparation can be more intensive. |
| Cost & Complexity | Moderate | High | HPLC-UV systems are more common and less expensive to maintain than GC-MS systems, which require specialized knowledge for operation and data interpretation. |
Visualizing the Workflows
To better understand the practical steps involved, the following diagrams illustrate the workflows for both the primary HPLC and the comparative GC-MS methods.
Caption: Workflow for HPLC-UV analysis with pre-column derivatization.
Caption: Workflow for GC-MS analysis with derivatization.
Conclusion and Recommendations
Both the derivatization-based HPLC-UV method and the GC-MS method are valid and powerful techniques for the quantitative analysis of this compound.
The HPLC-UV method is recommended for routine quality control environments . Its robustness, high precision, and lower operational cost make it ideal for release testing and stability studies where the primary goal is to quantify a known analyte against its specification. The use of a PDA detector can provide sufficient confidence in peak purity for most applications.
The GC-MS method is the superior choice for investigational studies, impurity identification, and when ultra-trace level quantification is required . Its unparalleled specificity is critical during method development, forced degradation studies, and for analyzing complex product mixtures where the potential for co-eluting impurities is high. While more complex and costly, the structural information it provides is invaluable for ensuring product safety and understanding degradation pathways.
Ultimately, the selection of the most appropriate method hinges on a clear understanding of the analytical objective, the required sensitivity and specificity, and the available instrumentation and expertise. By understanding the causality behind the experimental choices for each technique, researchers can confidently select and validate a method that ensures the quality and integrity of their product.
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European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) 11th Edition, General Chapter 2.2.46. Chromatographic separation techniques. 2022. [Link]
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
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U.S. Pharmacopeia. USP General Chapter <621> Chromatography. [Link]
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Raveendra Reddy, P., et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 2012, 4(6):2854-2859. [Link]
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United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. 2013. [Link]
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Al-Saeed, M. H. A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 2022, 1(3):1-9. [Link]
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Navaneeswari, R., & Reddy, P. R. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate, 2012. [Link]
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Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. 2017. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. 2022. [Link]
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Abdel-Hay, K. M., et al. Gas chromatography/mass spectrometry analysis of the six-ring regioisomeric dimethoxybenzyl-N-methylpiperazines (DMBMPs). Rapid Communications in Mass Spectrometry, 2013, 27(22):2543-50. [Link]
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SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]
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Dias da Silva, D., et al. Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct, 2015. [Link]
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A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2,2-Dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpiperazine is a valuable heterocyclic building block in medicinal chemistry and drug development, finding application in the synthesis of a range of pharmaceutical candidates.[1] Its rigid, diamine structure provides a useful scaffold for influencing the pharmacokinetic and pharmacodynamic properties of molecules. The efficient and cost-effective synthesis of this intermediate is, therefore, a critical consideration for process chemists and researchers. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound, evaluating their cost-effectiveness based on raw material costs, process complexity, scalability, and safety considerations.
Route 1: Reductive Amination of 2-Chloro-2-methylpropanal from Isobutyraldehyde
This route commences with the readily available and inexpensive starting material, isobutyraldehyde. The synthesis proceeds through a two-step sequence involving the chlorination of isobutyraldehyde to form 2-chloro-2-methylpropanal, followed by a reductive amination with ammonia to yield the desired this compound.
Reaction Mechanism
The first step involves the alpha-chlorination of isobutyraldehyde, typically using a chlorinating agent like sulfuryl chloride. The subsequent step is a reductive amination. The presumed mechanism involves the formation of a dialkylated amine intermediate from the reaction of 2-chloro-2-methylpropanal with ammonia, which then undergoes an intramolecular cyclization and reduction to form the piperazine ring.
isobutyraldehyde [label="Isobutyraldehyde"]; chloro_propanal [label="2-Chloro-2-methylpropanal"]; dimethylpiperazine [label="this compound"];
isobutyraldehyde -> chloro_propanal [label="SO2Cl2"]; chloro_propanal -> dimethylpiperazine [label="NH3, H2, Catalyst"]; }
Figure 1: Synthetic pathway from Isobutyraldehyde.Experimental Protocol
Step 1: Synthesis of 2-Chloro-2-methylpropanal [2]
-
A reactor is charged with sulfuryl chloride (1.9 kg, 14.1 mol) and cooled to 18°C.
-
Isobutyraldehyde (1.0 kg, 13.9 mol) is added over 2 hours, maintaining the temperature between 18°C and 28°C.
-
The reaction mixture is warmed to 30-35°C, and water (0.1 L) is added, followed by toluene (1.0 L).
-
The mixture is heated to 50-55°C for approximately 1 hour.
-
After phase separation, the aqueous layer is removed. Sulfuric acid is added to the organic layer, and the mixture is heated to reflux for about 6 hours.
-
After cooling and another aqueous wash, the toluene layer containing 2-chloro-2-methylpropanal is used in the next step.
Step 2: Synthesis of this compound [2]
-
The toluene solution of 2-chloro-2-methylpropanal is added to a solution of ammonia in methanol.
-
The reaction mixture is subjected to hydrogenation in the presence of a suitable catalyst (e.g., a Raney Nickel or a noble metal catalyst) under pressure.
-
Upon completion of the reaction, the catalyst is filtered off.
-
The solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation.
Route 2: Reduction of 3,3-Dimethylpiperazin-2-one
This alternative route involves the synthesis of a lactam intermediate, 3,3-dimethylpiperazin-2-one, followed by its reduction to this compound using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Reaction Mechanism
The synthesis of the lactam precursor can be achieved through the condensation of ethyl 2-bromoisobutyrate with ethylenediamine. The subsequent reduction of the amide functionality within the piperazinone ring with a hydride reagent, like LiAlH₄, yields the corresponding diamine, this compound.
bromoester [label="Ethyl 2-bromoisobutyrate"]; ethylenediamine [label="Ethylenediamine"]; piperazinone [label="3,3-Dimethylpiperazin-2-one"]; dimethylpiperazine [label="this compound"];
bromoester -> piperazinone; ethylenediamine -> piperazinone; piperazinone -> dimethylpiperazine [label="LiAlH4, THF"]; }
Figure 2: Synthetic pathway from 3,3-Dimethylpiperazin-2-one.Experimental Protocol
Step 1: Synthesis of 3,3-Dimethylpiperazin-2-one
-
To a solution of ethylenediamine (2.0 eq) in a suitable solvent such as ethanol, add ethyl 2-bromoisobutyrate (1.0 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent and washed to remove excess ethylenediamine and salts.
-
The crude 3,3-dimethylpiperazin-2-one is purified by crystallization or column chromatography.
Step 2: Reduction to this compound
-
A solution of 3,3-dimethylpiperazin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, excess) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours.
-
The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
-
The resulting solids are filtered off, and the filtrate is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.
Comparative Cost-Effectiveness Analysis
| Parameter | Route 1: From Isobutyraldehyde | Route 2: From 3,3-Dimethylpiperazin-2-one |
| Starting Materials Cost | Isobutyraldehyde is a bulk chemical with a relatively low cost (approx. $1.13 - $3.03/kg).[3] | Ethyl 2-bromoisobutyrate and ethylenediamine are more specialized reagents with a higher cost.[4][5][6] 3,3-Dimethylpiperazin-2-one is also a specialty chemical with a high price if purchased directly (approx. €30/g for small quantities).[7] |
| Reagent Cost & Handling | Uses sulfuryl chloride (approx. $68.75/500ml), which is corrosive and water-reactive, and requires careful handling.[8] Ammonia is inexpensive (approx. $0.29 - $0.60/kg).[9][10] | Employs lithium aluminum hydride (LiAlH₄), a highly reactive, pyrophoric, and expensive reagent (approx. $100 - $1190/kg depending on quantity and grade).[2] Requires anhydrous solvents and inert atmosphere, adding to the cost and complexity. |
| Process Complexity | A two-step process that can be performed on a large scale. Purification is achieved by distillation.[2] | A two-step process where the synthesis of the piperazinone precursor can be challenging to optimize for high yield and purity on a large scale. The use of LiAlH₄ requires specialized equipment and handling procedures. |
| Yield & Purity | Overall yields are reported to be moderate to good, with purity achieved after distillation. | Yields for the reduction step are typically high, but the overall yield depends on the efficiency of the lactam formation. Purity after distillation is generally good. |
| Scalability | The process described in the patent literature is designed for industrial scale, suggesting good scalability.[2] | The use of LiAlH₄ on a large scale presents significant safety and cost challenges, potentially limiting its industrial applicability for this synthesis. |
| Safety & Environmental | Sulfuryl chloride is toxic and corrosive, and its reaction produces HCl as a byproduct.[11][12] The use of flammable solvents and hydrogen gas under pressure requires appropriate safety infrastructure. Waste streams will contain chlorinated organic compounds and catalyst residues. | Lithium aluminum hydride is extremely hazardous, reacting violently with water and posing a significant fire and explosion risk.[13] Its use generates aluminum salts as waste, which require proper disposal. The use of ethereal solvents like THF also contributes to the flammability hazard. |
Conclusion
For the large-scale, cost-effective synthesis of this compound, Route 1, starting from isobutyraldehyde, appears to be the more viable option. The primary advantages of this route are the low cost of the starting material and the demonstrated scalability of the process. While it involves the use of hazardous reagents like sulfuryl chloride, these are common industrial chemicals with well-established handling procedures.
Route 2, involving the reduction of 3,3-dimethylpiperazin-2-one with LiAlH₄, is likely to be more expensive and challenging to scale up. The high cost and significant hazards associated with lithium aluminum hydride are major drawbacks for industrial production. This route may be more suitable for smaller-scale laboratory preparations where cost is less of a concern and the required safety infrastructure is readily available.
Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or organization, including the desired scale of production, available budget, and risk tolerance.
References
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SDFI-CHEM. SULPHURYL CHLORIDE. [Link]
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IMARC Group. Ammonia Price Index, Trend, Chart and Forecast 2025. [Link]
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Yufeng. Everything about Sulfuryl Chloride. [Link]
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IMARC Group. Isobutyraldehyde Price Index, Chart and Trend 2025. [Link]
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businessanalytiq. Ammonia price index. [Link]
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Ammonia Energy Association. The Cost of CO2-free Ammonia. [Link]
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IndiaMART. Industrial Grade Ethylenediamine (EDA), 180 Kg at ₹ 100/kg in Mumbai. [Link]
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Tradeindia. Lithium Aluminium Hydride Grade: Technical Grade at 48880.00 INR in Mumbai, Maharashtra. [Link]
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Dhalop Chemicals. Ethylenediamine (EDA) - High Quality Industrial Grade at Best Price. [Link]
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Accio. liquid ammonia price: Best Rates & Suppliers 2025. [Link]
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PriceWatch. Ethylenediamine (EDA) Price Trends, Chart, Index And Forecast. [Link]
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Lab Alley. Tetrahydrofuran (THF) Lab Grade. [Link]
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Otto Chemie Pvt. Ltd. Sulphuryl chloride, 98%. [Link]
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ChemAnalyst. Track Ethylenediamine (EDA) price trend and forecast in top 10 leading countries worldwide.. [Link]
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Sdfine. tetrahydrofuran lr (stabilised) (for synthesis). [Link]
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Zauba. isobutyraldehyde import price. [Link]
-
Global Trade Online. Tetrahydrofuran (THF) - High-Quality Organic Solvent at Best Price Online. [Link]
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A Spectroscopic Guide to the Characterization of 2,2-Dimethylpiperazine and its N-Oxides
In the landscape of pharmaceutical development and medicinal chemistry, heterocyclic compounds form the backbone of countless therapeutic agents. Among these, the piperazine scaffold is ubiquitous, valued for its conformational properties and its ability to engage with biological targets. The introduction of substituents, such as the gem-dimethyl group in 2,2-dimethylpiperazine, imparts unique steric and electronic properties. Furthermore, the metabolic or synthetic oxidation of the tertiary amine centers to N-oxides can dramatically alter a molecule's polarity, solubility, and pharmacological profile.
This guide provides a comparative analysis of the spectroscopic characteristics of this compound and its corresponding N-oxides. As a self-validating system, the protocols and data interpretation outlined herein are grounded in fundamental spectroscopic principles, offering researchers a robust framework for the unambiguous identification and differentiation of these compounds in complex matrices. We will explore how key techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—reveal distinct structural signatures for the parent amine and its oxidized derivatives.
Molecular Structures and the Impact of N-Oxidation
The primary compounds of interest are this compound, its mono-N-oxide, and its di-N-oxide. The oxidation introduces a highly polar N⁺-O⁻ dative bond, which is the root cause of the significant spectroscopic shifts we will observe.
Figure 1: Molecular structures of this compound and its N-oxide derivatives.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of these molecules. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to the electronic effects of N-oxidation.
Causality of Spectral Shifts upon N-Oxidation
The formation of the N⁺-O⁻ bond results in a significant withdrawal of electron density from the surrounding atoms. This "deshielding" effect is the primary cause of the observed downfield shifts in adjacent nuclei. The magnitude of this effect is influenced by both the distance from the N-oxide group and the stereochemical relationship. In piperidine-derived amine oxides, N-oxidation is known to produce considerable deshielding effects on the chemical shifts of carbon atoms at the β (two bonds away) and γ (three bonds away) positions.[1] The effect on ¹⁵N chemical shifts is even more pronounced, with deshielding of +56 ppm to +90 ppm observed upon N-oxidation of N-methylpiperidine derivatives.[2]
Comparative ¹H NMR Analysis
| Feature | This compound (Predicted) | This compound-4-N-oxide (Predicted) |
| Symmetry | Symmetric | Asymmetric |
| -C(CH₃)₂ | Single peak (singlet), integrating to 6H. Relatively upfield shift (~1.1-1.3 ppm). | Single peak (singlet), integrating to 6H. Minor downfield shift due to γ-effect. |
| Ring CH₂ Protons | Three distinct signals, each integrating to 2H. C3-H₂, C5-H₂, and C6-H₂ would appear as multiplets in the ~2.7-3.0 ppm range. | All ring protons become chemically non-equivalent. Expect four distinct, complex multiplets. Protons on C3 and C5 (α to N-oxide) will be significantly shifted downfield (>3.5 ppm). Protons on C6 will be less affected. |
| N-H Protons | One or two broad signals, depending on solvent and exchange rate. | One broad signal for the remaining N-H. |
Expert Insight: The most telling diagnostic feature in the ¹H NMR spectrum is the loss of symmetry upon mono-oxidation. For the parent diamine, the protons on C3 and C5 are chemically distinct from those on C6 due to the gem-dimethyl group at C2, but the molecule retains a plane of symmetry. Upon oxidation at N4, this symmetry is broken, rendering all four methylene protons (at C3 and C5) magnetically non-equivalent, leading to a much more complex spectrum.
Comparative ¹³C NMR Analysis
The deshielding effect of the N-oxide is more pronounced and predictable in the ¹³C NMR spectrum.
| Feature | This compound (Predicted) | This compound-4-N-oxide (Predicted) |
| -C(CH₃)₂ | One quaternary signal and one methyl signal. | One quaternary signal and one methyl signal, likely with minor shifts. |
| Ring CH₂ Carbons | Three distinct signals for C3, C5, and C6. | Three distinct signals. C3 and C5 (β to the N-oxide) will experience a strong downfield shift of +10 to +18 ppm.[1] The C6 carbon will be less affected. |
Expert Insight: The magnitude of the downfield shift for the β-carbons (C3 and C5) is a direct and quantifiable measure of N-oxidation. This large, predictable shift provides an unambiguous marker for identifying the site of oxidation.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of the N-oxide functional group.
The N-O Stretching Vibration
The key diagnostic feature is the appearance of a stretching mode absorption corresponding to the N-O bond. For tertiary amine N-oxides, this bond typically exhibits a stretching absorption in the 940–970 cm⁻¹ region of the IR spectrum.[3][4] This region is often clear of other strong absorptions, making the N-O stretch a reliable indicator.
| Compound | Key IR Absorptions (Predicted) |
| This compound | C-H stretching (alkane): ~2850-2960 cm⁻¹N-H stretching: ~3200-3400 cm⁻¹ (broad)N-H bending: ~1590-1650 cm⁻¹ |
| This compound N-oxide(s) | All absorptions from the parent amine, plus:N-O stretching: ~940-970 cm⁻¹ (characteristic) |
Expert Insight: While the parent amine's spectrum is dominated by C-H and N-H vibrations, the N-oxide spectrum will be distinguished by the additional, moderately intense peak in the "fingerprint" region below 1000 cm⁻¹. The absence of this peak is strong evidence against the presence of an N-oxide.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides definitive information on molecular weight and offers characteristic fragmentation patterns that can confirm the N-oxide structure.
Ionization and Characteristic Fragmentation
The choice of ionization technique is critical. While electron impact (EI) can be used, softer ionization methods like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often preferred for generating an intact protonated molecule [M+H]⁺.
The most crucial diagnostic fragmentation for an N-oxide is the loss of an oxygen atom.
-
Under EI conditions, a characteristic [M-16]⁺ fragment is often observed.[5]
-
Under APCI-MS conditions, N-oxides are known to produce distinct [M+H-O]⁺ ions, a fragmentation not typically seen with hydroxylated metabolites, which instead lose water ([M+H-H₂O]⁺).[6] This distinction is vital in metabolism studies where N-oxidation and hydroxylation result in the same mass increase of 16 Da.
The loss of oxygen is often a result of thermal activation in the ion source and may not be observed during collision-induced dissociation (MS/MS) experiments.[7][8]
| Compound | Molecular Weight | Expected [M+H]⁺ (ESI) | Key Diagnostic Fragment |
| This compound | 114.19 g/mol | m/z 115.2 | - |
| This compound-4-N-oxide | 130.19 g/mol | m/z 131.2 | m/z 115.2 ([M+H-O]⁺) |
| This compound-1,4-di-N-oxide | 146.19 g/mol | m/z 147.2 | m/z 131.2 ([M+H-O]⁺)m/z 115.2 ([M+H-2O]⁺) |
Expert Insight: The observation of a neutral loss of 16 Da (or 17 Da for [M-OH] in some cases) from the molecular ion is the gold standard for identifying an N-oxide by mass spectrometry. This fragmentation pathway is mechanistically favored due to the relative weakness of the N-O bond.
Section 4: Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols must be employed.
General Experimental Workflow
Figure 2: A generalized workflow for the comparative spectroscopic analysis.
NMR Spectroscopy Protocol[9]
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer probe. Lock the field frequency to the deuterium signal of the solvent and perform magnetic field shimming to optimize homogeneity.
-
¹H NMR Acquisition:
-
Set spectral width to 0-12 ppm.
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set spectral width to 0-200 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs) to generate the final spectra. Reference the spectra to tetramethylsilane (TMS) at 0.00 ppm.
Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable mobile phase solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Chromatography: Inject the sample onto a C18 liquid chromatography column to separate the analyte from impurities.
-
Ionization: Utilize an ESI or APCI source in positive ion mode. Key parameters to optimize include capillary voltage, cone voltage (for ESI), and source temperature (especially for APCI to potentially induce in-source fragmentation).[7]
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da). If desired, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation to observe fragment ions.
Conclusion
The spectroscopic comparison of this compound and its N-oxides is a clear illustration of fundamental structure-activity relationships. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the nuanced changes in the electronic environment of the carbon-hydrogen framework, particularly the loss of symmetry and deshielding effects. IR spectroscopy offers a rapid and definitive confirmation of the N-O functional group. Finally, mass spectrometry confirms the molecular weight and provides the characteristic neutral loss of oxygen, a hallmark of the N-oxide structure. By integrating the data from these three methods, researchers can confidently identify and differentiate these closely related compounds, a critical capability in drug discovery and development.
References
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Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359. Available from: [Link]
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Tong, W., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-90. Available from: [Link]
-
Srinivas, R., et al. (2002). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Rapid Communications in Mass Spectrometry, 16(10), 957-62. Available from: [Link]
-
Bryce, T.A., & Maxwell, J.R. (1965). Identification of the N-Oxide Group by Mass Spectrometry. Journal of the Chemical Society, Chemical Communications, (11), 206-207. Available from: [Link]
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Awad, T., et al. (2007). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Journal of Mass Spectrometry, 42(8), 1067-76. Available from: [Link]
-
Paukshtis, E. A., et al. (2020). IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites and the Reactivity of Adsorbed Species in CO and CH4 Oxidation. Kinetics and Catalysis, 61(4), 548-558. Available from: [Link]
-
Paukshtis, E. A., et al. (2020). IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O) with Cationic Forms of Zeolites... ResearchGate. Available from: [Link]
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Carman, R. M., & Craven, R. J. (1998). Product Class 3: Amine N-Oxides. Science of Synthesis. Available from: [Link]
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Wilson, M. K., & Badger, R. M. (1949). The Preparation and Infrared Spectra of the Oxides of Nitrogen. The Journal of Physical Chemistry, 53(3), 394-400. Available from: [Link]
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Boyer, J. H., & Schoen, W. (1956). Infrared Spectra of the Nitrile N-Oxides: Some New Furoxans. The Journal of Organic Chemistry, 21(7), 836-838. Available from: [Link]
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ResearchGate. (n.d.). 17 O NMR spectroscopic data for the amine oxides 1-20. Available from: [Link]
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Potmischil, F. (2007). Saturated amine oxides: Part 27. Effects of N-oxidation and of N-quaternization on the 15N NMR chemical shifts of N-methylpiperidine-derived mono-, bi-, and tricycloaliphatic tertiary amines. Magnetic Resonance in Chemistry, 45(4), 329-35. Available from: [Link]
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ResearchGate. (2014). Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. Available from: [Link]
-
Potmischil, F. (2006). Saturated Amine Oxides: Part 7. Effects of N-oxidation on the 13C NMR chemical shifts of saturated six-membered azaheterocyclic tertiary amines. Revue Roumaine de Chimie, 51(7-8), 719-734. Available from: [Link]
-
Chandrashekar, A., et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Modern Research in Catalysis, 2(4), 156-163. Available from: [Link]
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A Comparative Guide to Validating the Mechanism of Action of 2,2-Dimethylpiperazine-Based Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 2,2-dimethylpiperazine-based compounds. The piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, from central nervous system effects to anticancer properties.[1][2] Given this versatility, a robust and multi-faceted approach to MoA validation is not just recommended; it is imperative for the successful translation of these compounds from bench to clinic.
We will move beyond a simple listing of techniques. Instead, this guide emphasizes the strategic integration of orthogonal assays to build a self-validating experimental narrative. We will explain the causality behind experimental choices, ensuring that each step logically builds upon the last to create a compelling and scientifically sound MoA dossier.
For the purpose of this guide, we will follow a hypothetical this compound-based compound, hereafter referred to as DMP-721 , identified in a phenotypic screen for its potent anti-proliferative effects in a specific cancer cell line. Our objective is to elucidate its molecular target and validate the mechanism by which it exerts its therapeutic effect.
Part 1: The Foundational Step - Confirming Direct Target Engagement
The first and most critical question to answer is: "Does my compound physically interact with its intended target in a relevant biological context?"[3] Answering this with high confidence prevents researchers from pursuing downstream effects that may be unrelated to the primary mechanism. We will compare two powerful, yet distinct, methodologies: the Cellular Thermal Shift Assay (CETSA®) and Bioluminescence Resonance Energy Transfer (BRET).
Methodology Comparison: CETSA® vs. NanoBRET™
These techniques are chosen for their ability to confirm target engagement directly within the complex milieu of a live cell or cell lysate, providing more physiologically relevant data than assays using purified proteins alone.[4][5][6]
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Assay |
| Principle | Ligand binding stabilizes the target protein, increasing its melting temperature (Tm). | Proximity-based assay measuring energy transfer between a NanoLuc®-tagged target and a fluorescent tracer.[5] |
| Environment | Live cells or cell lysates. | Live cells. |
| Compound Requirement | Label-free. Works with any binding compound. | Requires a competitive binding format with a specific fluorescent tracer. |
| Throughput | Lower to medium. Can be adapted for higher throughput (HTRF-CETSA). | High throughput screening (HTS) compatible.[5] |
| Primary Output | Thermal shift (ΔTm) and Isothermal Dose-Response (ITDR) curves. | BRET ratio, indicating displacement of the tracer by the compound. |
| Key Advantage | Universal applicability; no need to modify the compound or protein.[3] | Real-time, quantitative binding data in living cells.[5] |
| Key Limitation | Not all proteins exhibit a clear thermal shift upon ligand binding. | Requires genetic modification of the target protein and development of a suitable tracer. |
Experimental Workflow: A Two-Pronged Approach
A robust validation strategy employs one method to establish initial evidence and an orthogonal method to confirm it. This dual confirmation is a self-validating system that significantly increases confidence in the proposed target.
Caption: Workflow for confirming direct target engagement using orthogonal methods.
Detailed Protocol 1: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the determination of a thermal shift for our hypothetical target, Kinase X, in the presence of DMP-721.
Objective: To determine if DMP-721 binding increases the thermal stability of Kinase X.
Materials:
-
Cancer cell line expressing Kinase X.
-
DMP-721 compound.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Thermal cycler.
-
SDS-PAGE and Western Blotting reagents.
-
Primary antibody specific for Kinase X.
Procedure:
-
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat one group of cells with DMP-721 (at a concentration determined by initial cell viability assays, e.g., 10 µM) and a control group with vehicle (e.g., 0.1% DMSO) for 2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to create a cell suspension.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant. Analyze the amount of soluble Kinase X remaining at each temperature for both vehicle and DMP-721 treated samples using Western Blotting.
-
Data Interpretation: Plot the band intensity for Kinase X against temperature for both conditions. A shift of the melting curve to the right for the DMP-721-treated sample indicates target stabilization and therefore, direct engagement.
Part 2: Linking Target Binding to Cellular Function
Confirming that DMP-721 binds to Kinase X is only half the story. The next crucial step is to demonstrate that this binding event modulates the protein's function and triggers a downstream signaling cascade consistent with the observed anti-proliferative phenotype.[4]
For a kinase, the most direct functional consequence of inhibitor binding is a reduction in its catalytic activity. We can measure this by quantifying the phosphorylation of a known downstream substrate.
Hypothetical Signaling Pathway: Kinase X
Let's assume Kinase X is an upstream activator in a well-known pro-survival pathway. Its direct substrate is "Protein S," and phosphorylation of Protein S (p-Protein S) leads to downstream signaling that ultimately suppresses apoptosis.
Caption: A hypothetical signaling pathway modulated by DMP-721.
Detailed Protocol 2: Phospho-Protein Quantification via Western Blot
Objective: To determine if DMP-721 treatment reduces the phosphorylation of Protein S at the site targeted by Kinase X.
Materials:
-
Cancer cell line from Protocol 1.
-
DMP-721 compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-Protein S (specific to the phosphorylation site), anti-total-Protein S, and anti-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with increasing concentrations of DMP-721 (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined time (e.g., 4 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with ice-old lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary anti-p-Protein S antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with chemiluminescence substrate and image the blot.
-
-
Stripping and Re-probing: To ensure observed changes are not due to altered total protein levels, strip the membrane and re-probe with anti-total-Protein S and subsequently, an anti-Actin antibody as a loading control.
-
Data Analysis: Quantify the band intensities. Normalize the p-Protein S signal to the total Protein S signal for each concentration. A dose-dependent decrease in the p-Protein S / total Protein S ratio validates the functional inhibition of Kinase X.
Part 3: Ensuring Target Specificity - The Off-Target Question
A trustworthy validation process must address selectivity.[7] Is DMP-721 only inhibiting Kinase X, or does it have other targets that contribute to its efficacy or potential toxicity? Chemoproteomic methods are powerful tools for an unbiased, proteome-wide survey of compound interactions.[3][6]
Comparative Approaches for Off-Target Profiling
| Method | Principle | Key Advantage | Key Limitation |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of enzyme families to profile changes in activity upon compound treatment.[3] | Provides a functional readout of enzyme inhibition across entire families (e.g., kinases, proteases). | Requires a suitable chemical probe for the enzyme class of interest. |
| Proteome-wide CETSA (MS-CETSA) | Combines the CETSA principle with quantitative mass spectrometry to identify all proteins that are thermally stabilized by the compound. | Unbiased and label-free; theoretically detects any binding event that induces stabilization. | Technically demanding; may not detect binding that does not cause a thermal shift. |
By employing a technique like MS-CETSA, one can generate a list of potential off-targets. Any high-confidence hits should then be subjected to the same validation workflow described above (orthogonal target engagement and functional assays) to confirm their biological relevance. This systematic approach provides a comprehensive understanding of your compound's polypharmacology.[7]
Conclusion
Validating the mechanism of action for a novel compound like DMP-721 is a systematic process of building a logical, evidence-based case. It begins with confirming direct physical binding to a hypothesized target using robust, orthogonal methods like CETSA and NanoBRET. It then requires demonstrating a direct functional consequence of this binding event, such as the inhibition of kinase activity. Finally, it must address the crucial question of selectivity through proteome-wide profiling. By integrating these self-validating layers of experimentation, researchers can build a high-confidence MoA profile that is essential for advancing promising this compound-based compounds in the drug discovery pipeline.
References
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ACS Fall 2025. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]
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Munk, C., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Retrieved from [Link]
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National Genomics Data Center. (2024). Validation guidelines for drug-target prediction methods. Retrieved from [Link]
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Selvita. (n.d.). Target Engagement. Retrieved from [Link]
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Cravatt, B. F., & Simon, G. M. (2010). Determining target engagement in living systems. Nature Chemical Biology. Retrieved from [Link]
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Molecules. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
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Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Retrieved from [Link]
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Nature Chemical Biology. (2009). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]
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ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethylpiperazine
Introduction: Beyond the Synthesis
As researchers dedicated to advancing pharmaceutical and chemical sciences, our responsibility extends beyond the successful synthesis and application of novel compounds. The lifecycle of a chemical, particularly a versatile building block like 2,2-Dimethylpiperazine, includes its safe and environmentally conscious disposal.[1] This compound, while instrumental in the development of pharmaceuticals and agrochemicals, possesses a hazard profile that necessitates meticulous handling from acquisition to disposal.[1]
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. It is designed to empower laboratory professionals with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity, thereby protecting both personnel and the environment.
Section 1: Hazard Profile & Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling. The primary documented hazard of this compound is its environmental toxicity.
1.1. GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear and concise summary of the compound's primary risks.
| Hazard Class | Category | Pictogram | Hazard Code | Statement | Precautionary Codes |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Chronic 2 | H411 | Toxic to aquatic life with long lasting effects.[2][3] | P273, P391, P501[2] |
Causality: The H411 classification is the most critical driver for its disposal protocol. This code indicates that releasing the substance into waterways or the environment can cause significant, long-term harm to ecosystems.[2] Therefore, under no circumstances should this compound or its waste be disposed of via the sanitary sewer system. [4][5] While specific data on skin and eye irritation is limited for this exact isomer, related dimethylpiperazine compounds are known to cause severe skin burns and eye damage, making it imperative to treat it with a high degree of caution.[5][6][7]
1.2. Mandatory Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing appropriate PPE to mitigate exposure risks.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: A lab coat is mandatory. Wear chemical-resistant gloves (e.g., nitrile) and impervious clothing to prevent skin contact.[2][5]
-
Respiratory Protection: All handling of solid or dissolved this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6][8] If irritation is experienced, a full-face respirator may be necessary.[2]
Section 2: Waste Segregation and Containerization Protocol
Proper segregation is the most critical step in preventing unintentional and hazardous chemical reactions within a waste container. Amines, as a class, are chemically incompatible with several common waste streams.
2.1. The Principle of Segregation
The fundamental reason for segregating amine waste is to prevent violent exothermic reactions. Amines are basic and will react vigorously with acids.[4][9] They can also react with oxidizing agents.[7][9] Mixing these incompatible waste streams can lead to heat generation, gas evolution, and potentially container pressurization and rupture.
2.2. Step-by-Step Containerization Protocol
-
Select the Correct Container: Use a dedicated and clearly labeled hazardous waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[8] Ensure the container has a secure, leak-proof lid and is in good condition.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste ".[8]
-
Identify Contents: List the full chemical name, "This compound Waste ". If it is a solution, list all components, including solvents and their approximate concentrations.[8]
-
Storage: Store the sealed waste container in a cool, well-ventilated secondary containment area, away from direct sunlight, heat sources, and incompatible materials like acids and oxidizing agents.[4]
Diagram 1: Waste Segregation Decision Tree
Caption: From the lab bench to final destruction: the lifecycle of waste.
Section 5: Quick Reference Guide
| Category | Guideline | Rationale |
| Incompatible Materials | Acids, Strong Oxidizing Agents [7][9] | Prevents violent exothermic reactions, gas release, and potential container rupture. |
| Recommended Container | High-Density Polyethylene (HDPE) [8] | Ensures chemical compatibility and prevents container degradation. |
| Disposal Do's | DO wear full PPE. DO segregate from other waste. [4]DO use labeled, sealed containers. [8]DO contact EHS for pickup. [8] | Ensures personnel safety and regulatory compliance. |
| Disposal Don'ts | DO NOT pour down the drain. [4][5]DO NOT mix with incompatible waste. [4]DO NOT dispose of in regular trash. | Prevents environmental contamination and hazardous reactions. |
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A Senior Application Scientist's Guide to Handling 2,2-Dimethylpiperazine
For the modern researcher, scientist, and drug development professional, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 2,2-Dimethylpiperazine, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Compound
This compound (CAS No. 84477-72-5) is a cyclic diamine used as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] While specific toxicological data for this isomer is not extensively documented, a thorough risk assessment must be based on its chemical class and data from structurally similar compounds.
The primary documented hazard is environmental, with this compound being classified as toxic to aquatic life with long-lasting effects (H411).[2][3] However, piperazine and its derivatives can present significant health hazards. For instance, the closely related isomer, 2,6-Dimethylpiperazine, is classified as a flammable solid that causes severe skin burns, eye damage, and potential respiratory irritation.[4] Given these precedents, a cautious approach that assumes corrosive potential is the most responsible course of action.
Key Safety Considerations:
| Parameter | Finding | Implication for Handling |
| GHS Classification | Aquatic Chronic 2 (H411)[2] | Avoid release into the environment. All waste must be collected and disposed of as hazardous. |
| Corrosivity | Potential for severe skin/eye damage (inferred from isomers)[4] | Requires full personal protective equipment (PPE) to prevent any contact with skin or eyes. |
| Physical Form | Solid/Powder[5] | Risk of aerosol/dust formation during handling, necessitating respiratory protection and controlled dispensing.[4] |
| Incompatibilities | Strong oxidizing agents, Strong acids[4][6] | Segregate from these materials during storage and in experimental setups to prevent hazardous reactions. |
Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safe handling is to minimize exposure. This is achieved first through engineering controls, which modify the workspace itself, and second through PPE, which protects the individual operator.
Primary Engineering Controls
All work involving this compound solid or its solutions must be conducted in a certified chemical fume hood.[4][6] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust any dusts, vapors, or aerosols generated, preventing inhalation, which is a primary route of exposure. Ensure the sash is kept at the lowest practical height to maximize capture efficiency. An emergency eyewash station and safety shower must be immediately accessible and verified to be in working order.[6][7]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection : Wear tightly fitting chemical safety goggles conforming to NIOSH or EN 166 standards.[2] Due to the potential for corrosivity, a full face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash risk.[4][6]
-
Skin Protection :
-
Gloves : Use chemical-resistant gloves, such as nitrile or neoprene.[8] Always inspect gloves for tears or pinholes before use. For any extended work, consider double-gloving. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of immediately as hazardous waste.[5]
-
Body Protection : A flame-resistant laboratory coat is mandatory.[2] For procedures involving significant quantities, impervious clothing or a chemical-resistant apron should be worn over the lab coat.[5]
-
-
Respiratory Protection : If the engineering controls (fume hood) are not sufficient to prevent the formation of dusts or aerosols, or in the case of a spill, a NIOSH-approved respirator is required.[2][4] A full-face respirator with appropriate cartridges for organic vapors and particulates offers the best protection.[2]
Procedural Workflow for Safe Handling
This step-by-step workflow ensures safety at every stage of the process, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound
Step-by-Step Protocol
-
Preparation :
-
Don all required PPE as described in Section 2.2.
-
Verify the chemical fume hood has a current certification and is operational.
-
Ensure the work area is clean and free of incompatible materials, especially strong acids and oxidizers.[4][6]
-
Have designated, labeled waste containers ready for solid waste, liquid waste, and contaminated PPE.
-
-
Handling and Use :
-
Transport the sealed container of this compound to the fume hood.
-
Perform all manipulations, including weighing and transfer, within the fume hood to contain any dust.[2] Use non-sparking tools to prevent ignition sources.[9]
-
When dissolving, add the solid to the solvent slowly and in portions. Be aware of potential exothermic reactions.
-
Keep the container tightly closed when not in use.[5]
-
-
Cleanup and Decontamination :
-
Following the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Rinse all glassware thoroughly before removing it from the fume hood.
-
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
-
Spills : Evacuate personnel to a safe area. Avoid dust formation.[2] Wearing full PPE, including respiratory protection, collect the spilled material with an inert absorbent (e.g., sand or vermiculite) and place it in a suitable, closed container for disposal.[3][4]
Disposal Plan
All waste containing this compound is considered hazardous. Under no circumstances should it be released into drains or the general environment.[2][3]
-
Solid Waste : Collect unreacted chemical and contaminated solids (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.
-
Liquid Waste : Collect all reaction mixtures and solvent rinses in a labeled, sealed hazardous waste container.
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated items must be placed in a designated hazardous waste container.
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and national regulations.[2][9]
By adhering to these rigorous protocols, you build a system of safety that protects you, your colleagues, and the environment, ensuring that your valuable research can proceed without incident.
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2,2-DIMETHYL-PIPERAZINE SDS, 84477-72-5 Safety Data Sheets . Echemi.
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This compound dihydrochloride . PubChem, National Center for Biotechnology Information.
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SAFETY DATA SHEET - N,N`-Dimethylpiperazine . Fisher Scientific.
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2,2-Dimethyl-piperazine . Chem-Impex.
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Personal Protective Equipment . U.S. Environmental Protection Agency (EPA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
